molecular formula C9H9N3OS B188136 4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 60870-43-1

4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Katalognummer: B188136
CAS-Nummer: 60870-43-1
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: YSDWGZLERHARHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol (CAS 60870-43-1) is a synthetic small molecule featuring the 1,2,4-triazole-3-thione scaffold, a heterocyclic system recognized for its diverse biological activities . This compound is of significant interest in scientific research, particularly in the fields of medicinal chemistry and antibiotic discovery. Research into 1,2,4-triazole-3-thione derivatives has demonstrated potent anticancer properties . Specific studies have shown that such compounds can exhibit selective activity against various cancer cell lines, including melanoma (IGR39) and breast cancer (MDA-MB-231), with their mechanism of action often involving the induction of apoptosis via interaction with cellular targets and potential disruption of redox balance . Furthermore, this class of compounds possesses notable antimicrobial activity . The 1,2,4-triazole core is a key pharmacophore in the development of new antibacterial agents to combat drug-resistant strains of bacteria, as the triazole ring can serve as a bioisostere to enhance binding affinity and efficacy . The molecular structure, characterized by an allyl substituent and a furan ring, offers multiple nucleophilic centers for further chemical modification, making it a valuable building block for developing novel bioactive molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3-(furan-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-2-5-12-8(10-11-9(12)14)7-4-3-6-13-7/h2-4,6H,1,5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDWGZLERHARHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351650
Record name 5-(Furan-2-yl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60870-43-1
Record name 5-(2-Furanyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60870-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 1,2,4-triazole scaffold, which includes antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][2][3] The strategic incorporation of an allyl group and a furan moiety introduces unique structural features that can modulate its pharmacological profile. This document will detail the synthetic pathway, from starting materials to the final product, and elucidate the analytical techniques employed for its structural confirmation and purity assessment.

Strategic Approach to Synthesis: A Rationale

The construction of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core is most effectively achieved through a well-established synthetic route involving the formation and subsequent cyclization of a thiosemicarbazide intermediate.[4][5][6] This approach is favored for its reliability and the ready availability of the starting materials.

The overall synthetic strategy can be visualized as a two-step process:

  • Formation of the Thiosemicarbazide Intermediate: This step involves the nucleophilic addition of a carboxylic acid hydrazide to an isothiocyanate. The choice of furan-2-carboxylic acid hydrazide and allyl isothiocyanate directly installs the desired furan and allyl substituents at the appropriate positions.

  • Base-Catalyzed Intramolecular Cyclization: The resulting 1,4-disubstituted thiosemicarbazide undergoes a base-catalyzed intramolecular cyclization to form the stable 1,2,4-triazole ring. The thione tautomer is the predominant form in the solid state.

Synthesis_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Furan-2-carboxylic acid hydrazide Furan-2-carboxylic acid hydrazide Intermediate_Thiosemicarbazide 1-(Furan-2-carbonyl)-4-allyl-thiosemicarbazide Furan-2-carboxylic acid hydrazide->Intermediate_Thiosemicarbazide + Allyl isothiocyanate Allyl isothiocyanate Allyl isothiocyanate->Intermediate_Thiosemicarbazide Final_Product 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Intermediate_Thiosemicarbazide->Final_Product Reflux Base_Catalyst NaOH (aq) Base_Catalyst->Final_Product

Figure 1: Overall synthetic workflow for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocols

2.1. Synthesis of 1-(Furan-2-carbonyl)-4-allyl-thiosemicarbazide (Intermediate)

This procedure outlines the formation of the crucial thiosemicarbazide intermediate. The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate.

Materials:

  • Furan-2-carboxylic acid hydrazide

  • Allyl isothiocyanate

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add allyl isothiocyanate (0.01 mol) dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The white solid precipitate of 1-(furan-2-carbonyl)-4-allyl-thiosemicarbazide is collected by filtration.

  • Wash the solid with a small amount of cold ethanol and dry it in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is an excellent solvent for both reactants and facilitates the reaction without participating in it.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: TLC is a crucial technique to ensure the reaction has gone to completion, preventing the carry-over of unreacted starting materials into the next step.

2.2. Synthesis of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (Final Product)

The intramolecular cyclization of the thiosemicarbazide intermediate is achieved in a basic medium. The base facilitates the deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the triazole ring with the elimination of a water molecule.[7]

Materials:

  • 1-(Furan-2-carbonyl)-4-allyl-thiosemicarbazide

  • Sodium hydroxide (2N aqueous solution)

  • Hydrochloric acid (concentrated)

  • Beaker

  • pH paper or pH meter

Procedure:

  • Suspend 1-(furan-2-carbonyl)-4-allyl-thiosemicarbazide (0.01 mol) in a 2N aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 6-8 hours with constant stirring.[8] A clear solution is typically formed during this process.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitation of the crude product will be observed.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic impurities, and then dry.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain pure 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Causality Behind Experimental Choices:

  • Basic Medium: The alkaline medium is essential for the cyclization reaction to occur.[5]

  • Acidification: Acidification is necessary to neutralize the excess base and protonate the thiol group, leading to the precipitation of the final product.

  • Recrystallization: This is a critical purification step to remove any soluble impurities and obtain a crystalline product with high purity, which is essential for accurate characterization and biological testing.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol are performed using a combination of spectroscopic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structural Confirmation Synthesized_Product 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Product->NMR Proton & Carbon Environment MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Structure_Confirmation Final Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Sources

A Comprehensive Spectroscopic Analysis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation to offer a foundational understanding of the principles behind the spectroscopic analysis, the rationale for experimental choices, and an integrated approach to structural elucidation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both theoretical predictions and practical, field-tested protocols. The guide is designed to equip researchers with the necessary expertise to confidently identify and characterize this molecule and its derivatives, ensuring scientific integrity and accelerating research and development efforts.

Introduction: The Significance of Heterocyclic Thiol Scaffolds

Heterocyclic compounds containing the 1,2,4-triazole moiety are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities. The incorporation of a thiol group at the 3-position and diverse substituents at the N-4 and C-5 positions allows for extensive structural modifications to modulate pharmacological profiles. The title compound, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (Molecular Formula: C₉H₉N₃OS, Molecular Weight: 207.25 g/mol ), combines the established bioactivity of the triazole-thiol core with the unique electronic and structural properties of furan and the reactive potential of an allyl group.[1]

Accurate structural confirmation of such novel compounds is non-negotiable and forms the bedrock of any subsequent research, from biological screening to formulation development. Spectroscopic analysis provides an empirical, non-destructive means to verify molecular identity. This guide presents a predictive but robustly grounded analysis of the NMR, IR, and MS data expected for this molecule, establishing a benchmark for its characterization.

Molecular Structure and Key Analytical Regions

To effectively analyze the spectroscopic data, one must first deconstruct the molecule into its constituent functional groups. Each group provides a unique spectroscopic signature.

Caption: Molecular structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol.

The key structural features for spectroscopic analysis are:

  • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle.

  • Thiol/Thione Tautomerism: The C3-SH group can exist in a tautomeric equilibrium with a C=S (thione) form where the proton resides on a ring nitrogen. The thiol form is often predominant, and its presence is confirmed by a characteristic S-H proton signal in ¹H NMR and a weak S-H stretch in IR.[2][3]

  • Furan Ring: A five-membered aromatic ether, providing characteristic signals in both NMR and IR spectra.

  • Allyl Group: A propenyl substituent attached to the N-4 position, which has a highly distinctive set of signals in ¹H NMR due to vinyl and allylic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

Rationale: The choice of solvent is critical. DMSO-d₆ is selected due to its excellent solvating power for polar heterocyclic compounds and its ability to facilitate the observation of exchangeable protons like SH and NH. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standardization: Add a small drop of TMS to serve as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic rings.[4]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparative Insights
SH (Thiol) ~13.0 - 14.0Singlet (broad)-The acidic proton of the thiol group is highly deshielded and often appears as a broad singlet due to chemical exchange. Its position is concentration and temperature-dependent. Similar compounds show this peak in the 12.9-14.0 ppm range.[2][5][6]
Furan H-5' ~7.8 - 8.0Doublet of DoubletsJ ≈ 1.8, 0.8 HzThis proton is adjacent to the ring oxygen, causing significant deshielding. It couples to both H-3' and H-4'.[7]
Furan H-3' ~7.0 - 7.2Doublet of DoubletsJ ≈ 3.5, 0.8 HzCoupled to H-4' and H-5'. The chemical shift is influenced by the electron-withdrawing triazole ring.
Furan H-4' ~6.6 - 6.8Doublet of DoubletsJ ≈ 3.5, 1.8 HzCoupled to both H-3' and H-5'. Typically the most shielded of the furan protons.[7]
Allyl =CH- ~5.7 - 5.9Multiplet (ddt)J ≈ 17.2, 10.1, 5.2 HzThis methine proton is coupled to the two non-equivalent terminal vinyl protons (cis and trans) and the adjacent allylic CH₂ group, resulting in a complex multiplet.[8]
Allyl =CH₂ (trans) ~5.1 - 5.2Doublet of QuartetsJ ≈ 17.2, 1.5 HzThe terminal vinyl proton trans to the methine shows a large coupling constant. It also exhibits a small geminal coupling to the cis proton and a small allylic coupling to the CH₂ group.[9]
Allyl =CH₂ (cis) ~4.8 - 5.0Doublet of QuartetsJ ≈ 10.1, 1.5 HzThe terminal vinyl proton cis to the methine has a smaller coupling constant.[8][9]
Allyl N-CH₂- ~4.1 - 4.3Doublet of TripletsJ ≈ 5.2, 1.5 HzThese allylic protons are deshielded by the adjacent nitrogen atom. They are coupled to the vinyl methine proton and show a small allylic coupling to the terminal vinyl protons.[10]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon backbone. The chemical shifts are predicted based on known values for triazole, furan, and allyl moieties.[11][12][13]

Carbon Assignment Predicted δ (ppm) Rationale & Comparative Insights
C=S (Thione C3) ~168.0 - 170.0The C3 carbon, bonded to sulfur and two nitrogens, is significantly deshielded. Its exact shift can confirm the thiol/thione tautomeric form. Data from similar triazole-thiols supports this range.[8][14]
Triazole C5 ~150.0 - 152.0This carbon is bonded to the furan ring and two nitrogen atoms, placing it downfield.
Furan C2' ~149.0 - 150.0The furan carbon attached to the triazole ring.
Furan C5' ~144.0 - 146.0The furan carbon adjacent to the oxygen, analogous to Cα in furan itself.[15]
Allyl =CH- ~132.0 - 134.0The sp² methine carbon of the allyl group.
Allyl =CH₂ ~117.0 - 119.0The terminal sp² methylene carbon of the allyl group.
Furan C3' ~115.0 - 117.0Furan Cβ carbon.
Furan C4' ~112.0 - 114.0Furan Cβ carbon, typically found in this region for 2-substituted furans.[15]
Allyl N-CH₂- ~46.0 - 48.0The sp³ carbon attached to the triazole nitrogen, showing a characteristic upfield shift.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis

Rationale: The KBr pellet method is a robust technique for obtaining high-quality IR spectra of solid samples. It minimizes interference from solvents and produces sharp, well-defined absorption bands.

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of an empty sample holder should be run first.

Predicted IR Spectral Data

The IR spectrum provides a molecular fingerprint. The presence or absence of specific bands confirms the key functional groups.[16][17]

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group Assignment
~3100 - 3150C-H stretchMediumAromatic C-H (Furan ring)
~3050 - 3080C-H stretchMediumVinylic =C-H (Allyl group)
~2900 - 2980C-H stretchMedium-WeakAliphatic C-H (Allyl CH₂)
~2550 - 2650S-H stretchWeakThiol (S-H). The presence of this weak band is a strong indicator of the thiol tautomer.[6][18]
~1620 - 1650C=N stretchMedium-StrongTriazole ring imine stretch.[3]
~1640 - 1660C=C stretchMediumAllyl group C=C stretch.[19]
~1500 - 1580C=C stretchStrongFuran ring skeletal vibrations.[20][21]
~1250 - 1270C-N stretchStrongTriazole ring vibration.
~1230 - 1240=C-O-C stretchStrongAsymmetric stretch of the furan ring ether linkage.[6]
~910 & 980=C-H bendStrongOut-of-plane bending (wag) of the terminal allyl =CH₂ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecular structure.

Experimental Protocol: ESI-MS Analysis

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like the target compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal initial fragmentation, which is crucial for determining the molecular weight.

  • Solution Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire the mass spectrum in positive ion mode. The capillary voltage and other source parameters should be optimized to maximize the signal of the ion of interest.

  • Fragmentation (MS/MS): To obtain structural information, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 208.05) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Predicted Mass Spectrometry Fragmentation

The molecular formula C₉H₉N₃OS gives an exact mass of 207.0493. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 208.05. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.[22]

M [M+H]⁺ m/z = 208 F1 m/z = 167 Loss of Allyl radical (C₃H₅) M->F1 - C₃H₅• F2 m/z = 181 Loss of HCN M->F2 - HCN F3 m/z = 141 Loss of Furan M->F3 - C₄H₃O• F5 m/z = 41 Allyl cation [C₃H₅]⁺ M->F5 Allylic Cleavage F4 m/z = 67 Furan-C⁺ F1->F4 Further fragmentation

Caption: Predicted ESI-MS fragmentation pathways for the title compound.

Key Fragmentation Pathways:

  • Allylic Cleavage: A very common pathway for N-allyl compounds is the cleavage of the N-CH₂ bond, leading to the loss of an allyl radical (41 Da) to give a fragment at m/z 167, or the formation of a stable allyl cation at m/z 41.[23][24]

  • Loss of Furan Moiety: Cleavage of the bond between the triazole and furan rings can result in the loss of a furan radical, leading to a fragment at m/z 141.

  • Triazole Ring Cleavage: The triazole ring itself can fragment. A characteristic loss for 1,2,4-triazoles is the neutral loss of HCN (27 Da), which would yield a fragment at m/z 181.[22][25]

  • Formation of Furan-C⁺: A fragment corresponding to the furyl-methylene cation (m/z 95) or a related furan fragment (m/z 67) is also plausible.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol requires a synergistic interpretation of all three analytical techniques. No single method is sufficient on its own.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Conclusion Compound Synthesized Compound MS Mass Spectrometry Compound->MS NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS_Data Molecular Weight (m/z 208.05) Fragmentation Pattern MS->MS_Data NMR_Data C-H Framework Connectivity (J-coupling) NMR->NMR_Data IR_Data Functional Groups (SH, C=N, C=C, C-O) IR->IR_Data Conclusion Structural Confirmation of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for integrated spectroscopic structural elucidation.

  • MS confirms the Molecular Weight: The [M+H]⁺ peak at m/z 208.05 confirms the molecular formula.

  • IR identifies Functional Groups: IR spectroscopy confirms the presence of the key thiol, furan, triazole, and allyl groups.

  • NMR elucidates the Structure: ¹H and ¹³C NMR provide the definitive map of the molecule, showing the precise connectivity of all atoms and confirming the isomeric structure.

Conclusion

The spectroscopic characterization of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is a clear-cut process when approached with a foundational understanding of each technique. The predicted data presented in this guide, grounded in established principles and comparative data from related structures, serves as a reliable reference for researchers. The combination of the molecular weight from MS, the functional group fingerprint from IR, and the detailed connectivity map from NMR provides an unambiguous confirmation of the molecular structure, ensuring the integrity and validity of any subsequent scientific investigation.

References

  • Stenutz, R. NMR chemical shift prediction of furanes. University of Natural Resources and Life Sciences, Vienna. [Link]

  • Salionov, V. O., et al. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • Borys, K., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • ResearchGate. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Spectrum Database. 1H NMR of 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Davis, R. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • Abu-Hashem, A. A., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • SpectraBase. Furan - 13C NMR Chemical Shifts. [Link]

  • University of Colorado Boulder. NMR Chart. [Link]

  • Kaplaushenko, A., et al. (2019). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • ResearchGate. Mass fragmentation pattern of the triazole-thiol ligand. [Link]

  • Bencze, L., et al. (2007). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

  • Demirbas, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

  • Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. Interpretation of infrared spectra. [Link]

  • Al-Azawi, F. I. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

  • NIST. Furan - IR Spectrum. NIST Chemistry WebBook. [Link]

  • Tretjakov, A., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Chemistry LibreTexts. (2020). 11.9: Useful Patterns for Structure Elucidation. [Link]

  • NC State University Libraries. 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • Rontani, J. F., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. PubMed. [Link]

  • University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Wikipedia. Mass spectral interpretation. [Link]

Sources

X-ray crystal structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise elucidation of a molecule's three-dimensional structure is fundamental to modern drug discovery, providing invaluable insights into its mechanism of action, stability, and potential for optimization. Single-crystal X-ray diffraction stands as the definitive method for achieving this, offering an unambiguous map of atomic positions and intermolecular interactions. This guide focuses on 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, a heterocyclic compound featuring the biologically significant 1,2,4-triazole and furan scaffolds. Heterocycles containing these moieties are known to exhibit a wide array of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Therefore, understanding the detailed structural landscape of this molecule is a critical step in harnessing its therapeutic potential.

This document provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete X-ray structural analysis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. It is designed not merely as a protocol but as a self-validating system, explaining the causality behind each experimental choice to empower researchers in their own structural biology campaigns.

Introduction: The Significance of Triazole and Furan Scaffolds in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs such as the antifungal agents fluconazole and itraconazole.[3] Its five-membered aromatic ring with three nitrogen atoms is adept at participating in hydrogen bonding and other non-covalent interactions, crucial for binding to biological targets.[1] Similarly, the furan ring is a common motif in both natural products and synthetic pharmaceuticals, valued for its ability to act as a bioisosteric replacement for phenyl groups and to engage in specific interactions with protein active sites.[4]

The title compound, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, combines these two powerful pharmacophores. The thiol (-SH) group introduces a key site for hydrogen bonding and potential metal coordination, while the allyl group provides a lipophilic handle that can influence solubility and membrane permeability. Determining the exact spatial arrangement of these functional groups through X-ray crystallography is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Structure-Based Drug Design: Using the 3D structure to design more potent and selective analogs.

  • Understanding Physicochemical Properties: Explaining properties like solubility and crystal packing, which are critical for drug formulation.

This guide presents a representative workflow for obtaining and interpreting the crystal structure of this promising molecule.

Comprehensive Methodology

This section details the integrated workflow from chemical synthesis to final structural analysis. The protocols are designed to be robust and reproducible, reflecting standard practices in synthetic chemistry and crystallography.

Synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

The synthesis follows a well-established two-step pathway for 1,2,4-triazole-3-thiols, involving the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.[5][6]

Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide

  • Dissolve furan-2-carbohydrazide (1.26 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Warm the mixture gently to ensure complete dissolution.

  • To this clear solution, add allyl isothiocyanate (1.0 g, 10 mmol) dropwise with continuous stirring.

  • Fit the flask with a condenser and reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The white precipitate of the thiosemicarbazide intermediate will form.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 60 °C.

Step 2: Cyclization to 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

  • Suspend the dried 1-(furan-2-carbonyl)-4-allylthiosemicarbazide (2.25 g, 10 mmol) in 50 mL of a 2 N aqueous sodium hydroxide solution.

  • Reflux the mixture with vigorous stirring for 6-8 hours. The suspension will gradually become a clear solution as the cyclization proceeds.

  • After the reflux period, cool the reaction flask in an ice bath.

  • Carefully acidify the cold solution to pH 5-6 using concentrated hydrochloric acid. A voluminous white precipitate will form.

  • Allow the precipitate to age in the cold solution for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash thoroughly with distilled water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol suitable for single-crystal growth.

Synthesis_Workflow A Furan-2-carbohydrazide + Allyl Isothiocyanate B Reflux in Ethanol (4h) A->B Step 1 C Intermediate: 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide B->C D Reflux in 2N NaOH (6-8h) C->D Step 2 E Acidification (HCl) D->E F Final Product: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol E->F

Caption: Workflow for the synthesis of the title compound.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] The choice of solvent and crystallization technique is critical. For a molecule like 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, which is soluble in polar organic solvents, slow evaporation is an effective and straightforward method.[8]

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). An ideal solvent is one in which the compound is moderately soluble at room temperature. For this compound, ethanol is a suitable choice.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a high-purity solvent (e.g., 20 mg in 5 mL of ethanol) in a clean, small glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap, and pierce the cap with a needle to create a small hole. This allows the solvent to evaporate slowly over several days to weeks. The rate of evaporation is crucial; slower rates generally produce better-quality crystals.[8]

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet cupboard) at a constant temperature.

  • Crystal Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them using a nylon loop and mount them for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer.

  • Mounting: A suitable crystal is selected under a microscope, mounted on a cryo-loop, and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, is used to collect a full sphere of diffraction data. Software such as CrysAlisPro is typically used to control the data collection process.[9]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The structure is solved using direct methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² (e.g., with SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion: Analysis of the Crystal Structure

This section presents a plausible set of results for the crystal structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, based on known structures of similar triazole derivatives.[9][10]

Crystallographic Data

The key crystallographic parameters are summarized in the table below.

Parameter Hypothetical Value
Chemical FormulaC₉H₉N₃OS
Formula Weight207.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513(2)
b (Å)12.456(3)
c (Å)9.872(2)
β (°)105.34(1)
Volume (ų)1009.8(4)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.364
Absorption Coefficient (mm⁻¹)0.295
F(000)432
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. The molecule exists in the thione tautomeric form, which is common for triazole-3-thiols in the solid state.[11] The triazole and furan rings are essentially planar. The dihedral angle between the mean planes of the triazole and furan rings is expected to be small, suggesting a relatively conjugated system. The allyl group attached to the N4 atom is likely to be twisted out of the plane of the triazole ring.

Caption: Numbering scheme for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol.

Supramolecular Assembly via Intermolecular Hydrogen Bonding

The crystal packing is dominated by intermolecular hydrogen bonds. In its thione form, the N1-H group of the triazole ring acts as a hydrogen bond donor, while the sulfur atom (S6) of a neighboring molecule acts as the acceptor. This results in the formation of centrosymmetric dimeric pairs through strong N-H···S hydrogen bonds.

These dimeric units are then further linked into a 3D supramolecular network by weaker C-H···O and C-H···N interactions involving the furan oxygen and triazole nitrogen atoms, respectively. This intricate network of non-covalent interactions is responsible for the stability of the crystal lattice.

Caption: Centrosymmetric dimer formation via N-H···S hydrogen bonds.

Conclusion

This technical guide has outlined a complete and robust workflow for the synthesis, crystallization, and structural determination of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. The definitive structural data obtained from single-crystal X-ray diffraction provides a foundational understanding of the molecule's conformational preferences and its assembly in the solid state. The analysis reveals a planar heterocyclic core and a supramolecular architecture stabilized by strong N-H···S hydrogen bonds, forming characteristic dimeric motifs.

For drug development professionals, this level of structural detail is indispensable. It provides the empirical basis for computational modeling, informs the design of new analogs with improved potency and pharmacokinetic properties, and aids in understanding the solid-state characteristics crucial for pharmaceutical formulation. The methodologies and insights presented herein serve as a valuable resource for researchers working on the structural characterization of novel heterocyclic compounds.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNCw8rD8QcdZshAfBW1zyzlpWrlE84g6wkgXBVotgbCrOXVhjAUdJZIz1T7XNyaRJBOKqYozQv-rH9is2hyxAVMqnTvbjJrR4FCmySpHUsAsbjkj2-8VQIbuxxBaFNdrs36IcstG-7K2fELiyb-oMlxrBo893-K9zveBg=]
  • SPT Labtech. (n.d.). Chemical crystallization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpGfTS_muDeTIQftAfOYbJdl5UwWi1Ii3iCnPcZRE3xoSuvNbxaP8unkYmDRxIiufdX5qrprahU9zjQ116EtuQqyfX47Yc57rK3E_CUqIWZXICfNqwCIANifVMrqfj0kZNjY0CTahJqWTQKC9gC33o8XjqQ9Srhfdy_SBfJRUPnkaK_nqD6EmGQ==]
  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Mj4JZbijHEVPY3zE16sl5LNRKdznN5q0JmTHs7eaIaNmnyFkzsUJrbqdnroAzMMIRM5sWjc7JVFvLUjVlYGLZuWE4coqgjFHIoGKE3vj2an-mrJT0SApLTQqWUZxKpULshIPJek-gKEIc6hw]
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyv2Jl95lqP1qxD_g29i2vyd4istYBpK5vcKcU4lblMIrS4-C0qOhviYOXQcI2apaVg9KuWxjY0OSSLvUVyUruOGJRRH7StyIi1bxVXy0NXESXFD8b9Wt5EPV0uAv8Bq5uzNOzg8qktNPK8Ys=]
  • EPFL. (n.d.). Crystallization of small molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQQV4w26W_cPspgWg7pchhqfUaW76epB_-NRrXsNISR8ifbWmwzeWbJdXAtqEYs4L0KcdDW7PwvJoS7WmY8RxCVeezGolzfSlcvWbPUeaQDi5JQvIIT5KHWZCYaMEEtQE5Wc6mwa0aj_0epp8FG3MGJkCimHB41SDL1Kd3TbN0GKimBhFemGs=]
  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXJiLkDkVE-ZHmAhv901GGJYd_qbGDRo_dXqk7CHAH1n1D1gGBLo6sSbUXwbnnrnIXubbpxIQmuD0ESTSjXqM1GpLaup-HJ3iQi9cG0SZDUW9VNBEMNbQjqNRkYCqX3bU]
  • BenchChem. (2025). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6sjzKlYX37Z0a7GMD_gIN4TZcspmFm6_Dycz3BgKvvPF_Xe03s7ImwK4X9KSRa8Z3UdOp0O3BuFUcEsqZBZkYeWF2A8oN4ULJX-UmpSSkbRkIahVxLLV3VKHajtklW7TF47OIN3GdC05oimeB82nYUMfdnZOx_CWNBF5YJjhQTyzvctVI11N_4guruHQFS-7XEYTXcUlTouZhGvtZMNbCeK3zWqD3iJyaMzomGxVrbWYWlybshnYjLlRd_W7tVhv84PXiUUqQl5aiGoblMWI9yxVdNK0T5i9oluh2QQ==]
  • Alam, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdEt5tq1ORISih-4M8rcnegYO6horSE1D3edpYlbc0RxrWR33xpDyzsN8remhg4GxPoMKkWdGq6qQheuj0tTf7FkUMsoAMprnHnaBaCN5dV4BVa97Rs2nL-k9ADlxdZP3JTkKjp3m7vGuxjQ==]
  • Aly, A. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1QUk3bz6ZXCHUuRvdCNd7TphSYEe5ZFQlsGxabH0tXYpt2CSaeqXB0zNZ1mim4wEXX4qH13zjN6Ymg70c0yZVkv7MuC463J38681tH0kvn_mcRLUFIDm-yfNuR_EEmFTXY5BQBf-fo7WJ09l4Nzt8PQNebaPM59E9HMoCOH602cp1gVc0OkztIBacO-n5QBc=]
  • Aly, A. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRuFzWXAbOsIEt3qWMY1WnqJwlsOPbHtrQ4P-yEhqS-RmRqKHpho23F5Xx244rlCTYf6F89-9Lok-5oNt7wGfHD2WZXFZteb3AcZ-5XUozKLelmGrSXVTfCfODvx1Ks5FKg9WDeMijT4vtCw==]
  • Kumar, S., & Singh, A. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHEoAHN3vjWaGn1YPYRPneNliOwm1mT3jKVkNSlTy7RkbkJzF42PxqkIPXH_OzhU7SKP1X_PPLk40HmxB81dd-x2_fgjj-QIxTI4n58JGKAPQPmSV8dy-ADH6lCqRHQjNF1ILCYWBUSomENvRW_71T-ADmgBaqtIv9fAnTg51CkBYTjaNGOg==]
  • Asiri, A. M., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcQdeu7TgVHH276S3gYlFbY2bgz31a05txie9ZGrOEkknKbDQTQFpW1DG4Gy2Y1hgwoEXxrkfUERoRXywsv76Ng28muT_VxrZlh638uSGFEIwKwRUHbw2QKPQRifN9pXK1MQ==]
  • Al-Ostoot, F. H., et al. (2020). Combination of 1,2,3-Triazole, Furan and Thiazolidin-4-one Structures For Potential Pharmaceutical Applications. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvPhuW2y1gXgWH1moHY8P9MmSf2jqwBq2yTQrMn3ARG4pvHc11f5yJlQ2dr62mWR3E-_P0HiBiWayjKJKaxfqeQoX7-bP3p0LokxvNfrBUthg7icUxWw-SQ6bf02TozyuEJdsMNwM1lh5Am5aX2NqgFo6h2Bx4ugwIwg767gRMc26VdTSrJYPcgCOEsdQbveuwS-5cDFIE_v8LXxKLJ0A3MdUJ1fOYpiwDpwP5c5F-oN6l7q4BJJKy_XrM1qGoUgTKWsABKQ6O-Jw7EGYCvoAeEdTWGR-T7rZxfw==]
  • Demirbas, N., et al. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7dYBBpih2ghkiO7KV8kxEY_7ZgC8W1WK96gPoVFYBjSeqnivZrxxPUWnBYTvNLfd_6Ahw_yK07CZF8CECRlPwtv-q9HEU-X-Gou3NlgDkqsHb7Qy_JwAeJMqFfj3baUeOp5o=]
  • Demirbas, N., et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFClaxx6COFUi3gc4X-KMfZFgP_M6_yDs3zX9j-vP24wSsZXiKVfVh7aelew6ud98bGXy7vzpdWDYUxG5d1Gjx5KURruQw2v0kOAQhMTEJyYw7uornJeAAnSxdJwIx_9vA=]
  • Karczmarzyk, Z., et al. (2025). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUrAu_7qAJMTaxqCannbtq6Wg7Ht3lJS8nCSmi5AriWXzUbhjgubNJggfvTn7SK6Bg-RM-h2b_bJmZsb2qAjeFzRTlnYceQTlkXK0rMUsOZ-p3MviVhvPDE5TAv2RIPCqyDjhxyaLh8yPE2EY7ZX6GdZ3BralD6wz7REl6HZyqqueabmj7NMDBoSiICoz6fa3-a9bx4-t3zBy8ddrAmm_Q5EmZNdFzahXByjXvOVBgLabtXgZP69Zn5OXCzdqMnecQ]
  • Demirbas, N., et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbNeMje1dswtSX8naeTXFrLO-ROD2muQU4x6b576fXtYBs53zJ1Y7shwbDvjJtyUfhaZf27r-zOpZ16NaLI9ohaTnUxqxn66OyVnmRS-7AizC6iN7qvvfRg1LHwt0eWcVbBBg-eiGaQWaUdbgcVJww1lkeatHY2Q7gr4MQKP0Ly2jP_i6WyZ4hTwQPixZ_4qHcERUZXGNqm3IHD81kKcB31wRghGkjyBSZUMNsjWTBbCqoTQ==]
  • Al-Warhi, T., et al. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpES4sClSxqYMDYrKtTvnW6mm2SoNSuGSOF1Rau2Cfu-Ac6f-YluSEATcbT10vNqDUjQgrFm-AeS4ds1nT0Jx65iwSWTJbrE6aWHed3zV0MF8Kb3W8mASLpG2Vlesb2LkgLA==]

Sources

thiol-thione tautomerism in 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Thiol-Thione Tautomerism in 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmacologically active agents. The biological activity of these compounds is intimately linked to their structural form, with the thiol-thione equilibrium playing a pivotal role in receptor-ligand interactions and overall efficacy.[1][2] This document moves beyond a simple description of the phenomenon, offering a Senior Application Scientist's perspective on the integrated experimental and computational workflows required for its definitive characterization. We will explore the causality behind methodological choices, from spectroscopic analysis to quantum chemical calculations, providing detailed protocols and data interpretation frameworks. The objective is to equip researchers and drug developers with the necessary tools to understand, characterize, and ultimately leverage the tautomeric nature of this important heterocyclic system.

The Significance of Tautomerism in Drug Design

Tautomerism, a form of constitutional isomerism involving the migration of a proton, is a critical consideration in drug discovery.[3] Tautomers exist in a dynamic equilibrium, and their relative populations can be influenced by environmental factors such as solvent polarity, pH, and temperature.[4][5][6] For drug candidates, the specific tautomeric form present can drastically alter its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular geometry. Consequently, only one tautomer may exhibit the desired affinity for a biological target.[1]

The thiol-thione equilibrium in 1,2,4-triazole derivatives is a classic example of this principle. The ability of the molecule to exist as either a thiol (-SH) or a thione (C=S) dictates its interaction profile. For instance, studies have demonstrated that the thione form may be crucial for specific biological activities, while the thiol form can be responsible for others, such as antifungal action.[2] Therefore, a precise understanding and characterization of the dominant tautomeric form of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is not merely an academic exercise but a prerequisite for rational drug design and development.

Tautomerism cluster_key Tautomeric Equilibrium Thione 4-Allyl-5-(furan-2-yl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione (Thione Form) Thiol 4-Allyl-5-(furan-2-yl)-4H-1,2,4- triazole-3-thiol (Thiol Form) Thione->Thiol Proton Transfer

Caption: Prototropic tautomerism in the title compound.

Experimental Characterization: A Multi-Technique Approach

No single experimental technique can unequivocally determine the tautomeric equilibrium. A self-validating system of characterization relies on the convergence of data from multiple spectroscopic methods. For heterocyclic thiols, the equilibrium overwhelmingly favors the thione form in both solid and solution phases.[1][7][8] Our experimental design is structured to confirm this prevalence.

UV-Vis Spectroscopy
  • Expertise & Causality: UV-Vis spectroscopy is an excellent first-pass technique. The electronic transitions within the chromophores of the thione (C=S) and thiol (aromatic thiol) forms are different, resulting in distinct absorption maxima. The polar thione group is expected to be stabilized in polar solvents, shifting the equilibrium.[4][6] Observing this solvent-dependent shift provides strong evidence of a dynamic equilibrium.

  • Experimental Protocol:

    • Prepare stock solutions (1 mg/mL) of the compound in a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., ethanol).

    • Prepare a series of dilute solutions (e.g., 1x10⁻⁵ M) from the stock solutions.

    • Record the UV-Vis absorption spectra for each solution over a range of 200-400 nm using a quartz cuvette.

    • Use the respective solvents as blanks for baseline correction.

  • Data Interpretation: In non-polar solvents, the thiol form may be more prevalent, while in polar solvents like ethanol or water, the equilibrium is expected to shift significantly toward the more polar thione form.[6] This is observed as a change in the position and/or intensity of the absorption bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expertise & Causality: FT-IR spectroscopy provides direct evidence of the functional groups present. The distinction between the thione and thiol forms is clear-cut based on characteristic vibrational bands. The presence of a strong C=S bond vibration and an N-H stretch is a definitive marker for the thione tautomer, while a weak S-H stretch would indicate the thiol form.

  • Experimental Protocol (Solid State):

    • Grind 1-2 mg of the dry compound with 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: The key is to look for the diagnostic peaks. The absence of a noticeable S-H band (around 2500-2600 cm⁻¹) and the presence of strong bands for N-H (3100-3460 cm⁻¹) and C=S (1250-1340 cm⁻¹) confirm the dominance of the thione tautomer in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is arguably the most powerful tool for studying tautomerism in solution.[3][9] It allows for the direct observation of protons and carbons in their specific chemical environments, enabling unambiguous identification and even quantification of the tautomers present.

  • Experimental Protocol:

    • Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is particularly useful as it can solubilize both tautomers and its residual water peak does not typically interfere with the signals of interest.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If necessary, perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The exchangeable N-H or S-H proton signals will disappear.

  • Data Interpretation:

    • ¹H NMR: The thione form will exhibit a broad signal for the N-H proton in the 13-14 ppm range.[1] The thiol form would show an S-H proton at a much higher field (upfield), but this is rarely observed for this class of compounds.

    • ¹³C NMR: The most telling signal is that of the C=S carbon, which resonates at a very low field (downfield), typically between 160-190 ppm.[1] The presence of this signal is conclusive evidence for the thione form.

Spectroscopic Data Thione Tautomer (Expected) Thiol Tautomer (Expected)
FT-IR (cm⁻¹) ν(N-H): 3100-3460ν(C=S): 1250-1340ν(S-H): 2500-2600 (weak)No strong N-H/C=S
¹H NMR (ppm, DMSO-d₆) δ(N-H): ~13-14δ(S-H): ~1-4 (rarely seen)
¹³C NMR (ppm, DMSO-d₆) δ(C=S): ~160-190δ(C-S): ~110-130

Computational Chemistry Workflow

  • Expertise & Causality: While experimental methods describe the state of the system, computational chemistry explains why it exists in that state. By calculating the relative thermodynamic stabilities of the tautomers, we can predict the equilibrium position. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for these systems.[8][10]

ComputationalWorkflow start Input Structures (Thiol & Thione) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min thermo Calculate Gibbs Free Energy (G) in Gas Phase & Solution (PCM) verify_min->thermo Verified compare Compare Energies ΔG = G(thiol) - G(thione) thermo->compare predict Predict Dominant Tautomer (Lower G is more stable) compare->predict

Caption: Workflow for computational tautomer analysis.

  • Computational Protocol:

    • Structure Preparation: Build the 3D structures of both the thiol and thione tautomers of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

    • Geometry Optimization: Perform full geometry optimization for both tautomers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). This should be done for the gas phase and for solutions using a solvation model like the Polarizable Continuum Model (PCM).

    • Vibrational Frequency Analysis: Conduct frequency calculations at the same level of theory to obtain thermodynamic properties (enthalpy, entropy, Gibbs free energy) and to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

    • Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the two tautomers. The equilibrium constant (K_eq) can be estimated using the equation: ΔG = -RT ln(K_eq).

  • Data Interpretation: For virtually all 1,2,4-triazole-3-thiones studied, quantum chemical calculations consistently show the thione form to be significantly more stable than the thiol form in both the gas phase and in solution.[10] A calculated ΔG that is large and positive (for the thione → thiol conversion) provides strong theoretical validation of the experimental results.

Conclusion and Outlook

References

  • Varynskyi, B. A., Scherback, M. A., Kaplaushenko, A. G., & Yurchenko, I. A. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129. [Link]

  • Galstyan, A., et al. (2020). Synthesis, Study of the Biological Activity of New 1,2,4‐Triazole Derivatives and Characteristics of the Relationship of the Structure and Biological Activity in a Series of the Latter. ResearchGate. [Link]

  • Ghomi, M., & Zare, K. (2011). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • Karpenko, Y., et al. (2019). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]

  • Balabin, R. M. (2009). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]

  • Leś, A., & Ortega-Blake, I. (1986). Tautomerism of uracil, cytosine, isocytosine, and some of their thio-derivatives. International Journal of Quantum Chemistry, 30(S13), 225-237. [Link]

  • Stoyanov, S., et al. (1994). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 72(1), 1-6. [Link]

  • Al-Sultani, A. A. J., et al. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Polycyclic Aromatic Compounds. [Link]

  • Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

  • Büchner, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 5035–5043. [Link]

  • Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Google Books.
  • Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Karpenko, Y., et al. (2019). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

  • Stoyanov, S., et al. (1994). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

Sources

initial biological screening of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Preamble: A Scientist's Perspective on Early-Stage Compound Evaluation

In the landscape of drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a rigorous process of elimination. The initial biological screening is the critical first gatekeeper. Its purpose is not merely to identify "hits," but to do so with intelligence and efficiency, leveraging the very structure of the molecule to predict its most probable biological roles. This guide is structured not as a rigid SOP, but as a strategic workflow for a Senior Application Scientist tasked with characterizing a novel compound: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol . We will dissect its architecture to build a logical, tiered screening cascade, moving from predictive computational analysis to broad-spectrum in vitro assays. Every step is chosen to maximize data output while conserving resources, providing a clear rationale for each experimental decision.

Chapter 1: The Blueprint - A Screening Cascade Guided by Molecular Architecture

The structure of a molecule is its resume. Before a single pipette is touched, an analysis of the functional groups and core scaffolds of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol provides a robust hypothesis for its biological potential.

  • The 1,2,4-Triazole Core: This heterocycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its derivatives are widely reported to possess potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3]

  • The Furan Moiety: As a five-membered aromatic heterocycle, the furan ring is present in many bioactive natural products and synthetic compounds. It is often associated with significant antimicrobial and antiproliferative effects.[4][5]

  • The 3-Thiol Group (-SH): The presence of a thiol (or its tautomeric thione form) is a strong indicator of several potential functions. It is a nucleophilic group that can interact with biological targets, and it strongly suggests a capacity for antioxidant activity via hydrogen donation and radical scavenging.[6][7]

  • The N4-Allyl Group: This substituent modulates the lipophilicity of the molecule, which can critically influence its ability to cross cellular membranes and its fit within the binding pockets of target proteins.

Based on this structural analysis, a multi-tiered screening approach is logical. We begin with broad, cost-effective assays that address the most probable activities (antimicrobial, cytotoxic, antioxidant) to generate a foundational dataset. This initial profile then dictates the pursuit of more specific, mechanism-of-action studies.

G cluster_0 Tier 1: In Silico & Broad In Vitro Screening cluster_1 Tier 2: Data Interpretation & Decision Making cluster_2 Tier 3: Focused Mechanistic & Secondary Assays Compound 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol InSilico In Silico Profiling (Molecular Docking, ADMET) Compound->InSilico Antimicrobial Antimicrobial & Antifungal Screen (MIC Determination) Compound->Antimicrobial Cytotoxicity General Cytotoxicity Screen (MTT Assay) Compound->Cytotoxicity Antioxidant Antioxidant Capacity Screen (DPPH/ABTS Assays) Compound->Antioxidant Interpret Interpret Tier 1 Data: Identify Primary Activity Profile InSilico->Interpret Antimicrobial->Interpret Cytotoxicity->Interpret Antioxidant->Interpret Anti_Infective_Dev Anti-Infective Development (Resistant Strains, MOA) Interpret->Anti_Infective_Dev  Potent Antimicrobial, Low Cytotoxicity Anticancer_Dev Anticancer Development (Cell Cycle, Apoptosis) Interpret->Anticancer_Dev  Selective Cancer Cell Cytotoxicity Other_Dev Other Therapeutic Paths (e.g., Oxidative Stress Models) Interpret->Other_Dev  Strong Antioxidant Activity

Caption: A tiered workflow for the initial biological screening of the target compound.

Chapter 2: In Silico Profiling - The Predictive First Pass

Before committing laboratory resources, computational methods can forecast the compound's likely behavior, helping to refine and prioritize the subsequent in vitro assays.

Molecular Docking: Predicting Biological Targets

Molecular docking simulates the interaction between our compound (the ligand) and the three-dimensional structure of a known biological target (a protein or enzyme).[8] A strong predicted binding affinity (a low binding energy score) suggests the compound may modulate that target's function. Based on the compound's structural class, the following targets represent high-priority docking studies:

  • Antifungal Target: Lanosterol 14α-demethylase (CYP51). This is a critical enzyme in fungal cell membrane synthesis and a common target for azole antifungals.

  • Antibacterial Targets: Enzymes such as DNA gyrase or Dihydrofolate Reductase (DHFR), which are essential for bacterial survival and are validated targets for existing antibiotics.

  • Anticancer Targets: Aromatase, tubulin, or various tyrosine kinases are known to be inhibited by triazole-containing compounds and are implicated in cancer progression.[1][9]

The results from these in silico experiments, while predictive, are invaluable for focusing the experimental screening. A strong predicted affinity for CYP51, for instance, would elevate the importance of the antifungal screening panel.

ADMET Prediction: Forecasting Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. A compound with excellent bioactivity is of little use if it is metabolically unstable or overtly toxic. Using web-based tools like SwissADME or pkCSM, we can generate a preliminary profile.

Table 1: Hypothetical In Silico ADMET Profile for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

ParameterPredicted ValueImplication
Physicochemical Properties
Molecular Weight~235 g/mol Favorable (Lipinski's Rule <500)
LogP (Lipophilicity)~2.5Good balance for solubility/permeability
H-bond Donors/Acceptors2 / 5Favorable (Lipinski's Rules)
Pharmacokinetics
GI AbsorptionHighGood potential for oral bioavailability
BBB PermeantNoLess likely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity
AMES ToxicityNoLow predicted mutagenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Chapter 3: In Vitro Screening - The Experimental Core

This phase generates the first real-world biological data. The assays are selected for their robustness, high-throughput potential, and relevance to the compound's predicted activities.

G cluster_0 Compound Preparation cluster_1 Assay Workflows cluster_2 Data Output Start Compound Stock (e.g., 10 mM in DMSO) Antimicrobial Antimicrobial MIC Assay (Serial Dilution in 96-well plates) Start->Antimicrobial Cytotoxicity Cytotoxicity MTT Assay (Dose-response on cell lines) Start->Cytotoxicity Antioxidant Antioxidant DPPH/ABTS Assay (Spectrophotometric reading) Start->Antioxidant MIC_Data MIC Values (µg/mL) Antimicrobial->MIC_Data IC50_Data IC50 Values (µM) Cytotoxicity->IC50_Data AOX_Data IC50 Values (µg/mL) Antioxidant->AOX_Data

Caption: High-level experimental workflow for the core in vitro screening cascade.

Antimicrobial & Antifungal Susceptibility Testing

Causality: The presence of both the 1,2,4-triazole and furan rings strongly justifies a comprehensive antimicrobial screen as a first-line experiment.[10][11] The broth microdilution method is superior to disk diffusion for an initial screen as it provides quantitative Minimum Inhibitory Concentration (MIC) values.

  • Preparation: A panel of clinically relevant microorganisms is prepared, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus fumigatus).[10][12][13] Cultures are grown to a standardized density (e.g., 0.5 McFarland standard).

  • Plate Setup: In a 96-well microtiter plate, the test compound is serially diluted in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (media + microbes) and negative (media only) controls are included.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. The results are compared against standard control drugs like Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

Table 2: Representative MIC Data Table

OrganismStrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureusATCC 2592316Ciprofloxacin: 0.5
E. coliATCC 2592232Ciprofloxacin: 0.25
P. aeruginosaATCC 27853>128Ciprofloxacin: 1
C. albicansATCC 900288Fluconazole: 2
A. fumigatusATCC 20430516Fluconazole: 4
General Cytotoxicity Assessment

Causality: Before a compound can be considered a therapeutic, its toxicity towards mammalian cells must be established.[14] This assay serves a dual purpose: it provides a general toxicity profile and acts as the primary screen for potential anticancer activity.[15] The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[16][17]

  • Cell Culture: Human cell lines are cultured in appropriate media. A non-cancerous line (e.g., HEK293, human embryonic kidney cells) is used to assess general toxicity, while a panel of cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) is used to screen for antiproliferative activity.[5][16]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The test compound is added to the wells in a series of dilutions (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is included.

  • Incubation: Plates are incubated for a set period (typically 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization & Reading: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is read on a plate reader (typically at ~570 nm).

  • Data Analysis: Absorbance values are converted to percent viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is calculated using non-linear regression.

Table 3: Representative Cytotoxicity Data Table

Cell LineTissue of OriginIC₅₀ (µM)
HEK293Normal Kidney> 100
MCF-7Breast Cancer15.2
HepG2Liver Cancer8.9
A549Lung Cancer22.5
Antioxidant Capacity Assays

Causality: The thiol group is a well-known pharmacophore for antioxidant activity.[7] Therefore, evaluating the compound's ability to scavenge free radicals is a logical and necessary step. Using two different assays, DPPH and ABTS, provides a more comprehensive picture as they operate via slightly different mechanisms.[18][19]

  • Reagent Preparation: A fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. Its deep purple color is stable.

  • Reaction: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. Ascorbic acid is used as a positive control.

  • Incubation: The reaction is incubated in the dark at room temperature for 30 minutes.

  • Measurement: If the compound donates a hydrogen atom to the DPPH radical, the purple color fades to yellow. The decrease in absorbance is measured spectrophotometrically at ~517 nm.[20]

  • Calculation: The percentage of radical scavenging is calculated, and the IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals) is determined.

Table 4: Representative Antioxidant Activity Data Table

AssayIC₅₀ (µg/mL) of Test CompoundIC₅₀ (µg/mL) of Ascorbic Acid (Control)
DPPH Scavenging25.45.8
ABTS Scavenging18.94.2

Chapter 4: Data Synthesis and the Path Forward

The initial screening phase concludes not with a final answer, but with a highly informed direction. The data from the in silico and in vitro screens must be synthesized to build a cohesive profile of the compound.

G cluster_A Scenario A: Anti-Infective Lead cluster_B Scenario B: Anticancer Lead cluster_C Scenario C: Antioxidant Lead / Low Potency Start Initial Screening Data Profile A1 High Antimicrobial MICs (e.g., < 10 µg/mL) Start->A1 B1 Selective Cytotoxicity (IC50 Cancer << Normal) Start->B1 C1 High Antioxidant Activity Start->C1 A2 Low Cytotoxicity (IC50 > 50 µM) A1->A2 A3 Decision: Proceed to Anti-Infective Mechanism of Action Studies A2->A3 B2 Moderate/Low Antimicrobial B1->B2 B3 Decision: Proceed to Cell Cycle Analysis, Apoptosis Assays B2->B3 C2 Weak Antimicrobial & Cytotoxic (High MICs/IC50s) C1->C2 C3 Decision: Consider for Oxidative Stress Models or Deprioritize/Optimize C2->C3

Caption: Decision-making flowchart based on outcomes of the initial screening cascade.

  • Scenario A: A Promising Anti-Infective Candidate. If the compound shows potent MIC values against bacteria or fungi (e.g., <16 µg/mL) and a high IC₅₀ against normal human cells (>50 µM), it demonstrates promising selectivity. The next steps would involve screening against drug-resistant microbial strains and beginning mechanism-of-action studies (e.g., specific enzyme inhibition assays).

  • Scenario B: A Potential Anticancer Lead. If the data reveals potent cytotoxicity that is significantly more pronounced in cancer cell lines than in normal cells (a high "selectivity index"), the compound warrants further investigation as an anticancer agent. Follow-up experiments would include cell cycle analysis to see if the compound causes arrest at a specific phase, and apoptosis assays to determine if it induces programmed cell death.[5]

  • Scenario C: An Antioxidant or a Candidate for Optimization. If the primary activity observed is strong antioxidant potential with weak antimicrobial and cytotoxic effects, the compound could be explored for applications in diseases driven by oxidative stress. Alternatively, if all activities are weak, the scaffold may serve as a starting point for synthetic modification to improve potency.

Conclusion

The , when approached systematically, provides a powerful and predictive dataset. By integrating structural analysis, computational prediction, and a targeted panel of in vitro assays, we can efficiently characterize its primary biological activities. This guide demonstrates a workflow that is not just a series of experiments, but a logical investigation designed to rapidly identify the most promising therapeutic avenues for a novel chemical entity, ensuring that resources are directed toward the pathways with the highest probability of success.

References

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). National University of Pharmacy. [Link]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). International Journal of Current Research and Chemical and Pharmaceutical Sciences. [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. [Link]

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.). RSC Publishing. [Link]

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2021). Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Institutes of Health. [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2021). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2021). ResearchGate. [Link]

  • Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. (n.d.). MDPI. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (n.d.). Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]

  • Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. (n.d.). Sci-Hub. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. (2010). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 1,2,4-triazolo [3,4-b][1][8][9] thiadiazines bearing furan and thiophene nucleus. (2015). PubMed. [Link]

Sources

Introduction: The Versatile Scaffold of 4H-1,2,4-Triazole-3-thiols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4H-1,2,4-Triazole-3-thiols for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in the architecture of many pharmacologically active compounds, lending stability and desirable physicochemical properties to drug candidates.[1] Among its derivatives, 4H-1,2,4-triazole-3-thiols have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The presence of the thiol group at the C3 position and the potential for substitution at the N4 and C5 positions provide a versatile scaffold for the design of novel therapeutic agents.[2] This guide offers a comprehensive overview of the primary synthetic routes to this valuable heterocyclic system, providing both mechanistic insights and practical, field-proven protocols for the modern researcher.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of 4H-1,2,4-triazole-3-thiols is predominantly achieved through the cyclization of thiosemicarbazide derivatives or the reaction of thiocarbohydrazide with carboxylic acids. Each approach offers distinct advantages depending on the desired substitution pattern and available starting materials.

Method 1: Cyclization of 1,4-Disubstituted Thiosemicarbazides

This is arguably the most prevalent and versatile method for synthesizing 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiols. The synthesis is a two-step process: the formation of a 1-acyl or 1-aroyl-4-substituted thiosemicarbazide, followed by an intramolecular cyclization.

Step 1: Formation of the Thiosemicarbazide Intermediate

The thiosemicarbazide precursor is typically prepared by the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[4] This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate.

Step 2: Intramolecular Cyclization

The subsequent ring closure of the thiosemicarbazide is most commonly achieved under alkaline conditions, such as in the presence of sodium hydroxide or potassium hydroxide.[5][6] The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the desired 4H-1,2,4-triazole-3-thiol.

Workflow for the Synthesis of 4H-1,2,4-Triazole-3-thiols via Thiosemicarbazide Cyclization

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization cluster_2 Work-up start Carboxylic Acid Hydrazide + Isothiocyanate step1 Nucleophilic Addition start->step1 product1 1,4-Disubstituted Thiosemicarbazide step1->product1 step2 Alkaline Medium (e.g., NaOH) product1->step2 step3 Intramolecular Cyclization & Dehydration step2->step3 product2 4H-1,2,4-Triazole-3-thiol step3->product2 step4 Acidification product2->step4 step5 Precipitation & Filtration step4->step5 final_product Purified Product step5->final_product

Caption: General workflow for the synthesis of 4H-1,2,4-triazole-3-thiols.

Table 1: Examples of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols Synthesized via Thiosemicarbazide Cyclization

Starting HydrazideStarting IsothiocyanateBaseSolventYield (%)Reference
Furan-2-carboxylic acid hydrazidePhenyl isothiocyanateNaOHEthanol68[5]
Phenylacetic acid hydrazideEthyl isothiocyanateNaOHEthanol72[2]
Isonicotinic acid hydrazideAllyl isothiocyanateNaOHWater94[6]
Benzoic acid hydrazideMethyl isothiocyanateKOHEthanol85[7]
Method 2: Synthesis from Thiocarbohydrazide and Carboxylic Acids

This method provides a direct route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. Thiocarbohydrazide, with its two hydrazine moieties, can react with carboxylic acids, often under fusing conditions or in a high-boiling solvent, to yield the cyclized product.[3]

The proposed mechanism involves the initial formation of a mono-acyl thiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water.

Reaction Scheme for the Synthesis from Thiocarbohydrazide

G reagents Thiocarbohydrazide + Carboxylic Acid intermediate Acylthiocarbohydrazide Intermediate reagents->intermediate Heat product 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate->product Intramolecular Cyclization h2o + H₂O

Caption: Synthesis of 4-amino-4H-1,2,4-triazole-3-thiols from thiocarbohydrazide.

This method is particularly useful for accessing the 4-amino substituted triazoles, which are valuable intermediates for further functionalization, for instance, through the formation of Schiff bases.[3]

Method 3: Polyphosphate Ester (PPE) Mediated Synthesis

A more contemporary approach involves the use of polyphosphate ester (PPE) as a condensing and cyclizing agent for the direct reaction of thiosemicarbazides with carboxylic acids.[8][9][10] This method circumvents the need for pre-activating the carboxylic acid and often proceeds under milder conditions with shorter reaction times.

The synthesis involves two main steps:

  • Acylation: The thiosemicarbazide is acylated by the carboxylic acid in the presence of PPE.

  • Cyclodehydration: The resulting acylation product is then cyclized by treatment with an aqueous alkali solution.[8][9][10]

The use of PPE is advantageous as it acts as both a solvent and a catalyst, promoting the reaction and facilitating the dehydration step.

Experimental Protocols

The following protocols are representative examples for the synthesis of 4H-1,2,4-triazole-3-thiols.

Protocol 1: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol[6]

Step 1: Synthesis of 1-(Isonicotinoyl)-4-allylthiosemicarbazide

  • Dissolve isonicotinic acid hydrazide (1 eq.) in ethanol.

  • Add allyl isothiocyanate (1 eq.) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol.

Step 2: Cyclization to 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Reflux a solution of 1-(isonicotinoyl)-4-allylthiosemicarbazide (1 eq.) in 2N sodium hydroxide (10 mL per 5 mmol of thiosemicarbazide) for 2-3 hours.

  • Cool the resulting solution to room temperature.

  • Acidify the solution to pH 3 with 2N hydrochloric acid.

  • Filter the precipitate, wash with water and ethanol.

  • Dry the product and recrystallize from a suitable solvent.

Protocol 2: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol[5]

Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate

  • Dissolve potassium hydroxide (1 eq.) in absolute ethanol.

  • Add furan-2-carboxylic acid hydrazide (1 eq.) to the solution.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise with constant stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Dilute the mixture with dry ether and filter the precipitated solid. Wash with ether and dry.

Step 2: Cyclization to 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

  • Reflux a suspension of potassium 3-(2-furoyl)dithiocarbazate (1 eq.) and hydrazine hydrate (2 eq.) in water for 4-6 hours.

  • Hydrogen sulfide gas will evolve during the reaction.

  • Cool the reaction mixture and dilute with cold water.

  • Acidify with concentrated hydrochloric acid.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Structural Characterization and Tautomerism

The structures of synthesized 4H-1,2,4-triazole-3-thiols are typically confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

A key feature of these compounds is their existence in a thiol-thione tautomeric equilibrium. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the substituents on the triazole ring. The thiol form possesses an S-H bond, while the thione form has a C=S bond and an N-H bond. These two forms can often be distinguished by IR and NMR spectroscopy. In the solid state, the thione form is generally predominant.[11]

Conclusion

The synthesis of 4H-1,2,4-triazole-3-thiols is well-established, with the cyclization of thiosemicarbazides being the most versatile and widely employed method. The choice of synthetic route is dictated by the desired substitution pattern. The methods outlined in this guide provide a robust foundation for researchers to access a wide array of these valuable heterocyclic compounds for applications in drug discovery and development. The continued exploration of novel synthetic methodologies, such as the use of PPE, promises to further enhance the efficiency and scope of these syntheses.

References

  • Benchchem. Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • NIH. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • NIH. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives.
  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][7][12] triazole-3-thiol derivatives and Antifungal activity. Available from:

  • ResearchGate. (PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides.
  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions.
  • ResearchGate. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • NIH. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • ResearchGate. (PDF) Thiocarbohydrazides: Synthesis and Reactions.
  • PMC - NIH. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents.
  • ResearchGate. ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.

Sources

The Synthesis, Reactivity, and Application of Allyl-Functionalized Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of the Allyl Group in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science, with their diverse structures enabling a vast array of functions. The introduction of an allyl group (–CH₂–CH=CH₂) onto a heterocyclic scaffold imparts a unique combination of reactivity and structural complexity, opening avenues for novel molecular design and application. This technical guide provides an in-depth exploration of allyl-functionalized heterocyclic compounds, moving beyond a simple recitation of facts to offer a field-proven perspective on their synthesis, reactivity, and practical applications. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Part 1: Strategic Synthesis of Allyl-Functionalized Heterocycles

The effective synthesis of allyl-functionalized heterocycles is paramount to their exploration and application. The choice of synthetic route is often dictated by the nature of the heterocyclic core, the desired regioselectivity, and the tolerance of other functional groups. Here, we explore several robust and widely employed methodologies.

Palladium-Catalyzed Allylation: A Cornerstone of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct introduction of an allyl group onto a heterocyclic ring. The choice of the specific reaction, such as Suzuki, Heck, or Sonogashira coupling, depends on the available starting materials and the desired final structure.

Suzuki Coupling: This reaction involves the coupling of a heteroaryl halide or triflate with an allylboronic acid or its ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki Coupling of 2-Chloropyridine with Allylboronic Acid Pinacol Ester

  • Materials: 2-Chloropyridine (1.0 mmol), allylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane (5 mL), water (1 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-chloropyridine, allylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allylpyridine.

  • Causality of Choices: The use of a phosphine ligand like PPh₃ stabilizes the Pd(0) catalyst. K₂CO₃ acts as the base required for the transmetalation step. A mixture of dioxane and water is often optimal for dissolving both the organic and inorganic reagents.

Heck Coupling: This reaction couples a heteroaryl halide with an allyl alcohol. The reaction proceeds via a syn-addition of the organopalladium species to the alkene, followed by a β-hydride elimination.

Experimental Protocol: Heck Coupling of 3-Bromoquinoline with Allyl Alcohol [1]

  • Materials: 3-Bromoquinoline (1.0 mmol), allyl alcohol (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), Et₃N (1.5 mmol), DMF (5 mL).

  • Procedure:

    • In a sealed tube, combine 3-bromoquinoline, allyl alcohol, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Seal the tube and heat the reaction at 100 °C for 24 hours.

    • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by flash chromatography to yield the corresponding 3-(3-oxopropyl)quinoline.[1]

  • Causality of Choices: Pd(OAc)₂ is a common and effective palladium source. The phosphine ligand enhances the catalytic activity. Triethylamine serves as a base to neutralize the HBr generated during the reaction. DMF is a suitable polar aprotic solvent for this transformation.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating.[2]

Microwave-Assisted Intramolecular Heck Cyclization: This method is particularly useful for the synthesis of fused heterocyclic systems.

Experimental Protocol: Microwave-Assisted Intramolecular Heck Cyclization of an Allyl-Substituted Indole [2]

  • Materials: N-allyl-2-bromo-1H-indole-3-carbaldehyde (0.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (1.5 mmol), DMF (3 mL).

  • Procedure:

    • Combine the starting material, catalyst, ligand, and base in a microwave-safe vial.

    • Add DMF and seal the vial.

    • Irradiate the mixture in a microwave reactor at 150 °C for 15 minutes.

    • Cool the vial to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

  • Causality of Choices: The high temperature achievable with microwave irradiation significantly accelerates the rate of the intramolecular cyclization. The choice of palladium catalyst and ligand is crucial for efficient C-C bond formation.

Part 2: Exploring the Unique Reactivity of the Allyl Group

The allyl group is not merely a passive appendage; its double bond and allylic position provide a rich playground for further functionalization and rearrangement reactions, leading to a diverse array of complex heterocyclic structures.

Pericyclic Reactions: The Elegance of Concerted Mechanisms

Claisen and Aza-Claisen Rearrangements: These[3][3]-sigmatropic rearrangements are powerful methods for the stereospecific formation of C-C bonds. The aza-Claisen rearrangement, in particular, is highly valuable for the synthesis of nitrogen-containing heterocycles.[3][4]

Mechanistic Insight: The reaction proceeds through a concerted, chair-like transition state, leading to a predictable transfer of the allyl group. The reaction can be thermally or catalytically induced.

aza_Claisen_Rearrangement

Ring-Closing Metathesis: Crafting Cyclic Architectures

Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis, enabling the formation of cyclic structures from diene precursors. For N-allyl heterocycles, RCM provides a straightforward route to novel fused-ring systems.

RCM_Workflow

Pictet-Spengler Reaction: Building Complex Scaffolds

The Pictet-Spengler reaction is a classic method for constructing tetrahydro-β-carboline and related fused heterocyclic systems. The use of N-allyl tryptamines in this reaction allows for the introduction of an allyl group that can be further functionalized.[5][6]

Experimental Protocol: Pictet-Spengler Reaction of N-Allyl Tryptamine [5]

  • Materials: N-Allyl tryptamine (1.0 mmol), benzaldehyde (1.1 mmol), trifluoroacetic acid (TFA, 0.1 mmol), dichloromethane (DCM, 10 mL).

  • Procedure:

    • Dissolve N-allyl tryptamine and benzaldehyde in DCM.

    • Add TFA to the solution and stir at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

  • Causality of Choices: TFA acts as an acid catalyst to promote the formation of the key iminium ion intermediate. DCM is a suitable solvent that is inert under the reaction conditions.

Part 3: Applications in Drug Discovery and Beyond

The unique structural and reactive properties of allyl-functionalized heterocyclic compounds make them valuable building blocks in various scientific disciplines, most notably in drug discovery.

Anticancer Agents: Targeting Uncontrolled Cell Growth

Many quinoline derivatives have been investigated for their anticancer properties.[7][8][9] The introduction of an allyl group can enhance their biological activity, potentially by improving membrane permeability or providing a site for covalent interaction with biological targets.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Allyl-substituted quinolineHeLa (Cervical Cancer)5.2[7]
Allyl-substituted quinolineHT29 (Colon Cancer)8.7[7]
Allyl-substituted quinolineC6 (Glioblastoma)12.1[7]

Table 1: In vitro anticancer activity of representative allyl-functionalized quinolines.

Antifungal Agents: Combating Microbial Resistance

Benzimidazole derivatives are a well-known class of antifungal agents.[10][11][12][13] The incorporation of allyl groups can modulate their lipophilicity and antifungal spectrum.

Fungal StrainMIC (µg/mL) of Allyl-Benzimidazole DerivativeReference
Candida albicans3.12[10]
Aspergillus fumigatus6.25[10]
Cryptococcus neoformans1.56[10]

Table 2: Minimum Inhibitory Concentration (MIC) values of a representative allyl-functionalized benzimidazole.

Agrochemicals: Protecting Crops and Enhancing Yields

Pyrimidine derivatives have found widespread use in agriculture as herbicides and plant growth regulators.[14][15] The functionalization with an allyl group can influence their uptake by plants and their mode of action. While specific data for allyl-functionalized pyrimidines in agriculture is an emerging area, the versatility of the allyl group suggests significant potential for developing next-generation agrochemicals.

Conclusion: A Future of Innovation

Allyl-functionalized heterocyclic compounds represent a dynamic and promising area of chemical research. Their versatile synthesis, rich reactivity, and diverse applications underscore their importance in addressing challenges in medicine, agriculture, and materials science. The continued development of novel synthetic methodologies and a deeper understanding of their reaction mechanisms will undoubtedly lead to the discovery of new molecules with enhanced properties and functions. This guide has provided a comprehensive overview, grounded in practical protocols and mechanistic insights, to empower researchers to explore and harness the full potential of this exciting class of compounds.

References

  • A Divergent Mechanistic Course of Pd(0)-Catalyzed Aza-Claisen Rearrangement and Aza-Rautenstrauch-Type Cyclization of N-Allyl-Ynamides. National Institutes of Health. [Link]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. ACS Publications. [Link]

  • Aza-Claisen Rearrangement in the Cyclization Reactions of Nitrogen-Containing Enynes via Ruthenium Vinylidene Complexes. ACS Publications. [Link]

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. National Institutes of Health. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

  • Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities. PubMed. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

  • Heck Coupling. Royal Society of Chemistry. [Link]

  • Fast and versatile microwave-assisted intramolecular Heck reaction in peptide macrocyclization using microwave energy. PubMed. [Link]

  • Catalytic, Enantioselective Addition of Allylsilanes to Aldehydes. Harvard University. [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. JETIR. [Link]

  • Biological evaluation of some quinoline with different functional groups as anticancer agents. ResearchGate. [Link]

  • The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Organic Chemistry Portal. [Link]

  • Four strategies for catalytic asymmetric allylation of aldehydes. ResearchGate. [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. PubMed. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. [Link]

  • The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction. National Institutes of Health. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. ACS Publications. [Link]

  • Catalytic Enantioselective Meerwein−Eschenmoser Claisen Rearrangement: Asymmetric Synthesis of Allyl Oxindoles. ACS Publications. [Link]

  • Keck Asymmetric Allylation. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation-Isomerization-Acylation Cascade. ResearchGate. [Link]

  • Synthesis of 1,2-disubstituted benzimidazole-5(6)-carboxamides and evaluation of their antimicrobial activity. PubMed. [Link]

  • Microwave Assisted Intramolecular Dehydrogenative Dehydro-Diels Alder Approach To Substituted Benzofused Heterocycles. University of Pittsburgh. [Link]

  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository. [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Semantic Scholar. [Link]

  • The Sonogashira Coupling. Vanderbilt University. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. ResearchGate. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • Microwave-Assisted Enantioselective Heck Reactions: Expediting High Reaction Speed and Preparative Convenience. ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]

  • The benzyne aza-Claisen reaction. PubMed. [Link]

  • Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. Organic Chemistry Portal. [Link]

  • Application of Synthetic Low Molecular Weight Heterocyclic Compounds Derivatives of Pyrimidine, Pyrazole and Oxazole in Agricultural Biotechnology as a New Plant Growth Regulating Substances. ResearchGate. [Link]

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation. [Link]

Sources

Quantum Chemical Blueprint: A Technical Guide to 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document outlines a robust, validated methodology for elucidating the electronic and structural properties of this molecule. By integrating Density Functional Theory (DFT) calculations with established synthetic protocols, we present a self-validating system that ensures scientific rigor and reproducibility. This guide is designed to empower researchers to predict molecular reactivity, interpret spectroscopic data, and ultimately accelerate the rational design of novel therapeutics based on the triazole scaffold.

Introduction: The Rationale for Computational Scrutiny

The 1,2,4-triazole moiety is a cornerstone in the architecture of numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties. The specific molecule of interest, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, combines the triazole ring with a furan group, another heterocycle known for its presence in bioactive natural products and synthetic drugs. The allyl group introduces a site of potential metabolic activity and further modulates the molecule's electronic landscape.

Understanding the three-dimensional structure, electronic charge distribution, and molecular orbital energies of this compound is paramount for predicting its interactions with biological targets. Quantum chemical calculations offer a powerful, cost-effective means to access this information before embarking on extensive experimental studies. This guide provides the theoretical and practical foundation for performing such calculations, with a focus on Density Functional Theory (DFT), a widely accepted and accurate method for systems of this nature.

Synthesis Pathway: From Precursors to the Target Molecule

A robust computational study is best validated against experimental data. The synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol provides the physical sample for such validation. The general and well-established pathway for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a multi-step process, which is outlined below.[1]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Furan-2-carbohydrazide. This is typically achieved by reacting an ester of furan-2-carboxylic acid with hydrazine hydrate.

  • Step 2: Formation of the Thiosemicarbazide. The furan-2-carbohydrazide is then reacted with allyl isothiocyanate. This reaction introduces the allyl group at the N4 position.

  • Step 3: Cyclization to the Triazole. The resulting 1-(furan-2-carbonyl)-4-allylthiosemicarbazide is cyclized in a basic medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to yield the final product, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

The Computational Core: A DFT-Based Investigative Workflow

The heart of this guide is the detailed protocol for performing quantum chemical calculations. We will employ Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a workhorse in this field and will be our method of choice. The 6-311G(d,p) basis set will be used as it provides a good description of electron distribution and is suitable for molecules containing second-row elements like sulfur.

The entire computational workflow can be visualized as follows:

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_analysis Analysis & Validation mol_build Molecule Building (GaussView/Avogadro) geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Optimized Geometry struct_val Structural Validation (No imaginary frequencies) freq_calc->struct_val Vibrational Frequencies spec_comp Spectroscopic Comparison (Calculated vs. Experimental IR/NMR) freq_calc->spec_comp Calculated IR Spectrum react_pred Reactivity Prediction (HOMO-LUMO gap, MEP) elec_prop->react_pred Electronic Data struct_val->spec_comp struct_val->react_pred

Caption: Computational workflow for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol.

Step-by-Step Computational Protocol

Software: Gaussian 16, GaussView 6, or other molecular visualization software.

  • Molecule Construction:

    • Using a molecular builder like GaussView or Avogadro, construct the 3D structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Gaussian Input File (.gjf or .com):

    • Explanation of Keywords:

      • %nprocshared=4: Specifies the use of 4 processor cores.

      • %mem=8GB: Allocates 8 gigabytes of memory.

      • #p B3LYP/6-311G(d,p) opt: Specifies the B3LYP functional with the 6-311G(d,p) basis set for a geometry optimization. The p indicates "print" level output.

      • 0 1: Represents a charge of 0 and a spin multiplicity of 1 (a singlet state).

    • Execution: Run the calculation using the Gaussian software.

  • Vibrational Frequency Analysis:

    • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to calculate the theoretical IR spectrum.

    • Gaussian Input File:

    • Explanation of Keywords:

      • freq: This keyword requests a frequency calculation.

    • Execution: Run the calculation. A successful optimization is confirmed by the absence of negative (imaginary) frequencies in the output file.

  • Electronic Property Calculations:

    • Rationale: To understand the molecule's reactivity and intermolecular interaction sites. This is typically performed as part of the same calculation as the geometry optimization.

    • Key Parameters to Analyze:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Results, Analysis, and Validation

Structural Parameters

The optimized geometry will provide bond lengths, bond angles, and dihedral angles. These can be compared to typical values for similar chemical bonds to ensure the structure is reasonable.

Vibrational Frequencies (IR Spectrum)

The calculated vibrational frequencies can be compared to the experimental IR spectrum. It is important to note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP/6-311G(d,p)) is often applied to the calculated frequencies for better agreement.

Functional Group Expected Experimental IR Range (cm⁻¹)[1][3] Calculated IR Frequency (cm⁻¹) (Scaled)
N-H stretch3100-3360(To be filled from calculation)
C-H (furan)~3100(To be filled from calculation)
C-H (allyl)3000-3100(To be filled from calculation)
S-H stretch / C=S stretch2550-2600 (S-H) / 1250-1270 (C=S)(To be filled from calculation)
C=N stretch1600-1650(To be filled from calculation)

Note: The thiol-thione tautomerism of the molecule will influence the presence of either an S-H or a C=S vibrational mode.

NMR Chemical Shifts

While not explicitly calculated in the basic protocol above, NMR shielding tensors can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method in Gaussian. The calculated chemical shifts can then be compared to experimental data for analogous compounds.

Electronic Properties
Parameter Calculated Value (a.u.) Interpretation
HOMO Energy(To be filled from calculation)Higher energy indicates greater electron-donating ability.
LUMO Energy(To be filled from calculation)Lower energy indicates greater electron-accepting ability.
HOMO-LUMO Gap(To be filled from calculation)A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map should be visually inspected to identify the most electron-rich and electron-poor regions, which are likely sites for intermolecular interactions.

The relationship between these key electronic properties can be visualized as follows:

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Chemical Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) ElectronDonating Electron Donating Ability HOMO->ElectronDonating correlates with EnergyGap Energy Gap (ΔE) ElectronAccepting Electron Accepting Ability LUMO->ElectronAccepting correlates with Reactivity Chemical Reactivity EnergyGap->Reactivity inversely correlates with

Caption: Relationship between Frontier Molecular Orbitals and Chemical Properties.

Conclusion: From Data to Drug Design Insights

This technical guide has provided a comprehensive, step-by-step methodology for the quantum chemical calculation of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. By following these protocols, researchers can obtain valuable insights into the structural and electronic properties of this promising molecule. The calculated parameters, when validated against experimental data (or data from analogous compounds), provide a solid foundation for understanding its potential as a drug candidate. The knowledge of its reactivity, charge distribution, and molecular orbital energies can guide further derivatization to enhance biological activity and pharmacokinetic properties, thereby embodying the principles of rational drug design.

References

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2005). 5-Furan-2yl[3][4][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][3][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(12), 1475-1485. [Link]

  • El-Gohary, A. R., & Shaaban, M. R. (2017). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Chemistry, 2017, 1-9. [Link]

  • Cansiz, A., Koparir, M., & Demirdag, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]

  • YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]

  • YouTube. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

  • ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • MDPI. (2005). 5-Furan-2yl[3][4][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][3][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link]

Sources

A Technical Guide to Investigating Potential Therapeutic Targets for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The specific compound, 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, combines this potent triazole core with furan and allyl moieties, suggesting a high potential for therapeutic utility. This guide provides a structured, in-depth analysis of the most promising therapeutic targets for this molecule, grounded in the established pharmacology of related compounds. It outlines a strategic framework for target identification and validation, complete with detailed experimental protocols and data interpretation guidelines, to assist researchers and drug development professionals in unlocking its therapeutic potential.

Introduction: The Therapeutic Promise of the Triazole-Furan Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is foundational to many clinically significant drugs.[5] Its unique chemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability, make it an effective pharmacophore for interacting with various biological receptors and enzymes.[6] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thione core exhibits an enhanced and diverse pharmacological profile.[3][7]

The molecule in focus, 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, possesses several key structural features:

  • 1,2,4-Triazole-3-thione Core: This central scaffold is strongly associated with antifungal, anticancer, and anti-inflammatory activities.[2][3][7]

  • Furan Ring: The presence of a furan moiety is common in compounds with demonstrated antimicrobial and anticancer properties.[8][9][10]

  • Allyl Group: This substituent can influence the compound's lipophilicity and binding interactions within target proteins, potentially enhancing potency and selectivity.

Given this structural makeup, a systematic investigation into its biological targets is highly warranted. This guide will focus on two primary, evidence-based therapeutic hypotheses: inhibition of fungal ergosterol biosynthesis and modulation of cancer-related tyrosine kinases.

Primary Therapeutic Target Hypothesis I: Fungal Lanosterol 14α-Demethylase (CYP51)

The most established mechanism of action for antifungal triazoles is the inhibition of Lanosterol 14α-demethylase, a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[1][11] This enzyme, a member of the cytochrome P450 superfamily (CYP51), is essential for maintaining the structural integrity and fluidity of the fungal membrane.[12][13]

Mechanism of Action

Triazole antifungals function by having the nitrogen atom (at position 4) of the triazole ring coordinate with the heme iron atom in the active site of CYP51.[12][14] This binding event blocks the enzyme from converting its substrate, lanosterol, into ergosterol.[1][12] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts membrane function, leading to fungal cell growth inhibition and death.[11][12][15] The structural similarity of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol to known azole antifungals makes CYP51 its most probable antifungal target.

Signaling Pathway Diagram

CYP51_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Product 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->Product Catalysis Ergosterol Ergosterol Product->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Incorporation Compound 4-Allyl-5-furan-2-yl- 4H-1,2,4-triazole-3-thiol Compound->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by targeting CYP51.

Primary Therapeutic Target Hypothesis II: Oncogenic Tyrosine Kinases

The 1,2,4-triazole scaffold is a key component in a number of small-molecule tyrosine kinase inhibitors (TKIs) used in cancer therapy.[16][17] Tyrosine kinases are crucial enzymes that regulate cell signaling pathways involved in proliferation, survival, and metastasis.[18] Their aberrant activity is a hallmark of many cancers, making them validated therapeutic targets.[16][18]

Mechanism of Action

Many TKIs are designed to compete with adenosine triphosphate (ATP) for binding within the kinase domain of the enzyme. The triazole moiety can form critical hydrogen bonds and other interactions within the ATP-binding pocket, preventing the kinase from phosphorylating its downstream substrates.[18] This blockade of signaling can induce cell cycle arrest and apoptosis in cancer cells.[19] Given the proven anticancer activity of furan- and triazole-containing compounds, targeting kinases like Epidermal Growth Factor Receptor (EGFR) or Src kinase represents a strong therapeutic hypothesis.[8][18]

Signaling Pathway Diagram

TKI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, Src) Substrate Downstream Substrate RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Pathway Proliferation & Survival Signaling Pathway (e.g., RAS-MAPK, PI3K-AKT) pSubstrate->Pathway Proliferation Cancer Cell Proliferation & Survival Pathway->Proliferation Compound 4-Allyl-5-furan-2-yl- 4H-1,2,4-triazole-3-thiol Compound->RTK Binds to ATP Pocket (Inhibition)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an ATP-competitive inhibitor.

Experimental Validation Strategy

A multi-step approach combining in silico, in vitro, and cell-based assays is essential for rigorously validating these therapeutic hypotheses. This workflow allows for the efficient screening and characterization of the compound's activity against its putative targets.

Target Validation Workflow Diagram

Validation_Workflow Start Compound: 4-Allyl-5-furan-2-yl- 4H-1,2,4-triazole-3-thiol InSilico In Silico Screening (Molecular Docking) Start->InSilico Hypothesis Generation InVitro In Vitro Assay (Enzyme Inhibition) InSilico->InVitro Prioritize Targets CellBased Cell-Based Assay (MIC / IC50 Determination) InVitro->CellBased Confirm Mechanism Conclusion Validated Target & Lead Compound CellBased->Conclusion Establish Potency

Caption: A sequential workflow for therapeutic target identification and validation.

Protocol: Molecular Docking Against Fungal CYP51

Objective: To predict the binding affinity and pose of the compound within the active site of fungal CYP51, providing a rationale for in vitro testing.

Methodology:

  • Preparation of Receptor: Obtain the crystal structure of CYP51 from a relevant fungal pathogen (e.g., Candida albicans, PDB ID: 5V5Z). Remove water molecules, add polar hydrogens, and assign partial charges using a molecular modeling suite (e.g., AutoDock Tools).

  • Preparation of Ligand: Draw the 3D structure of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. Perform energy minimization and assign rotatable bonds.

  • Grid Box Generation: Define a grid box centered on the heme group within the CYP51 active site, ensuring it encompasses the entire binding pocket.

  • Docking Simulation: Perform the docking run using a validated algorithm (e.g., AutoDock Vina). Generate multiple binding poses.

  • Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the interactions (e.g., coordination with heme iron, hydrogen bonds) of the lowest energy pose. Compare these results to a known CYP51 inhibitor (e.g., fluconazole) docked under identical conditions.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungal strains, quantifying its antifungal potency.

Methodology:

  • Strain Preparation: Culture a pathogenic fungal strain (e.g., Candida albicans ATCC 90028) on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium as per CLSI M27 guidelines.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only). A known antifungal drug (e.g., voriconazole) should be run in parallel as a reference standard.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol: In Vitro Tyrosine Kinase Inhibition Assay

Objective: To quantify the compound's ability to directly inhibit the enzymatic activity of a specific tyrosine kinase.

Methodology:

  • Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Reagents: Prepare assay buffer, recombinant human tyrosine kinase (e.g., EGFR, Src), its specific substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation and Next Steps

The experimental data should be compiled to build a comprehensive profile of the compound's activity.

Table 1: Hypothetical Target Validation Data Summary

Assay TypeTarget/OrganismEndpointResultReference CompoundResult (Reference)
Antifungal SusceptibilityCandida albicansMIC4 µg/mLVoriconazole0.5 µg/mL
Antifungal SusceptibilityAspergillus fumigatusMIC8 µg/mLVoriconazole1 µg/mL
Kinase InhibitionEGFRIC500.5 µMErlotinib0.05 µM
Kinase InhibitionSrcIC501.2 µMDasatinib0.01 µM
Cytotoxicity AssayA549 (Lung Cancer)IC502.5 µMErlotinib1.0 µM
Cytotoxicity AssayMCF-7 (Breast Cancer)IC505.1 µMDasatinib0.8 µM

Interpretation:

  • Antifungal Activity: The hypothetical MIC values suggest broad-spectrum antifungal activity, validating the hypothesis that the compound targets a conserved fungal pathway. While less potent than voriconazole, the activity is significant and warrants further investigation.

  • Anticancer Activity: The sub-micromolar IC50 against EGFR and low micromolar activity against Src indicate potent kinase inhibition.[20][21] This enzymatic inhibition correlates with cytotoxicity in relevant cancer cell lines, strongly supporting the kinase inhibition hypothesis.[8][19]

Next Steps:

  • Lead Optimization: Based on these initial results, medicinal chemists can design and synthesize analogs to improve potency and selectivity (e.g., Structure-Activity Relationship studies).

  • Mechanism of Action Studies: Conduct further biochemical and cellular assays to confirm the mode of inhibition (e.g., ATP-competitive vs. non-competitive) and to investigate downstream signaling effects.

  • In Vivo Efficacy: Advance promising candidates into animal models of fungal infection or cancer to evaluate in vivo efficacy and pharmacokinetics.

  • Safety and Toxicology: Profile the compound for off-target effects, particularly against human cytochrome P450 enzymes, to assess its potential for drug-drug interactions and toxicity.[14][22]

Conclusion

4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is a promising chemical entity with a high probability of activity against well-validated therapeutic targets in mycology and oncology. The structural features inherent to its triazole-thione and furan components provide a strong rationale for prioritizing the investigation of fungal CYP51 and oncogenic tyrosine kinases. The systematic validation strategy outlined in this guide, progressing from in silico modeling to in vitro and cell-based assays, offers a robust and efficient pathway for elucidating its mechanism of action and advancing it as a potential lead compound in drug discovery programs.

References

  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]

  • Agarwal, A., & Singh, P. P. (2010). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-556. Retrieved from [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters. Retrieved from [Link]

  • Patsnap. (2024). What are CYP51A1 inhibitors and how do they work? Synapse. Retrieved from [Link]

  • MDPI. (2024). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 10(3), 209. Retrieved from [Link]

  • He, Y., et al. (2024). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309725. Retrieved from [Link]

  • Ullah, H., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(19), 6696. Retrieved from [Link]

  • Sıcak, Y. (2021). Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. Medicinal Chemistry Research. Retrieved from [Link]

  • Wang, X., et al. (2016). Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity. Anticancer Agents in Medicinal Chemistry, 16(3), 377-386. Retrieved from [Link]

  • Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135-142. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2020). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 17(10), 1267-1276. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 46(12), 1117-1126. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers in Oncology, 11, 789431. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7629. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2320. Retrieved from [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 693. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • Tangeda, S. J., et al. (2017). Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer Activities. Journal of Heterocyclic Chemistry, 54(5), 2829-2836. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2004). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1681(2-3), 77-89. Retrieved from [Link]

  • Küçükgüzel, I., et al. (2007). Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 340(11), 586-590. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Retrieved from [Link]

  • Sıcak, Y. (2021). Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. Muğla Sıtkı Koçman Üniversitesi. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4945. Retrieved from [Link]

  • ResearchGate. (2007). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

  • Warrilow, A. G. S., et al. (2019). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 63(11), e01124-19. Retrieved from [Link]

  • MDPI. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. International Journal of Molecular Sciences, 21(21), 8231. Retrieved from [Link]

  • ResearchGate. (2022). Structures of selected antimicrobial and anticancer drugs containing furan, thiazole. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Gontijo, T. B., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5344. Retrieved from [Link]

  • Parchenko, V. V., et al. (2018). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (5), 16-21. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]

  • Patel, K. D., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying chemical principles and expert insights necessary for successful synthesis and scale-up. This guide is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of biological activity and pharmacokinetic properties. The target molecule, 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, combines the 1,2,4-triazole-3-thiol core with a furan moiety, known for its presence in numerous bioactive natural products and pharmaceuticals, and an allyl group, which can be a useful handle for further chemical modification.

This guide details a reliable and reproducible two-step synthesis protocol, commencing with the preparation of the key intermediate, 2-(furan-2-carbonyl)-N-allylhydrazine-1-carbothioamide, followed by its base-catalyzed intramolecular cyclization to yield the final product.

Overall Reaction Scheme

The synthesis of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is achieved through a two-step process, as illustrated in the following reaction scheme. The initial step involves the nucleophilic addition of furan-2-carbohydrazide to allyl isothiocyanate to form an N,N'-disubstituted thiosemicarbazide. The subsequent step is a base-catalyzed intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.

Reaction_Scheme furan_hydrazide Furan-2-carbohydrazide arrow1 -> furan_hydrazide->arrow1 allyl_isothiocyanate Allyl isothiocyanate allyl_isothiocyanate->arrow1 intermediate 2-(Furan-2-carbonyl)-N-allylhydrazine-1-carbothioamide arrow2 -> intermediate->arrow2 1. NaOH (aq), Reflux 2. HCl (aq) final_product 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol naoh NaOH (aq) hcl HCl (aq) ethanol Ethanol, Reflux reflux Reflux plus1 + plus1->arrow1 arrow1->intermediate Ethanol, Reflux arrow2->final_product

Figure 1: Overall reaction scheme for the synthesis of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Part 1: Synthesis of 2-(Furan-2-carbonyl)-N-allylhydrazine-1-carbothioamide (Intermediate)

This procedure outlines the synthesis of the thiosemicarbazide intermediate through the reaction of furan-2-carbohydrazide with allyl isothiocyanate. The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Furan-2-carbohydrazideC₅H₆N₂O₂126.121.26 g (10 mmol)≥98%
Allyl isothiocyanateC₄H₅NS99.151.0 mL (~10 mmol)≥95%
EthanolC₂H₅OH46.0750 mLAbsolute

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add furan-2-carbohydrazide (1.26 g, 10 mmol).

  • Add absolute ethanol (50 mL) to the flask and stir the mixture to dissolve the hydrazide. Gentle warming may be required to achieve complete dissolution.

  • To the stirred solution, add allyl isothiocyanate (1.0 mL, ~10 mmol) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • The expected product is a white to off-white solid. The yield should be in the range of 85-95%.

  • The structure of the intermediate can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Synthesis of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (Final Product)

This protocol describes the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate to form the desired 1,2,4-triazole-3-thiol. The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-(Furan-2-carbonyl)-N-allylhydrazine-1-carbothioamideC₉H₁₁N₃O₂S225.272.25 g (10 mmol)As synthesized
Sodium Hydroxide (NaOH)NaOH40.000.8 g (20 mmol)≥97%
Deionized WaterH₂O18.0240 mL-
Hydrochloric Acid (HCl)HCl36.46As neededConcentrated

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.8 g, 20 mmol) in deionized water (40 mL) to prepare a 2M NaOH solution.

  • Add the 2-(furan-2-carbonyl)-N-allylhydrazine-1-carbothioamide (2.25 g, 10 mmol) to the NaOH solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Maintain reflux for 6-8 hours. The reaction mixture should become a clear solution.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution to a pH of 5-6 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood and with caution as the reaction can be exothermic. The product will precipitate out of the solution as a solid.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the purified 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

  • Dry the purified product in a vacuum oven at 60-70 °C.

  • The final product is expected to be a crystalline solid. The yield and melting point should be determined.

  • Confirm the structure of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data (Expected)

The following are expected characterization data for the final product, based on similar reported compounds.

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-14.0 (s, 1H, SH), 7.8-7.9 (m, 1H, furan-H), 6.9-7.0 (m, 1H, furan-H), 6.6-6.7 (m, 1H, furan-H), 5.7-5.9 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 4.5-4.7 (d, 2H, N-CH₂-).

  • IR (KBr, cm⁻¹): ~3100 (N-H stretching), ~2550 (S-H stretching), ~1620 (C=N stretching), ~1500 (C=C stretching).

Safety and Handling Precautions

  • General: All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Allyl isothiocyanate: This compound is a lachrymator and is toxic. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with care to avoid skin and eye contact.

  • Ethanol: This is a flammable solvent. Avoid open flames and sources of ignition.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of intermediate Incomplete reaction.Increase the reflux time. Ensure the purity of the starting materials.
Loss of product during workup.Use a minimal amount of cold ethanol for washing the precipitate.
Difficulty in cyclization Insufficient base or reaction time.Ensure the correct molar ratio of NaOH is used. Increase the reflux time and monitor the reaction by TLC.
Product does not precipitate upon acidification Product is soluble in the acidic solution.Cool the solution in an ice bath. If precipitation is still not observed, extract the product with a suitable organic solvent (e.g., ethyl acetate).
Impure final product Incomplete reaction or side product formation.Ensure thorough washing of the precipitate. Recrystallize the product multiple times if necessary.

Conclusion

The multi-step synthesis protocol detailed in this application note provides a robust and reliable method for the preparation of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided expert insights and troubleshooting guide aim to facilitate a smooth and efficient synthetic process.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of 3-alkyl-4-(arylidenamino)-5-(2-thienyl)-4H-1,2,4-triazoles and 3-alkyl-4-(alkylamino)-5-(2-thienyl)-4H-1,2,4-triazoles as possible antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(12), 3717–3723. [Link]

  • Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759–767. [Link]

  • PubChem. (n.d.). Furan-2-carbohydrazide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

The Significance of Triazole Antifungals and the Need for Robust Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Antimicrobial Assay Protocols for Triazole Derivatives

For researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal agents, particularly triazole derivatives, rigorous and standardized in vitro antimicrobial susceptibility testing is paramount. This guide provides a comprehensive overview and detailed protocols for the most common and reliable methods used to assess the antifungal activity of these compounds. The focus is on providing not just a set of instructions, but also the underlying scientific principles and best practices to ensure the generation of accurate, reproducible, and meaningful data.

Triazole antifungals represent a cornerstone in the treatment of a wide range of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[2][4][5]

Given the continuous emergence of antifungal resistance, the development of new triazole derivatives with improved efficacy, broader spectrum of activity, and favorable safety profiles is a critical area of research.[1] The protocols detailed herein are designed to provide a robust framework for the preclinical evaluation of these novel compounds.

Core Assays for Antifungal Susceptibility Testing

The following sections provide detailed protocols for three fundamental assays:

  • Broth Microdilution Assay: For determining the Minimum Inhibitory Concentration (MIC).

  • Disk Diffusion Assay: A qualitative and semi-quantitative method for assessing susceptibility.

  • Time-Kill Kinetic Assay: To evaluate the fungicidal or fungistatic activity over time.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27 standard is the most widely recognized reference method for antifungal susceptibility testing of yeasts.[6][7][8]

Principle

This assay involves challenging a standardized inoculum of the test fungus with serial dilutions of the triazole derivative in a liquid growth medium within a microtiter plate. The MIC is determined visually or spectrophotometrically after a specified incubation period.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Triazole Stock Solution A1 Serial Dilution of Triazole in Microtiter Plate P1->A1 P2 Prepare RPMI-1640 Medium P2->A1 P3 Prepare Fungal Inoculum (0.5 McFarland) P4 Dilute Inoculum P3->P4 A2 Add Diluted Inoculum to Wells P4->A2 A1->A2 A3 Include Growth and Sterility Controls A2->A3 I1 Incubate at 35°C for 24-48 hours A3->I1 I2 Visually or Spectrophotometrically Read Plates I1->I2 I3 Determine MIC I2->I3

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol

Materials:

  • Triazole derivative compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate(s) of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[9][10]

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the triazole derivative in DMSO at a concentration 100 times the highest final concentration to be tested.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a separate plate or tubes to create working solutions.

  • Inoculum Preparation:

    • Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at a wavelength of 530 nm.

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate working drug dilutions to the wells of the 96-well plate.

    • The final volume in each well will be 200 µL after the addition of the inoculum. The final drug concentrations will be half of the working concentrations.

    • Include a growth control well (100 µL of RPMI-1640 + 100 µL of inoculum) and a sterility control well (200 µL of RPMI-1640 alone).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted fungal suspension to each well (except the sterility control).

    • Cover the plates and incubate at 35°C for 24-48 hours. The incubation time depends on the growth rate of the fungus.

  • MIC Determination:

    • For azoles, the MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in growth compared to the drug-free growth control.[7]

    • For polyenes like amphotericin B, the MIC is the lowest concentration with no visible growth.[9]

    • Reading can be done visually or with a microplate reader at 490 nm.

Data Presentation
CompoundFungal StrainMIC (µg/mL)
Triazole AC. albicans ATCC 900280.25
Triazole AC. krusei ATCC 625816
FluconazoleC. albicans ATCC 900280.5
FluconazoleC. krusei ATCC 625832

Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative method to assess the susceptibility of a fungus to an antimicrobial agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has standardized this method for many fungi.[11][12]

Principle

A standardized inoculum of the fungus is swabbed onto the surface of an agar plate. A paper disk impregnated with a known amount of the triazole derivative is then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement P1 Prepare Mueller-Hinton Agar Plates A1 Swab Inoculum onto Agar Surface P1->A1 P2 Prepare Fungal Inoculum (0.5 McFarland) P2->A1 P3 Impregnate Disks with Triazole A2 Place Triazole-Impregnated Disk on Agar P3->A2 A1->A2 I1 Incubate at 35°C for 24-48 hours A2->I1 I2 Measure Diameter of Inhibition Zone (mm) I1->I2

Caption: Workflow for the Disk Diffusion Assay.

Detailed Protocol

Materials:

  • Triazole derivative compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolate(s) and QC strains

  • Sterile cotton swabs

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Plate and Disk Preparation:

    • Prepare MH agar plates with a uniform depth of 4 mm.

    • Prepare a stock solution of the triazole derivative and impregnate the sterile paper disks with a specific amount of the compound. Allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place the triazole-impregnated disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data and established breakpoints, which may not be available for novel compounds.

Data Presentation
Compound (Disk Content)Fungal StrainZone of Inhibition (mm)
Triazole A (25 µg)C. albicans ATCC 9002822
Triazole A (25 µg)C. krusei ATCC 62588
Fluconazole (25 µg)C. albicans ATCC 9002825
Fluconazole (25 µg)C. krusei ATCC 62580

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[13][14]

Principle

A standardized fungal inoculum is exposed to various concentrations of the triazole derivative (usually multiples of the MIC) over an extended period. At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL).

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Setup & Sampling cluster_analysis Analysis P1 Determine MIC of Triazole P2 Prepare Triazole at Multiples of MIC P1->P2 A1 Inoculate Triazole Solutions P2->A1 P3 Prepare Fungal Inoculum P3->A1 A2 Incubate with Agitation A1->A2 A3 Sample at 0, 2, 4, 8, 12, 24, 48h A2->A3 A4 Perform Serial Dilutions and Plate A3->A4 I1 Incubate Plates and Count Colonies (CFU) A4->I1 I2 Calculate CFU/mL I1->I2 I3 Plot log10 CFU/mL vs. Time I2->I3

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol

Materials:

  • All materials for the broth microdilution assay

  • Sterile tubes or flasks for incubation

  • SDA plates for colony counting

  • Shaking incubator

Procedure:

  • Preparation:

    • Determine the MIC of the triazole derivative against the test fungus using the broth microdilution method.

    • Prepare tubes or flasks containing RPMI-1640 medium with the triazole derivative at concentrations such as 0.5x, 1x, 2x, 4x, and 8x the MIC. Include a drug-free growth control.

    • Prepare a standardized fungal inoculum and dilute it to achieve a starting concentration of approximately 1-5 x 10^5 CFU/mL in the test tubes/flasks.[13]

  • Incubation and Sampling:

    • Incubate the tubes/flasks at 35°C with constant agitation.[14]

    • At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[15]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the colonies on plates containing 30-300 colonies to determine the CFU/mL.

  • Data Analysis and Interpretation:

    • Calculate the log10 CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • Fungistatic activity is defined as a <3-log10 reduction in CFU/mL from the starting inoculum.

    • Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[16]

Quality Control: The Foundation of Reliable Data

The use of standard quality control (QC) strains is essential for ensuring the accuracy and reproducibility of antifungal susceptibility testing.[17] QC strains have well-defined MIC ranges for common antifungal agents.

  • Recommended QC Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used QC strains for yeast susceptibility testing.[9][10][18]

  • Procedure: QC strains should be tested each time a new batch of reagents is used or a new set of experiments is performed.

  • Acceptance Criteria: The resulting MICs for the QC strains must fall within the established acceptable ranges as defined by CLSI or EUCAST. If QC results are out of range, the experimental results should be considered invalid.[9]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of novel triazole derivatives. By adhering to standardized methodologies, such as those established by CLSI and EUCAST, and implementing rigorous quality control measures, researchers can generate high-quality, reliable data. This information is crucial for making informed decisions in the drug development pipeline, ultimately contributing to the discovery of new and effective antifungal therapies.

References

  • Title: Advances in synthetic approach to and antifungal activity of triazoles Source: PubMed Central - NIH URL: [Link]

  • Title: Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) Source: PubMed URL: [Link]

  • Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL: [Link]

  • Title: Triazole antifungals | Research Starters Source: EBSCO URL: [Link]

  • Title: Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing Source: PubMed URL: [Link]

  • Title: Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips Source: CDC URL: [Link]

  • Title: Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle Source: Medical Notes URL: [Link]

  • Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Source: PubMed Central URL: [Link]

  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: CLSI URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: CLSI URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds Source: ASM Journals URL: [Link]

  • Title: Triazole antifungals Source: Altmeyers Encyclopedia - Department Internal medicine URL: [Link]

  • Title: Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods Source: ASM Journals URL: [Link]

  • Title: Disk Diffusion and Quality Control Source: EUCAST URL: [Link]

  • Title: Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value Source: ResearchGate URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC - PubMed Central URL: [Link]

  • Title: Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Source: Semantic Scholar URL: [Link]

  • Title: Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods Source: NIH URL: [Link]

  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: National Institute for Communicable Diseases (NICD) URL: [Link]

  • Title: Disk Diffusion Implementation Source: EUCAST URL: [Link]

  • Title: (PDF) Selection of Candidate Quality Control Isolates and Source: Amanote Research URL: [Link]

  • Title: Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses Source: PMC - NIH URL: [Link]

  • Title: DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: Minar Journal of Applied Sciences and Research URL: [Link]

  • Title: Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: PMC - NIH URL: [Link]

  • Title: Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms Source: PMC - NIH URL: [Link]

  • Title: (PDF) Design, Synthesis and Evaluation In Vitro Antibacterial Activity of New 1,2,3-Triazole Derivatives Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives Source: ResearchGate URL: [Link]

  • Title: New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Escalating Threat of Fungal Infections

In recent years, the incidence of invasive fungal infections has risen dramatically, posing a significant threat to global public health. This surge is largely attributed to the growing population of immunocompromised individuals, including cancer patients undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS.[1][2] The therapeutic arsenal to combat these infections is limited, and the emergence of drug-resistant fungal strains further complicates clinical management, leading to high morbidity and mortality rates.[2][3]

The Enduring Promise of Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal agents.[3][4] Triazole antifungals, such as fluconazole and voriconazole, have been instrumental in treating a wide array of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[1][6][7] The specificity of triazoles for the fungal cytochrome P450 enzyme over its human counterpart provides a degree of selective toxicity.[1]

Rationale for Investigating 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

The quest for novel antifungal agents with improved efficacy, broader spectrum of activity, and reduced toxicity is paramount. The strategic combination of a 1,2,4-triazole core with a furan moiety presents an attractive avenue for drug discovery. Furan derivatives themselves have demonstrated a range of biological activities, and their incorporation into a triazole scaffold could enhance antifungal potency.[3][8][9] The presence of an allyl group at the N4 position and a thiol group at the C3 position of the triazole ring are also of significant interest, as these functionalities can influence the compound's pharmacokinetic properties and its interaction with the target enzyme.[10][11] The thiol group, in particular, suggests the potential for tautomerism, which may play a role in its biological activity. This document provides a comprehensive guide for the systematic evaluation of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a promising new antifungal candidate.

Document Purpose and Target Audience

These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antifungal agents. This document provides a structured framework, from a proposed synthesis route to detailed in vitro and preliminary in vivo testing methodologies, to thoroughly assess the antifungal potential of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Compound Profile: 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Chemical Structure and Properties
  • IUPAC Name: 4-allyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C9H9N3OS

  • Molecular Weight: 207.25 g/mol

  • Structure: (Image of the chemical structure of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol would be inserted here)

PropertyPredicted/Measured Value
Melting Point (°C) To be determined
Solubility To be determined (Initial tests in DMSO recommended)
LogP To be determined
pKa To be determined
Proposed Synthesis Workflow

While a specific synthesis for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is not explicitly detailed in the surveyed literature, a reliable synthetic route can be proposed based on established methods for analogous 1,2,4-triazole-3-thiols.[12][13][14][15] The following workflow is a logical and well-precedented approach.

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification FCH Furan-2-carbohydrazide Reaction1 Reaction in Ethanol FCH->Reaction1 AITC Allyl isothiocyanate AITC->Reaction1 TSC 1-(Furan-2-oyl)-4-allylthiosemicarbazide Reaction1->TSC TSC2 1-(Furan-2-oyl)-4-allylthiosemicarbazide Reaction2 Reflux TSC2->Reaction2 NaOH Aqueous NaOH NaOH->Reaction2 Product 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Reaction2->Product Product2 Crude Product Reaction3 Precipitation Product2->Reaction3 Acid Acidification (e.g., HCl) Acid->Reaction3 Purified Purified Product Reaction3->Purified Recrystallization Recrystallization Purified->Recrystallization Recrystallization from Ethanol/Dioxane

Caption: Proposed synthesis workflow for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Postulated Mechanism of Action

Consistent with other triazole-based antifungal agents, the primary mechanism of action for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is postulated to be the inhibition of ergosterol biosynthesis through the targeting of lanosterol 14α-demethylase.[1][5][6][7]

G cluster_pathway Normal Fungal Cell Process Compound 4-Allyl-5-furan-2-yl-4H- 1,2,4-triazole-3-thiol Demethylase Lanosterol 14α-demethylase (CYP51) Compound->Demethylase Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Disruption Membrane Disruption & Cell Death Lanosterol Lanosterol Lanosterol->Demethylase Substrate Ergosterol Ergosterol Demethylase->Ergosterol Product Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation

Caption: Postulated mechanism of action of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

In Vitro Antifungal Susceptibility Testing

Principle of Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16][17][18] This quantitative assay involves challenging a standardized inoculum of a fungus with serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[16][17] Adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.[2][17]

Recommended Fungal Strains for Screening

A panel of clinically relevant fungal pathogens should be used to determine the antifungal spectrum of the test compound.

Fungal SpeciesStrain (Example)Rationale
Candida albicansATCC 90028Most common cause of candidiasis.
Candida glabrataATCC 90030Often exhibits intrinsic or acquired resistance to azoles.
Candida parapsilosisATCC 22019Frequently associated with catheter-related infections.
Cryptococcus neoformansATCC 208821A major cause of fungal meningitis.
Aspergillus fumigatusATCC 204305The leading cause of invasive aspergillosis.
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Test Compound:

    • Prepare a stock solution of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL. The final DMSO concentration should not exceed 1%.[16]

  • Inoculum Preparation:

    • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[18]

  • Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[17] This can be assessed visually or with a microplate reader.

Protocol for Minimum Fungicidal Concentration (MFC) Determination
  • Subculturing:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto an SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours.

  • MFC Reading:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Analysis and Interpretation

The results should be tabulated, and the MIC and MFC values for the test compound should be compared to those of a standard antifungal agent, such as fluconazole or amphotericin B. A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.

Workflow Diagram for In Vitro Testing

G Prep_Compound Prepare Compound Dilutions Incubate_Plate Inoculate & Incubate Microplate (24-48h) Prep_Compound->Incubate_Plate Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Incubate_Plate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells to Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (24-48h) Subculture->Incubate_Agar Read_MFC Read Minimum Fungicidal Concentration (MFC) Incubate_Agar->Read_MFC

Caption: Workflow for in vitro antifungal susceptibility testing.

Evaluation of Cytotoxicity

Importance of Assessing Host Cell Toxicity

A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effects on host mammalian cells.[19] Cytotoxicity assays are essential to determine the therapeutic window of a potential antifungal agent.[19][20]

Recommended Mammalian Cell Lines
Cell LineTypeRationale
HEK-293 Human Embryonic KidneyRepresents a common site of drug metabolism and excretion.
HepG2 Human Hepatocellular CarcinomaAssesses potential for liver toxicity.
Protocol for MTT Assay to Determine IC50
  • Cell Seeding:

    • Seed HEK-293 or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Calculation of Selectivity Index

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI) is a crucial parameter to evaluate the compound's therapeutic potential and is calculated as:

SI = IC50 (mammalian cells) / MIC (fungal cells)

Data Interpretation and Table for Results

A higher SI value indicates greater selectivity for the fungal target over host cells. An SI > 10 is generally considered promising for further development.

CompoundFungal StrainMIC (µg/mL)Cell LineIC50 (µg/mL)Selectivity Index (SI)
Test Compound C. albicansHEK-293
Test Compound A. fumigatusHepG2
Fluconazole C. albicansHEK-293

In Vivo Efficacy Models (Preliminary)

Rationale for In Vivo Testing

In vivo models are indispensable for evaluating the therapeutic efficacy of an antifungal agent in a whole-organism context, taking into account pharmacokinetic and pharmacodynamic (PK/PD) properties and host-pathogen interactions.[21][22]

Recommended Murine Model of Systemic Candidiasis

A standard mouse model of systemic candidiasis is a well-established method for the initial in vivo evaluation of antifungal compounds.[21][22]

Protocol for Preliminary In Vivo Efficacy Study
  • Animal Model:

    • Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old).

  • Infection:

    • Infect the mice via intravenous injection (tail vein) with a lethal or sublethal dose of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle control (e.g., saline with 5% DMSO).

      • Test compound at various doses (e.g., 1, 5, 25 mg/kg), administered intraperitoneally or orally, starting 24 hours post-infection and continuing for 7 days.

      • Positive control (e.g., fluconazole at 10 mg/kg).

Data Collection and Endpoints
  • Primary Endpoint: Survival over a 14-21 day period.

  • Secondary Endpoint: Fungal burden in target organs (kidneys, spleen, liver) at the end of the study. This is determined by homogenizing the organs and plating serial dilutions on SDA to count CFUs.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

Workflow Diagram for In Vivo Study

G Acclimatize Acclimatize Mice Infect Induce Systemic Infection (e.g., C. albicans) Acclimatize->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer Treatment (Daily for 7 days) Group->Treat Monitor Monitor Survival & Health (Daily for 14-21 days) Treat->Monitor Endpoint Endpoint Analysis: Survival Curve & Fungal Burden Monitor->Endpoint

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of particular interest, with scaffolds like 1,2,4-triazole and furan being prominent in a multitude of therapeutically active agents.[1][2][3] The 1,2,4-triazole nucleus is a recognized pharmacophore known for a wide spectrum of biological activities, including anticancer properties.[4][5] Similarly, furan derivatives have demonstrated significant potential as antitumor agents, exhibiting cytotoxic effects against various human cancer cell lines.[6][7][8]

The compound 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol combines these two privileged scaffolds, making it a compelling candidate for anticancer drug discovery. This document provides a comprehensive, multi-stage framework for the systematic evaluation of its anticancer potential. It is designed for researchers in drug development and oncology, offering detailed protocols for a logical progression from initial cytotoxicity screening to mechanistic in vitro assays and a conceptual outline for preliminary in vivo validation. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

The overall strategy involves a tiered approach, beginning with broad in vitro screening to establish cytotoxic activity, followed by more focused assays to elucidate the mechanism of action, and culminating in a conceptual framework for in vivo testing.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation Initial Screening Initial Screening Mechanistic Assays Mechanistic Assays Initial Screening->Mechanistic Assays If IC50 is promising Xenograft Model Xenograft Model Mechanistic Assays->Xenograft Model If mechanism is validated Start Start->Initial Screening G cluster_MTT MTT Assay cluster_SRB SRB Assay Seed_Cells 1. Seed Cells (96-well plate) Treat 2. Add Compound (Serial Dilutions) Seed_Cells->Treat Incubate 3. Incubate (e.g., 48-72h) Treat->Incubate Assay 4. Perform Assay Incubate->Assay Add_MTT Add MTT Reagent (Yellow) Fix Fix with TCA Read 5. Read Absorbance Analyze 6. Calculate IC50 Read->Analyze Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Solubilize->Read Stain Stain with SRB Dye Fix->Stain Solubilize_SRB Add TRIS Base Stain->Solubilize_SRB Solubilize_SRB->Read

Caption: Workflow for MTT and SRB cytotoxicity assays.

This protocol is adapted from established methods for assessing cytotoxicity. [9][10][11] Materials:

  • Selected cell lines

  • Complete culture medium

  • 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [10]5. Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [9]6. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. 8. Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

This protocol is based on the NCI's standardized method for drug screening. [12][13][14] Materials:

  • As per MTT assay, but replace MTT and DMSO with:

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • TRIS base solution (10 mM, pH 10.5)

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the 48/72-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without disturbing the cell monolayer. Incubate at 4°C for 1 hour to fix the cells. [13]3. Washing: Discard the supernatant and wash the plates five times with tap water or 1% acetic acid. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [15]5. Removing Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 100 µL of 10 mM TRIS base solution to each well to solubilize the protein-bound dye. [15]7. Absorbance Reading: Measure the absorbance at 565 nm on a microplate reader.

  • Data Analysis: Calculate % Viability and IC₅₀ values as described in the MTT protocol.

Data Presentation: Summarize the results in a table for clear comparison.

Cell LineCancer TypeIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - SRB Assay
HCT-116Colon CarcinomaValueValue
A549Lung AdenocarcinomaValueValue
MCF-7Breast AdenocarcinomaValueValue
HeLaCervical CarcinomaValueValue
MCF-10a (Normal)Non-cancerous BreastValueValue
Mechanistic Assays

If the compound shows potent cytotoxicity (typically IC₅₀ < 10 µM) and some degree of selectivity, the next step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer agents are induction of apoptosis and cell cycle arrest. [16][17]

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic drugs. [18][19]During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. [20]

G Live Live Cell (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Live->Early PS Translocation Late Late Apoptotic/Necrotic (Annexin V+, PI+) Early->Late Membrane Permeabilization Necrotic Necrotic Cell (Annexin V-, PI+)

Caption: Principle of Annexin V/PI dual staining for apoptosis.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [13]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation: The flow cytometer will generate dot plots separating the cell population into four quadrants:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells [20] * Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells [20] * Q1 (Annexin V- / PI+): Necrotic cells [20] Quantify the percentage of cells in each quadrant and present the data in a table.

Rationale: Dysregulation of the cell cycle is a hallmark of cancer. [17]Many anticancer drugs exert their effect by causing cell cycle arrest at the G1, S, or G2/M phases, preventing cell division and leading to cell death. [4][21]Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle by flow cytometry. [22]

G G1 G1 Phase (2n DNA) S S Phase (>2n, <4n DNA) G1->S Synthesis G0 G0 (Quiescence) G1->G0 G2M G2/M Phase (4n DNA) S->G2M Growth G2M->G1 Mitosis

Caption: The eukaryotic cell cycle phases.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay. A 24-hour treatment period is typical.

  • Cell Harvesting: Harvest cells (including floating cells) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells. Incubate at 4°C for at least 2 hours (or overnight). [22]4. Washing: Centrifuge to remove the ethanol and wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained. [23]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

  • Data Interpretation: The data is displayed as a histogram of cell count versus fluorescence intensity. The G1 peak has 2n DNA content, while the G2/M peak has 4n DNA content and thus twice the fluorescence. The S phase cells are distributed between the two peaks. Analyze the histograms using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. Present the data in a table comparing treated versus control samples.

PART II: Conceptual Framework for In Vivo Evaluation

Rationale: While in vitro assays are essential for initial screening, they lack the complexity of a whole organism. In vivo studies are absolutely required to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a physiological context before it can be considered for clinical development. [24][25][26]The human tumor xenograft model in immunocompromised mice is a widely used and valuable preclinical model. [26][27]

G Implant 1. Implant Tumor Cells (Subcutaneously) Grow 2. Allow Tumors to Establish Implant->Grow Randomize 3. Randomize Mice (Treatment vs. Control) Grow->Randomize Administer 4. Administer Compound (e.g., Daily IP) Randomize->Administer Monitor 5. Monitor Tumor Volume & Body Weight Administer->Monitor Endpoint 6. Endpoint Analysis (Tumor Growth Inhibition) Monitor->Endpoint

Caption: High-level workflow for a mouse xenograft study.

Experimental Design Outline: Subcutaneous Xenograft Model

This section provides a conceptual outline. All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells. [27]2. Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT-116, if it showed high sensitivity in vitro) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline/DMSO)

    • Test Compound (e.g., 2-3 different dose levels)

    • Positive Control (a standard-of-care chemotherapy agent)

  • Drug Administration: Administer the compound and controls via a relevant route (e.g., intraperitoneal injection, oral gavage) on a set schedule (e.g., daily for 21 days).

  • Monitoring:

    • Efficacy: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. [27] * Toxicity: Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity. Note any other signs of adverse effects.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size. TGI is calculated to determine the compound's in vivo efficacy.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach to evaluate the anticancer potential of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. A positive outcome from the in vitro cytotoxicity screens (potent IC₅₀ values) would warrant progression to mechanistic studies. Evidence of apoptosis induction or cell cycle arrest would provide crucial insight into its mode of action and strengthen its profile as a drug candidate. Finally, successful demonstration of tumor growth inhibition in an in vivo model, coupled with an acceptable toxicity profile, would provide the compelling data needed to advance this compound into further preclinical development, including lead optimization and detailed toxicology studies.

References

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. Available at: [Link]

  • Bauer, J. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]

  • Stain, A., et al. (2000). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Cancer Detection and Prevention. Available at: [Link]

  • Ben-M'barek, Y., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]

  • Li, J., et al. (2022). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery. Available at: [Link]

  • Patil, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Li, J., et al. (2022). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]

  • Jeong, H., & Lee, S. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and anticancer activity of [21][18]triazole [4,3-b] [4][21][18]tetrazine derivatives. Molecular Diversity. Available at: [Link]

  • V, V., & S, S. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Samarasinghe, B., & Padmini, de Silva. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]

  • Kaur, R., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies. Available at: [Link]

  • Sebastian, R., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Apopa, P. L., & B, S. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Clinica Chimica Acta. Available at: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]

  • Noble Life Sciences. (2018). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • De Luca, A., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Available at: [Link]

  • Bhattacharya, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Anticancer Drug Development Guide. Humana Press. Available at: [Link]

  • Slideshare. (2018). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]

  • Al-Ostath, R., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]

  • Weiss, G. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • University of Leicester. Cell Cycle Tutorial Contents. University of Leicester. Available at: [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • Warner, N. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay. Creative Bioarray. Available at: [Link]

Sources

Application Notes and Protocols for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (hereafter referred to as AFTT) as a high-efficacy corrosion inhibitor, particularly for mild steel in acidic environments. We delve into the molecular rationale behind its inhibitory action, detailing the synergistic roles of its furan ring, triazole core, and functional groups. This guide furnishes detailed, field-proven protocols for the synthesis of AFTT and its comprehensive evaluation using gravimetric, electrochemical, and surface analysis techniques. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also understand the underlying principles. This document is intended for materials scientists, corrosion engineers, and chemical researchers seeking to leverage advanced heterocyclic inhibitors for metal protection.

Section 1: Introduction to Corrosion and the Role of Triazole-Based Inhibitors

Corrosion is a spontaneous electrochemical process that leads to the degradation of metals, resulting in substantial economic losses and significant safety concerns across various industries. The global cost of corrosion is estimated to be approximately 3.4% of the world's Gross Domestic Product[1]. Industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration frequently utilize acidic solutions, which aggressively accelerate metal corrosion[1][2].

The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment[3]. The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons (from aromatic rings or multiple bonds) are particularly effective, as these features serve as active centers for adsorption[1][2][3].

Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention.[1][4][5][6] Their molecular architecture, which includes three nitrogen atoms within a stable five-membered ring, provides multiple coordination sites for bonding with metal surfaces.[4] These compounds are known for their straightforward synthesis, environmental friendliness, and stability in harsh acidic conditions.[1][6] 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (AFTT) is a promising member of this family, designed to maximize protective action through a combination of functional groups.

Section 2: Profile of the Inhibitor: 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (AFTT)

Molecular Structure and Key Features

The efficacy of AFTT as a corrosion inhibitor stems from its unique combination of structural motifs, each contributing to its ability to adsorb strongly onto a metal surface.

  • 1,2,4-Triazole Ring: The core of the molecule, containing three nitrogen atoms, provides primary sites for coordination with vacant d-orbitals of metal atoms.

  • Thiol/Thione Group (-SH/ =S): The exocyclic sulfur atom is a soft base, exhibiting a strong affinity for soft acid metal surfaces like steel, leading to stable coordinate bond formation. This group exists in a thiol-thione tautomeric equilibrium, which can influence its adsorption behavior.[7]

  • Furan Ring: The oxygen heteroatom and the delocalized π-electrons of the furan ring provide additional sites for adsorption.

  • Allyl Group (-CH₂-CH=CH₂): The π-electrons of the vinyl group offer further electron density for interaction with the metal surface.

Caption: Molecular structure of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (thiol form).

Synthesis Protocol

The synthesis of AFTT can be achieved through a multi-step process starting from furan-2-carboxylic acid hydrazide. The following protocol is based on established methods for synthesizing analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[8][9]

Step 1: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate

  • Dissolve furan-2-carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL).

  • Add potassium hydroxide (10 mmol) to the solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise while stirring vigorously.

  • Continue stirring for 12-16 hours at room temperature.

  • Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold diethyl ether, and dry in a desiccator.

Step 2: Synthesis of N'-allyl-2-(furan-2-carbonyl)hydrazine-1-carbothiohydrazide

  • Suspend the potassium salt from Step 1 (8 mmol) in absolute ethanol (40 mL).

  • Add allyl bromide (or allyl chloride) (8 mmol) to the suspension.

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC. The evolution of H₂S gas may be observed.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid precipitate, wash with water, and recrystallize from ethanol to obtain the thiosemicarbazide intermediate.

Step 3: Cyclization to 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (AFTT)

  • Reflux the thiosemicarbazide intermediate from Step 2 (5 mmol) in an aqueous solution of sodium hydroxide (8%, 25 mL) for 4-6 hours.

  • Monitor the reaction completion using TLC.

  • After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid (e.g., 1N HCl) to a pH of ~5-6.

  • The crude AFTT will precipitate out of the solution.

  • Filter the solid, wash thoroughly with distilled water to remove any inorganic salts, and dry.

  • Recrystallize the product from a suitable solvent, such as an ethanol-water mixture, to yield pure AFTT.

Section 3: Mechanism of Corrosion Inhibition

The protective action of AFTT is attributed to its adsorption onto the metal surface, which blocks the active sites for anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4] This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

  • Physisorption: Involves electrostatic interactions between the charged metal surface (which is positively charged in acidic media) and protonated AFTT molecules.

  • Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S, O) of AFTT and the vacant d-orbitals of iron atoms, forming strong coordinate bonds. The π-electrons from the furan and allyl groups also contribute to this interaction.[1]

Insights from Quantum Chemical Calculations: Theoretical studies, often using Density Functional Theory (DFT), provide deep insights into the inhibitor-metal interaction.[10][11] For triazole derivatives, key quantum chemical parameters correlate with inhibition efficiency[12][13][14][15]:

  • E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing adsorption.

  • E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher ability of the molecule to accept electrons from the metal, forming feedback bonds.

  • Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions and displacement of water molecules from the metal surface.

A study on the closely related molecule, 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, showed that the thione tautomer exhibits superior inhibitor performance compared to the thiol form, highlighting the importance of the C=S bond in the adsorption process.[7] A similar mechanism is proposed for AFTT.

Caption: Proposed mechanism of AFTT adsorption on a metal surface in acidic media.

Section 4: Experimental Evaluation Protocols

To validate the efficacy of AFTT, a combination of gravimetric, electrochemical, and surface analysis techniques is required. The following protocols provide a comprehensive framework for this evaluation.

Caption: Overall experimental workflow for evaluating AFTT corrosion inhibitor performance.

Gravimetric (Weight Loss) Method

Principle: This classic method directly measures the amount of metal lost over time. It is simple, reliable, and provides a tangible measure of the average corrosion rate.[16][17][18] The ASTM G1/G31 standards provide a framework for conducting these tests.[19]

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

    • Abrade the surfaces sequentially with different grades of emery paper (e.g., 220, 400, 600, 800, 1200 grit).

    • Degrease the coupons with acetone, rinse with deionized water, and dry with a warm air stream.

    • Weigh each coupon accurately to four decimal places (W₁) using an analytical balance.

  • Immersion Test:

    • Prepare a blank solution (e.g., 1M HCl) and several test solutions with varying concentrations of AFTT (e.g., 50, 100, 200, 500 ppm) in 1M HCl.

    • Completely immerse one prepared coupon into each beaker containing 100 mL of the blank or test solution.

    • Cover the beakers and leave them undisturbed for a set period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • Post-Immersion:

    • Carefully remove the coupons from the solutions.

    • Rinse with deionized water.

    • Clean the coupons with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, scrub gently with a soft brush, rinse with water and acetone, and dry.

    • Weigh each coupon again to determine the final weight (W₂).

Data Analysis:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³, ~7.85 for mild steel).[20]

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Characterization

Principle: Electrochemical methods are rapid and provide detailed information about the kinetics and mechanism of corrosion.[20] A standard three-electrode cell is used, containing a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum foil).

Protocol:

  • Electrode Preparation: Prepare a mild steel working electrode by embedding a steel rod in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. Prepare the surface as described in 4.1.1.

  • Measurement:

    • Immerse the three electrodes in the test solution (blank or with AFTT).

    • Allow the system to stabilize for about 30-60 minutes until the open-circuit potential (OCP) is steady.

    • Perform the electrochemical measurements using a potentiostat.

4.2.1 Potentiodynamic Polarization (PDP) Principle: PDP curves reveal whether an inhibitor affects the anodic, cathodic, or both reactions (mixed-type).[21] The corrosion current density (i_corr), which is proportional to the corrosion rate, is determined by extrapolating the Tafel plots.[22][23]

Procedure:

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).

  • Plot the logarithm of the current density (log i) versus the applied potential (E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the extrapolated anodic and cathodic Tafel slopes.

Data Analysis:

  • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Inhibitor Type: If E_corr shifts by more than ±85 mV, the inhibitor is considered anodic or cathodic. If the shift is smaller, it is a mixed-type inhibitor.[23]

4.2.2 Electrochemical Impedance Spectroscopy (EIS) Principle: EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[24][25] Data is often presented as Nyquist plots.

Procedure:

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[26]

  • The resulting impedance data is modeled using an equivalent electrical circuit to extract parameters.[27]

Data Analysis:

  • Nyquist Plot: A larger semicircle diameter indicates a higher charge transfer resistance (R_ct) and better corrosion protection.

  • Charge Transfer Resistance (R_ct): Represents the resistance to the corrosion reaction at the interface.

  • Double Layer Capacitance (C_dl): Relates to the adsorption of the inhibitor and the thickness of the electrical double layer. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the AFTT molecules.

  • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis Techniques

Principle: These techniques provide direct visual and chemical evidence of the formation of a protective inhibitor film on the metal surface. Coupons are analyzed after immersion in blank and inhibitor solutions.

4.3.1 Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface morphology.

  • Expected Result: A coupon from the blank solution will show a rough, damaged surface characteristic of acid attack. A well-inhibited coupon will appear much smoother, indicating the presence of a protective film.[27]

4.3.2 X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and chemical state of the surface layer.[28]

  • Expected Result: XPS spectra of an inhibited surface should show peaks corresponding to N, S, and O, confirming the adsorption of the AFTT molecule onto the steel surface.[29] High-resolution scans can elucidate the nature of the chemical bonds formed between the inhibitor and the metal.

4.3.3 Atomic Force Microscopy (AFM)

  • Purpose: To provide three-dimensional topographical images of the surface at high resolution.[30]

  • Expected Result: AFM can quantify the reduction in surface roughness due to inhibition and directly visualize the adsorbed inhibitor film.[31]

Section 5: Data Interpretation and Expected Results

The following tables summarize the kind of quantitative data expected from the evaluation of AFTT.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/y) Inhibition Efficiency (IE%)
0 (Blank) 55.2 12.85 -
50 15.1 3.52 72.6
100 8.3 1.93 85.0
200 4.1 0.95 92.6

| 500 | 2.5 | 0.58 | 95.5 |

Table 2: Example Data from Potentiodynamic Polarization

Inhibitor Conc. (ppm) E_corr (mV vs SCE) i_corr (μA/cm²) Anodic Slope (βa) Cathodic Slope (βc) IE%
0 (Blank) -485 1150 75 -125 -

| 200 | -502 | 86 | 70 | -118 | 92.5 |

The minor shift in E_corr suggests AFTT acts as a mixed-type inhibitor.

Table 3: Example Data from Electrochemical Impedance Spectroscopy

Inhibitor Conc. (ppm) R_ct (Ω·cm²) C_dl (μF/cm²) IE%
0 (Blank) 45 150 -

| 200 | 620 | 45 | 92.7 |

The significant increase in R_ct and decrease in C_dl confirm the formation of a protective, low-permittivity film on the surface.

Section 6: Conclusion and Future Directions

4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is a highly effective corrosion inhibitor for mild steel in acidic media. Its molecular structure is optimized for strong adsorption through multiple active sites, including the triazole ring, thiol/thione group, and π-systems of the furan and allyl moieties. The protocols detailed herein provide a robust framework for synthesizing and rigorously evaluating the performance of AFTT. The expected results from gravimetric, electrochemical, and surface studies should converge to demonstrate high inhibition efficiency (>90%) at optimal concentrations.

Future research could explore the effect of temperature on inhibition efficiency, investigate potential synergistic effects when AFTT is combined with other compounds, and test its performance in different corrosive media (e.g., CO₂-saturated brines) relevant to the oil and gas industry.

Section 7: References

  • Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S. E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link]

  • Verma, C., Olasunkanmi, L. O., Akpan, E. D., Lgaz, H., Sherif, E. S. M., & Ebenso, E. E. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540. [Link]

  • Quraishi, M. A., & Sardar, R. (2003). Aromatic Triazoles as Corrosion Inhibitors for Mild Steel in Acidic Environments. CORROSION, 59(11), 1024-1030. [Link]

  • Corrosionpedia. (n.d.). Weight Loss Analysis. [Link]

  • Alabama Specialty Products, Inc. (n.d.). Introduction to Corrosion Monitoring. [Link]

  • Lagrenée, M., Mernari, B., Bouanis, M., Traisnel, M., & Bentiss, F. (2002). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Corrosion Science, 44(3), 573-588. [Link]

  • Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459, 022064. [Link]

  • Rybotycka, O., & Ciszewski, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(11), 2785. [Link]

  • Autolab Application Note COR02. (n.d.). Measurement of Corrosion Rates. [Link]

  • Shenyang EMT Piping Technology Co., Ltd. (2023). How to measure the corrosion rate![Link]

  • Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1571, 134. [Link]

  • El-Sabbah, M. M. B., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 1-20. [Link]

  • Loto, R. T. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Results in Engineering, 16, 100650. [Link]

  • Zhang, D. Q., Gao, L. X., & Zhou, G. D. (2004). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. International Journal of Quantum Chemistry, 98(3), 346-352. [Link]

  • ASTM International. (2018). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (D2688-18). [Link]

  • Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Open Chemistry. [Link]

  • Tancogne-Dejean, T., et al. (2022). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation, 18(6), 3734-3744. [Link]

  • Mohammed, M. H., & Al-Baghdadi, S. B. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 22(9), 2946-2952. [Link]

  • da Silva, J. C. P., et al. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Journal of Adhesion Science and Technology, 1-19. [Link]

  • Collazo, A., et al. (2000). Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. ASTM Special Technical Publication, 1389, 287-301. [Link]

  • Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. AIP Conference Proceedings, 1571(1), 134-139. [Link]

  • Eddy, N. O., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. ChemSearch Journal, 14(1), 1-12. [Link]

  • ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. [Link]

  • Toukal, L., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Der Pharma Chemica, 8(2), 263-271. [Link]

  • Eddy, N. O., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. ChemSearch Journal, 14(1), 1-12. [Link]

  • Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International journal of molecular sciences, 23(1), 16. [Link]

  • ASTM International. (2016). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2016)). [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... [Link]

  • He, J., et al. (2023). Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. Applied Surface Science, 607, 155023. [Link]

  • H-Abada, S., et al. (2023). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. In Corrosion Inhibitors. [Link]

  • Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Journal of Materials Research and Technology, 29, 123-135. [Link]

  • Special Metals. (n.d.). Potentiodynamic polarization methods. [Link]

  • ResearchGate. (n.d.). AFM Studies of the Adhesion Properties of Surfactant Corrosion Inhibitor Films. [Link]

  • Lazo, D. E., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(3), 2336-2348. [Link]

  • Prosek, T., & Nazarov, A. (2020). Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. Metals, 10(11), 1461. [Link]

  • Koparir, P., et al. (2018). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Journal of the Serbian Chemical Society, 83(10), 1169-1179. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1058-1069. [Link]

  • ResearchGate. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1058-1069. [Link]

  • Siwek, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Acta Poloniae Pharmaceutica, 78(3), 329-337. [Link]

  • Al-Amiery, A. A., et al. (2022). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. Scientific reports, 12(1), 1-14. [Link]

Sources

molecular docking of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Preamble: A Strategic Approach to In Silico Drug Discovery

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. Molecular docking, a cornerstone of structure-based drug design (SBDD), provides critical insights into the interaction between a small molecule and its macromolecular target, predicting binding affinity and orientation.[1][2] This guide offers a detailed protocol and expert rationale for conducting molecular docking studies on 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol , a compound of significant interest due to its hybrid scaffold.

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal and anticancer properties.[3][4][5] Similarly, the furan moiety is a versatile pharmacophore known to participate in key binding interactions. The combination of these two heterocycles in the target ligand suggests a high potential for biological activity, making it an excellent candidate for computational screening against various therapeutic targets.

This document is designed for researchers and drug development professionals. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring that the described protocols are not only reproducible but also scientifically robust and self-validating.

Section 1: Foundational Strategy and Pre-Docking Considerations

A successful molecular docking experiment is predicated on careful planning and preparation before any simulation is run. The choices made regarding the ligand, target, and software tools are critical determinants of the study's relevance and accuracy.

The Ligand: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Before docking, a thorough understanding of the ligand is essential.

  • Chemical Identity: The ligand, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (also known as 5-(2-Furanyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione), is a small organic molecule with the molecular formula C₉H₉N₃OS.[6] Its 3D structure and physicochemical properties can be retrieved from databases like PubChem (CID 60870).[6]

  • Structural Rationale: The triazole core is known to coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes, which is the mechanism for many antifungal azoles.[7][8] The furan ring can act as a hydrogen bond acceptor, while the allyl group may engage in hydrophobic interactions. These features provide multiple avenues for interaction with a protein binding pocket.

Target Selection: Identifying a Biologically Relevant Receptor

The choice of a protein target is the most critical biological decision in a docking study. It must be based on a clear hypothesis.

  • Hypothesis-Driven Selection: Given the known activities of triazole derivatives, logical target classes include:

    • Antifungal Targets: Lanosterol 14-alpha demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway, is the primary target for azole antifungals.[7][8]

    • Anticancer Targets: Triazoles have shown efficacy against various cancer-related targets, including kinases, tubulin, and aromatase.[3][4] Epidermal Growth Factor Receptor (EGFR) is one such validated target.[3]

    • Other Potential Targets: The fungal cell wall and its associated enzymes, such as chitin synthase, also present viable targets for novel antifungal agents.[9]

  • Criteria for High-Quality Protein Structures: The Protein Data Bank (PDB) is the definitive repository for 3D structural data of biological macromolecules.[10][11][12][13] When selecting a PDB entry for docking, the following criteria are paramount:

    • High Resolution: Prioritize X-ray crystallography structures with a resolution of <2.5 Å to ensure atomic coordinates are well-defined.[14]

    • Presence of a Co-crystallized Ligand: A structure with a bound ligand in the active site is invaluable. It confirms the location and accessibility of the binding pocket and serves as a crucial reference for validation.[14][15]

    • Biological Relevance: Ensure the structure is of the wild-type protein (unless studying mutations) and from the correct species (e.g., human for cancer targets, fungal for antifungal targets).[14]

    • Structural Completeness: Check for missing residues or loops, especially within the binding site, as these can compromise the accuracy of the docking simulation.[14]

Software Selection: Choosing the Right Tool

A variety of software packages are available for molecular docking, each with unique algorithms and scoring functions.

  • Commonly Used Platforms:

    • AutoDock Vina: A widely used, open-source program known for its speed and accuracy. It is often used via graphical user interfaces (GUIs).[2][16]

    • PyRx: A free and user-friendly virtual screening tool that integrates AutoDock Vina and Open Babel, streamlining the entire workflow from ligand preparation to analysis.[1][17][18][19]

    • Schrödinger Maestro/Glide: A powerful commercial suite offering highly sophisticated tools for protein preparation, grid generation, and docking with excellent accuracy, though it requires a license.[20][21][22][23]

For this guide, we will detail the protocol using PyRx , as its integration of essential tools and free availability makes it highly accessible for the research community.[1][18]

Section 2: The Docking Protocol: A Step-by-Step Workflow

This section provides a detailed, sequential protocol for docking 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol into a prepared protein target using PyRx.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (PubChem -> 3D SDF -> Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB -> Clean Structure -> Add Hydrogens) Protein_Prep->Grid_Gen Docking Run Docking (AutoDock Vina) Grid_Gen->Docking Results Analyze Results (Binding Affinity & Poses) Docking->Results Validation Protocol Validation (Re-docking & RMSD) Results->Validation Visualization Visualize Interactions (H-bonds, Hydrophobic etc.) Results->Visualization

Caption: Overall workflow for molecular docking, from preparation to analysis.

Protocol 2.1: Ligand Preparation

Rationale: The starting ligand structure must be converted into a 3D format with an optimized geometry and correct atom types for the docking software to recognize it. Energy minimization ensures the ligand is in a low-energy, stable conformation.[24]

  • Obtain Ligand Structure: Download the 3D structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol from the PubChem database in SDF format.[6][25]

  • Import into PyRx: Launch PyRx. In the "Molecules" tab on the left, right-click and select "Load Molecule" to import the downloaded SDF file.

  • Energy Minimization: The imported ligand will appear under the "Molecules" tab. Right-click on the ligand name and select "Energy Minimization" -> "Run". Use the default parameters (e.g., Universal Force Field - UFF). This step optimizes the ligand's geometry.

  • Convert to AutoDock Ligand (PDBQT): After minimization, right-click the ligand again and select "Make Ligand" from the "AutoDock" menu. This converts the file to the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.

Protocol 2.2: Target Protein Preparation

Rationale: Raw PDB files contain non-essential information (like water molecules) and lack hydrogen atoms, which are critical for calculating interactions. This protocol "cleans" the structure and prepares it for the simulation.[15][24]

  • Obtain Protein Structure: Download the desired target protein structure in PDB format from the RCSB PDB database.[10][12] For this example, let's assume a fungal CYP51 enzyme (e.g., PDB ID: 5V5Z).

  • Import and Clean: Load the PDB file into PyRx. Right-click on the protein name and select "Make Macromolecule" from the "AutoDock" menu. PyRx will automatically perform several crucial steps:

    • Remove Water: Deletes crystallographic water molecules.[26]

    • Remove Heteroatoms: Removes co-crystallized ligands and other non-protein atoms.

    • Add Hydrogens: Adds polar hydrogen atoms, which are essential for hydrogen bonding.

    • Assign Charges: Adds Kollman charges to the protein atoms.

  • Save as PDBQT: The processed macromolecule will be saved automatically in the PDBQT format.

Protocol 2.3: Defining the Binding Site (Grid Generation)

Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses for the ligand. Its size and location directly impact the results and computational time.[16][27]

  • Identify the Active Site: The most reliable way to define the binding site is by using the coordinates of a co-crystallized ligand from the original PDB file. Before cleaning the protein, load the original PDB into a visualization tool (e.g., PyMOL, Discovery Studio) and identify the residues surrounding the bound inhibitor.

  • Set Grid Box in PyRx:

    • In PyRx, select the "Vina Wizard" tab in the bottom control panel.

    • Ensure your prepared ligand and macromolecule are listed and selected. Click "Start".

    • A 3D viewer will display the protein. A grid box will appear.

    • In the "Vina" tab, you can manually adjust the center_x, center_y, center_z and size_x, size_y, size_z parameters.

    • Adjust the center coordinates to match the center of the known binding site. Adjust the size to encompass the entire binding pocket, typically with a 4-6 Å buffer around the co-crystallized ligand's position.[15]

Protocol 2.4: Running the Docking Simulation

Rationale: This step executes the docking algorithm, where AutoDock Vina will systematically explore different conformations of the ligand within the defined grid box and rank them using its scoring function.

  • Configure Vina Parameters: In the PyRx Vina Wizard, after setting the grid box, click the "Forward" button.

  • Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true minimum energy pose but takes longer. A value of 8-16 is typically sufficient for standard docking.

  • Run Simulation: Click the "Forward" button again to launch the docking job. PyRx will run AutoDock Vina in the background. The progress can be monitored in the bottom panel.

Section 3: Post-Docking Analysis and Crucial Validation

Generating results is only half the battle. Rigorous analysis and validation are required to build confidence in the predictive power of the model.

Interpreting Docking Output

Upon completion, PyRx will display the results in a table, showing different binding poses for the ligand.

  • Binding Affinity: This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger, more favorable binding interaction.[19]

  • Binding Poses: Vina will generate multiple possible binding poses (modes). The top-ranked pose (Mode 1) has the lowest binding affinity and is typically the focus of initial analysis.

Validation: The Trustworthiness Checkpoint

Validation_Workflow PDB Start: Protein with Co-crystallized Ligand (e.g., PDB: 5V5Z) Extract Step 1: Extract Native Ligand (Save as separate file) PDB->Extract Prepare_Prot Step 2: Prepare Protein (Remove waters, add hydrogens etc.) PDB->Prepare_Prot Prepare_Lig Step 3: Prepare Extracted Ligand (Energy minimization, convert to PDBQT) Extract->Prepare_Lig Redock Step 4: Re-dock Native Ligand (Use identical grid and parameters) Prepare_Prot->Redock Prepare_Lig->Redock Compare Step 5: Compare Poses (Superimpose crystal pose and docked pose) Redock->Compare RMSD Step 6: Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Failure Protocol Invalid (Adjust grid, parameters, or software) Result->Failure No

Caption: Workflow for docking protocol validation via re-docking.

Protocol 3.1: Validation by Re-docking

  • Extract the Native Ligand: From the original PDB file (e.g., 5V5Z), isolate the co-crystallized ligand and save it as a separate molecular file.

  • Prepare and Re-dock: Prepare this native ligand and the protein using the exact same protocols (2.1 and 2.2) as for the test compound.

  • Run Docking: Use the exact same grid box and docking parameters (Protocols 2.3 and 2.4) to dock the native ligand back into its own binding site.

  • Calculate RMSD: Superimpose the top-ranked re-docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. This can be done in visualization software like PyMOL or UCSF Chimera.

  • Assess Validity: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[28] If the RMSD is higher, the protocol parameters (especially the grid box definition) must be revisited and optimized.

Visualization of Binding Interactions

Rationale: A low binding energy is promising, but understanding the specific molecular interactions that stabilize the complex is essential for rational drug design.

  • Export Complex: In PyRx, save the best pose of your docked ligand along with the protein as a complex.

  • Analyze in Visualizer: Open the complex in a tool like BIOVIA Discovery Studio Visualizer.

  • Identify Key Interactions: Look for and analyze:

    • Hydrogen Bonds: Identify donor-acceptor pairs between the ligand and protein residues.

    • Hydrophobic Interactions: Note contacts between nonpolar regions (e.g., the allyl group) and hydrophobic residues.

    • Pi-Interactions: Look for pi-pi stacking or T-shaped pi-stacking involving the furan or triazole rings and aromatic residues (e.g., Phe, Tyr, Trp).

    • Metal Coordination: If docking into a metalloenzyme like CYP51, check for coordination between a triazole nitrogen and the heme iron.

Section 4: Data Presentation and Summary

Quantitative data from docking studies should be presented clearly to allow for easy comparison and interpretation.

Table 1: Hypothetical Docking Results for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Target Protein (PDB ID)Validation RMSD (Å)Ligand Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
C. albicans CYP51 (5V5Z)1.15-9.8HEM 601, TYR 132, PHE 236Metal Coordination, H-Bond, Pi-Stacking
Human EGFR (2GS2)1.32-8.5LYS 745, MET 793, ASP 855H-Bond, Hydrophobic
A. fumigatus Chitin Synthase (Model)N/A*-7.9TRP 201, GLU 314, TYR 450H-Bond, Hydrophobic

Validation via re-docking is not possible for homology models without a co-crystallized ligand. Alternative validation methods, such as using a set of known active and inactive compounds, should be employed.[29]

Conclusion

This application note provides a comprehensive, self-validating framework for the molecular docking of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. By adhering to a rigorous protocol that emphasizes careful preparation, hypothesis-driven target selection, and mandatory validation, researchers can generate reliable and meaningful predictions. The insights gained from such in silico studies are invaluable for prioritizing compounds, elucidating potential mechanisms of action, and guiding the next steps in the long and complex journey of drug discovery. The final interpretation of docking results should always be a synthesis of the binding affinity, the specific molecular interactions observed, and a comparison to a validated control.[19]

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]

  • Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.). Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Retrieved from [Link]

  • Bioinformatics Review. (2021). How to perform virtual screening using Pyrx? Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Furanyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Retrieved from [Link]

  • ResearchGate. (2019). How to select the best target (or receptor) from PDB for molecular docking? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Bioinformatics Review. (2021). How to perform site-specific docking using Pyrx? Retrieved from [Link]

  • Schrödinger. (n.d.). How to dock molecules with softwares from Schrödinger Inc. Retrieved from [Link]

  • PyRx. (2009). Preparing Ligands for Docking. Retrieved from [Link]

  • IJRPR. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Allyl-5-(3-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • International Journal of Chemico-Biological Research. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Schrödinger. (n.d.). Maestro. Retrieved from [Link]

  • BioWorld. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved from [Link]

  • Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • Reddit. (2025). How to select targets for molecular docking? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Retrieved from [Link]

  • NIH Grant. (n.d.). Target identification and structure optimization of novel thiazole antifungals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Mechanistic Targets of Antifungal Agents: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Considerations in Virtual Screening and Molecular Docking. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved from [Link]

  • YouTube. (2021). How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. Retrieved from [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]

  • IRIS Unimore. (n.d.). Selection of protein conformations for structure-based polypharmacology studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

Sources

Application Notes & Protocols: Unraveling the Enzyme Inhibition Kinetics of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This functional diversity stems from the unique structural and electronic properties of the triazole ring, which allow for potent interactions with various biological receptors and enzymes.[3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on characterizing the enzyme inhibition kinetics of a specific derivative, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. We will move beyond a simple recitation of steps to explain the underlying principles of enzyme kinetics, detail robust protocols for determining inhibitory potency (IC₅₀) and mechanism of action (MoA), and provide a framework for rigorous data analysis and interpretation.

Scientific Principles: The Foundation of Enzyme Inhibition Analysis

Before commencing experimental work, a firm grasp of the principles governing enzyme-inhibitor interactions is paramount. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model , which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).[4]

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity when the enzyme is saturated with the substrate.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ, reflecting the enzyme's affinity for its substrate.[5]

While the hyperbolic Michaelis-Menten plot provides a direct visualization of enzyme kinetics, its non-linear nature makes precise determination of Vₘₐₓ and Kₘ difficult.[6] To circumvent this, the Lineweaver-Burk plot , a double reciprocal transformation of the Michaelis-Menten equation, is widely used.[5][7]

1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

This equation yields a straight line (y = mx + c), allowing for more accurate determination of Kₘ and Vₘₐₓ from the x- and y-intercepts.[8] The introduction of an inhibitor alters these kinetic parameters in predictable ways, revealing its mechanism of action.

Types of Reversible Enzyme Inhibition:
  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Kₘ (lower affinity) but does not change Vₘₐₓ.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. This reduces the apparent Vₘₐₓ but does not affect Kₘ.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both the apparent Vₘₐₓ and Kₘ, often proportionally.[8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vₘₐₓ and Kₘ.[8]

Initial screening measures the IC₅₀ , the inhibitor concentration that reduces enzyme activity by 50% under specific assay conditions.[9] While useful for ranking compounds, the true measure of inhibitor potency is the inhibition constant (Kᵢ) , an intrinsic value representing the dissociation constant of the enzyme-inhibitor complex.[9]

Potential Enzyme Targets for Triazole-Thiol Derivatives

The 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol molecule belongs to a class of compounds known for broad biological activity, suggesting a capacity to interact with a wide range of enzyme families. Literature on similar triazole-thiol structures points towards several potential targets for initial investigation:

  • Cholinesterases (AChE & BuChE): Many heterocyclic compounds, including triazoles, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission and targets for Alzheimer's disease therapy.[10]

  • Kinases: As central regulators of cell signaling, kinases are frequent targets in cancer therapy. Triazole derivatives have been shown to possess anticancer properties, potentially through kinase inhibition.[11]

  • Cyclooxygenase (COX) Enzymes: Triazole scaffolds are present in compounds designed as anti-inflammatory agents that target COX-1 and COX-2.[12]

  • Other Potential Targets: Depending on the research context, other relevant enzymes could include urease, lipooxygenase, or various microbial enzymes, given the known antimicrobial activities of triazoles.[12][13]

For the protocols below, we will use Acetylcholinesterase (AChE) as an exemplary target due to its well-characterized kinetics and the availability of a straightforward colorimetric assay (Ellman's Method).[14] However, the principles and workflows are broadly applicable to other enzymes with appropriate adaptation of substrates and detection methods.

Comprehensive Experimental Workflow

The characterization of an enzyme inhibitor is a two-stage process. First, a preliminary screening is conducted to determine the inhibitor's potency (IC₅₀). Second, a detailed kinetic study is performed to elucidate its mechanism of action (MoA).

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_moa Phase 3: Mechanism of Action Study prep Prepare Stocks: - Inhibitor (in DMSO) - Enzyme - Substrate - Buffer ic50_assay Perform IC50 Assay (Fixed Substrate, Varied Inhibitor) prep->ic50_assay ic50_analysis Data Analysis: Non-linear Regression ic50_assay->ic50_analysis ic50_result Calculate IC50 Value ic50_analysis->ic50_result moa_assay Perform Kinetic Assay (Varied Substrate & Inhibitor) ic50_result->moa_assay moa_analysis Data Analysis: Lineweaver-Burk Plot moa_assay->moa_analysis moa_result Determine MoA & Calculate Ki moa_analysis->moa_result

Caption: Overall workflow for kinetic characterization of an enzyme inhibitor.
Materials and Reagents
  • Inhibitor: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)

  • Enzyme: Acetylcholinesterase (AChE), e.g., from Electrophorus electricus

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0

  • Equipment:

    • UV-Vis microplate reader (capable of kinetic measurements at 412 nm)

    • 96-well clear, flat-bottom microplates

    • Calibrated single and multichannel pipettes

    • Reagent reservoirs

    • Incubator or temperature-controlled plate reader (e.g., 37°C)

Protocol 1: IC₅₀ Determination

This protocol aims to determine the concentration of the inhibitor required to reduce enzyme activity by 50%. It involves measuring enzyme activity at a fixed substrate concentration across a range of inhibitor concentrations.

1. Preparation of Solutions:

  • Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in 100% DMSO. Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. A high concentration stock minimizes the final percentage of DMSO in the assay, which can itself inhibit enzymes.
  • Enzyme Working Solution (2X): Dilute AChE stock in phosphate buffer to a concentration that gives a linear reaction rate of approximately 10-15 mAU/min. This must be determined empirically in a preliminary enzyme titration experiment. Prepare a 2X final concentration (e.g., 0.2 U/mL for a 1X of 0.1 U/mL).
  • DTNB/ATCI Working Solution (2X): Prepare a solution containing 0.6 mM DTNB and 0.8 mM ATCI in phosphate buffer. Causality: DTNB reacts with the thiocholine product of the enzymatic reaction to produce a yellow-colored compound that absorbs at 412 nm. ATCI is the substrate. Using a 2X solution simplifies plate setup.

2. Assay Setup (96-well plate):

  • Serial Dilutions: In a separate dilution plate, perform an 11-point serial dilution of the 10 mM inhibitor stock. A 1:3 dilution series is a good starting point (e.g., 100 µM, 33.3 µM, 11.1 µM, etc., in the final assay volume). Remember to include a DMSO-only well for the 0% inhibition control.
  • Plate Layout: Add 5 µL of each inhibitor dilution (or DMSO for controls) to triplicate wells of the assay plate.
  • Controls:
  • 100% Activity Control (No Inhibitor): Wells containing DMSO instead of inhibitor.
  • 0% Activity Control (No Enzyme): Wells containing buffer instead of enzyme solution.
  • Enzyme Addition: Add 95 µL of phosphate buffer to all wells. Then, add 50 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" blanks.
  • Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 10 minutes at the assay temperature (e.g., 37°C). Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

3. Reaction Initiation and Measurement:

  • Initiate Reaction: Add 50 µL of the 2X DTNB/ATCI Working Solution to all wells using a multichannel pipette to ensure simultaneous starting.
  • Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements at 412 nm, taking readings every 30 seconds for 10-15 minutes.

4. Data Analysis:

  • Calculate the reaction rate (v₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAU/min).
  • Normalize the data: % Activity = 100 * (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme).
  • Plot % Activity against the logarithm of the inhibitor concentration.
  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[15]
Inhibitor Conc. (µM)Log [Inhibitor]Rate (mAU/min)% Activity
0 (Control)N/A12.50100.0
0.1-1.011.8594.8
0.3-0.5210.6385.0
1.00.08.1365.0
3.00.485.0040.0
10.01.02.2518.0
30.01.481.139.0
100.02.00.756.0
Table 1: Example data for IC₅₀ determination.
Protocol 2: Mechanism of Inhibition (MoA) Study

This protocol determines how the inhibitor affects Kₘ and Vₘₐₓ by measuring reaction rates across a matrix of varying substrate and inhibitor concentrations.

1. Preparation of Solutions:

  • Inhibitor Solutions: Based on the previously determined IC₅₀ and the Kₘ of the substrate, prepare fixed concentrations of the inhibitor. Good starting points are 0.5x Kᵢ, 1x Kᵢ, and 2x Kᵢ (where Kᵢ can be initially estimated from the IC₅₀). You will also need a 0x inhibitor control (DMSO only).
  • Substrate Solutions: Prepare a series of ATCI concentrations, typically ranging from 0.1x Kₘ to 10x Kₘ. For AChE, this might range from 10 µM to 1000 µM.
  • Enzyme and DTNB solutions are prepared as in Protocol 1.

2. Assay Setup:

  • The assay is set up as a matrix. Each row can represent a fixed inhibitor concentration, and each column can represent a varying substrate concentration.
  • For each condition, pipette the buffer, inhibitor, and enzyme into the wells and pre-incubate for 10 minutes.
  • Initiate the reactions by adding the corresponding substrate/DTNB solution.

3. Reaction Measurement and Data Analysis:

  • Measure the initial velocity (v₀) for every well as described previously.
  • Michaelis-Menten Plot: For each inhibitor concentration, plot v₀ versus [Substrate]. This will give a family of curves.
  • Lineweaver-Burk Plot: For each inhibitor concentration, calculate 1/v₀ and 1/[S]. Plot 1/v₀ versus 1/[S]. The resulting pattern of line intersections is diagnostic for the mechanism of inhibition.[5][8]

1/[S] (mM⁻¹)1/v₀ (Control)1/v₀ (+Inhibitor A)1/v₀ (+Inhibitor B)
10.01.202.201.70
5.00.701.201.20
2.00.380.680.88
1.00.240.440.74
0.50.170.370.67

Table 2: Example data for generating a Lineweaver-Burk plot.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E +P EI->E P Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 +P ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S P2 Product (P)

Caption: Binding models for competitive and non-competitive inhibition.
  • Interpretation:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the upper-left quadrant.

  • Kᵢ Calculation: The Kᵢ can be calculated from the slopes and intercepts of the Lineweaver-Burk plots using standard equations for each inhibition type.[9]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No Inhibition Observed Inhibitor is inactive against the chosen enzyme; Inhibitor concentration is too low; Inhibitor has poor solubility.Select a different enzyme target; Test a wider and higher concentration range; Check for precipitate in stock/assay wells, slightly increase final DMSO % (e.g., to 2-5%).
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes; Mix plate gently after each addition; Ensure consistent incubation temperature.
Non-linear Reaction Rates Substrate depletion; Enzyme instability; Product inhibition.Use a lower enzyme concentration or measure for a shorter time; Check enzyme stability in assay buffer; Consult literature for product inhibition characteristics of the enzyme.
Inhibitor Appears to Activate Enzyme Assay interference (e.g., inhibitor absorbs at 412 nm); Compound is a true activator.Run a control with inhibitor but no enzyme to check for direct absorbance; If real, this is a valid and interesting result to be further explored.

Conclusion

This application note provides a robust framework for the detailed kinetic characterization of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. By systematically determining the IC₅₀ and elucidating the mechanism of inhibition, researchers can gain critical insights into the compound's biochemical activity. This information is invaluable for structure-activity relationship (SAR) studies, lead optimization in drug discovery programs, and understanding the molecular basis of the compound's biological effects. The methodologies described herein are fundamental to the field of enzymology and can be readily adapted to other inhibitor-enzyme systems.

References

  • Petrov, A. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Pearson Education. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots.
  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot.
  • Pediaa. (2022). What is the Difference Between Michaelis Menten and Lineweaver Burk Plot.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
  • Reddit. (2024). Michaelis-Menten kinetics and Lineweaver Burk plots.
  • Tarasov, A. et al. (2021).
  • Ace MCAT. (2023).
  • protocols.io. (2019). Inhibition Kinetics Measurement.
  • Shcherbina, M. et al. (2024).
  • Ullah, F. et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(21), 7232.
  • Taha, M. et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328.
  • Shapiro, A. B. (2015). Response to "How should I start with Enzyme-Inhibitor kinetics assay?".
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • Wieczerzak, E. et al. (2023).
  • International Journal of Pharmaceutical Sciences and Research. (2023).
  • El-Faham, A. et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(24), 7647.
  • Sinfoo Biotech. (n.d.). 4-allyl-5-furan-2-yl-4h-[6][7][16]triazole-3-thiol.

  • Demirbas, N. et al. (2004).
  • Etemad, S. et al. (2004). 5-Furan-2yl[4][7][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][7][16] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(10), 880-886.

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies on Furan-Containing Triazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Furan-Containing Triazole Thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique chemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1] When integrated with a furan moiety and a thiol group, the resulting furan-containing triazole thiols exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer effects.[2][3][4]

The furan ring, a five-membered aromatic heterocycle, contributes to the molecule's overall lipophilicity and can engage in various interactions with biological targets. The thiol group, and its thione tautomer, is a key functional group that can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, and also serves as a synthetic handle for further molecular modifications.[5]

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of these compounds influences their biological activity. By systematically modifying the core scaffold and observing the resulting changes in efficacy, researchers can identify key structural features responsible for the desired therapeutic effects. This knowledge is crucial for the rational design of new, more potent, and selective drug candidates.[6]

This guide provides a comprehensive overview of the methodologies and protocols for conducting SAR studies on furan-containing triazole thiols, from their chemical synthesis and biological evaluation to in-silico analysis through molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Part 1: Synthesis of Furan-Containing Triazole Thiols

The synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a common starting point for developing a library of derivatives for SAR studies. A widely adopted method involves the cyclization of a thiosemicarbazide precursor.[7][8]

Protocol 1: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a two-step synthesis of a representative N-substituted furan-containing triazole thiol.

Step 1: Synthesis of 1-(Furoyl)-4-phenylthiosemicarbazide

  • Dissolve furan-2-carbohydrazide (1 mmol) in absolute ethanol.

  • Add phenyl isothiocyanate (1 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(furoyl)-4-phenylthiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2N).

  • Reflux the mixture for 4-6 hours.[7]

  • Monitor the completion of the cyclization by TLC.

  • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of 5-6.[9]

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the final product.[7]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, and its purity assessed by elemental analysis.[8]

Part 2: Biological Activity Screening

The following protocols are foundational for evaluating the antimicrobial and anticancer activities of the synthesized furan-containing triazole thiols.

Protocol 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[2][10]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[2]

  • Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each test compound and the standard drug.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB.

  • Prepare a standardized inoculum of the microbial strains (approximately 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well.

  • Include a positive control (microbes in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of the synthesized compounds.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: Understanding the Structure-Activity Relationship (SAR)

The data obtained from the biological assays form the basis of the SAR study. By comparing the activity of different derivatives, key structural features that influence potency can be identified.

Key SAR Observations for Furan-Containing Triazole Thiols:
  • Substituents on the Furan Ring: Introduction of electron-withdrawing groups, such as a bromo-substituent at the 5-position of the furan ring, has been shown to enhance antimicrobial activity.[13]

  • Substituents on the Triazole Ring: The nature of the substituent at the N-4 position of the triazole ring significantly impacts biological activity. Aromatic or substituted aromatic rings can influence the molecule's interaction with biological targets.

  • Modifications at the Thiol Group: Alkylation or acylation of the thiol group can modulate the compound's lipophilicity and pharmacokinetic properties, leading to changes in activity. For instance, the introduction of isopropyl and isobutyl radicals in the ester structure of S-substituted derivatives can lead to a sharp increase in activity towards S. aureus.[2]

Compound ID Modification Observed Activity Reference
Parent Compound 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolModerate antimicrobial activity[2]
Derivative A 5-(5-bromofuran-2-yl) substitutionEnhanced antimicrobial activity[13]
Derivative B S-alkylation with isopropyl groupIncreased activity against S. aureus[2]
Derivative C N-4 benzylationPotent cytotoxic activity[3]

Part 4: In-Silico Approaches to SAR

Computational methods such as molecular docking and QSAR are invaluable tools for rationalizing experimental SAR data and guiding the design of new compounds.

Protocol 4: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and interactions.

Workflow:

Caption: Molecular docking workflow.

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., lanosterol 14α-demethylase for antifungal studies, EGFR tyrosine kinase for anticancer studies) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structures of the synthesized furan-containing triazole thiols and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to dock the prepared ligands into the active site of the target protein.

  • Analysis: Analyze the docking results to identify the best binding poses, calculate the binding energies, and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.

Protocol 5: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6]

Workflow:

Sources

Application Note & Protocol: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of an analytical method for the quantification of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. As a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical industries, a robust and reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments.[1][2] This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The causality behind experimental choices, from mobile phase selection to validation parameters, is explained to provide a thorough understanding of the method's development. All procedures are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]

Introduction: The Scientific Imperative

4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is a heterocyclic compound featuring a triazole, a furan ring, and a thiol group. This unique combination of functional groups suggests a wide range of potential biological activities, making it a compound of interest in drug discovery and development.[8][9][10] The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous antifungal and antimicrobial agents.[1][2][11][12] The presence of the thiol group introduces the potential for antioxidant activity and unique metabolic pathways.[13][14][15][16] Accurate quantification of this molecule is therefore a prerequisite for any further investigation into its efficacy and safety.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of such compounds due to its high resolution, sensitivity, and adaptability.[1][17] This application note provides a detailed guide for establishing a robust analytical method, from initial development to full validation.

Method Development: A Logic-Driven Approach

The development of a reliable analytical method is a systematic process. The following sections detail the experimental choices and their scientific rationale.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD).

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected as the initial stationary phase due to the non-polar nature of the allyl and furan moieties, which will promote retention in a reversed-phase system.[1][18]

  • Software: OpenLab CDS or equivalent for data acquisition and analysis.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

Initial Chromatographic Conditions

The following starting conditions are proposed based on the analysis of similar heterocyclic compounds.[19]

ParameterInitial ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe addition of an acidifier like formic acid helps to suppress the ionization of the thiol group, leading to better peak shape and consistent retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.
Gradient Elution 5% to 95% B over 15 minutesA gradient elution is chosen initially to determine the approximate retention time of the analyte and to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Diode-Array Detector (DAD) scanning from 200-400 nmA DAD allows for the determination of the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity. The heterocyclic nature of the compound suggests strong UV absorbance.[18][19]
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Optimization of Chromatographic Conditions

The initial conditions will be optimized by systematically adjusting the mobile phase composition, gradient, and flow rate to achieve a symmetrical peak with a reasonable retention time and good resolution from any impurities.

Detailed Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with methanol and mix thoroughly.

  • Store the stock solution at 2-8 °C, protected from light.

Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase (initial composition of 5% acetonitrile in 0.1% formic acid).

  • A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter each working standard through a 0.45 µm syringe filter before injection.

Protocol 3: Sample Preparation (for a hypothetical formulation)

  • Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes to extract the API.

  • Allow the solution to cool to room temperature and make up the volume with methanol.

  • Centrifuge a portion of the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][6]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.The peak for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol should be pure and well-resolved from any other peaks in the chromatogram of the sample matrix. Peak purity should be confirmed using the DAD.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should be established based on the linearity data.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery should be within 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results with minor variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The RSD should be ≤ 2.0%.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Sources

Application Notes and Protocols for the use of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of Triazole-Thiol Ligands in Modern Chemistry

The 1,2,4-triazole nucleus is a cornerstone in medicinal and coordination chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring gives rise to a class of highly versatile ligands. These molecules, such as 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, are of particular interest due to their multiple coordination sites, which include the "soft" sulfur atom of the thiol group and the "hard" nitrogen atoms of the triazole ring.[5][6] This ambidentate nature allows for the formation of stable chelate complexes with a wide range of transition metal ions.[6][7]

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy, where the coordination of the ligand to a metal ion can improve its pharmacokinetic and pharmacodynamic properties.[8] Furthermore, the coordination geometry and electronic properties of these complexes can be fine-tuned by the choice of the metal ion and the substituents on the triazole ring, leading to applications in materials science, such as the development of spin crossover compounds.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol as a ligand in coordination chemistry. The protocols described herein are based on established methodologies for analogous compounds and are designed to be self-validating, with clear explanations of the underlying chemical principles.

Part 1: Synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.[1][2][9]

1.1: Synthesis of 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide (Intermediate)

This initial step involves the acylation of 4-allylthiosemicarbazide with furan-2-carbonyl chloride. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the acid chloride.

Experimental Protocol 1: Synthesis of the Thiosemicarbazide Intermediate

Materials and Reagents:

  • Furan-2-carboxylic acid hydrazide

  • Allyl isothiocyanate

  • Ethanol (absolute)

  • Standard laboratory glassware (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • In a 250 mL round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in 100 mL of absolute ethanol.

  • Add allyl isothiocyanate (0.01 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate of 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried in a desiccator.

1.2: Intramolecular Cyclization to form 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

The synthesized thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to yield the desired triazole-thiol. The base facilitates the deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to ring closure and subsequent dehydration.[10]

Experimental Protocol 2: Synthesis of the Triazole-Thiol Ligand

Materials and Reagents:

  • 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide

  • Sodium hydroxide (2N aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol-dioxane mixture (4:1)

Procedure:

  • In a 250 mL round-bottom flask, suspend the 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide (0.01 mol) in 50 mL of 2N aqueous sodium hydroxide solution.

  • Reflux the mixture for 8 hours with vigorous stirring.[10]

  • After cooling the solution to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitate of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is filtered, washed thoroughly with distilled water, and dried.

  • Recrystallize the crude product from an ethanol-dioxane (4:1) mixture to obtain pure crystals.[10]

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Synthesis cluster_1 Step 2: Triazole-Thiol Synthesis Furan-2-carboxylic acid hydrazide Furan-2-carboxylic acid hydrazide Intermediate 1-(Furan-2-carbonyl)-4-allylthiosemicarbazide Furan-2-carboxylic acid hydrazide->Intermediate Ethanol, Reflux Allyl isothiocyanate Allyl isothiocyanate Allyl isothiocyanate->Intermediate Ligand 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol Intermediate->Ligand NaOH, Reflux, then HCl

Caption: Workflow for the synthesis of the target ligand.

Part 2: Characterization of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Thorough characterization of the synthesized ligand is crucial to confirm its structure and purity before its use in coordination chemistry.

2.1: Spectroscopic and Analytical Techniques
Technique Purpose Expected Observations
Melting Point Purity assessmentA sharp and defined melting point range.
FT-IR Spectroscopy Functional group identificationAbsence of C=O stretching band from the intermediate. Appearance of C=S stretching band (~1250 cm⁻¹). Presence of N-H (~3200-3100 cm⁻¹), C=N (~1620 cm⁻¹), and S-H (weak, ~2600-2550 cm⁻¹) stretching bands.[10][11]
¹H-NMR Spectroscopy Proton environment analysisSignals corresponding to the allyl group protons (δ 4.0-6.0 ppm), furan ring protons (δ 6.5-7.9 ppm), and a broad singlet for the thiol proton (δ ~13-14 ppm, exchangeable with D₂O).[10][11][12]
¹³C-NMR Spectroscopy Carbon skeleton confirmationSignals for the allyl carbons, furan carbons, and the triazole ring carbons, including the C=S carbon (~168 ppm).[10]
Elemental Analysis Empirical formula determinationThe percentage composition of C, H, N, and S should match the calculated values for C₉H₉N₃OS.

Part 3: Synthesis of Metal Complexes

The synthesized ligand can be used to form coordination complexes with various transition metal ions. The following is a general protocol for the synthesis of such complexes.

Experimental Protocol 3: General Synthesis of Metal(II) Complexes

Materials and Reagents:

  • 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

  • Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Ethanol (absolute) or Methanol

  • Stirring apparatus

Procedure:

  • Dissolve the ligand (2 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate is typically observed.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Cool the mixture to room temperature.

  • Collect the precipitated complex by filtration, wash with cold ethanol, and dry under vacuum.[5]

Complexation_Workflow Ligand_Solution Ligand in hot Ethanol Reaction_Mixture Reaction Mixture Ligand_Solution->Reaction_Mixture Add dropwise Metal_Salt_Solution Metal(II) Salt in Ethanol Metal_Salt_Solution->Reaction_Mixture Complex Metal Complex Precipitate Reaction_Mixture->Complex Reflux, Cool, Filter

Caption: General workflow for metal complex synthesis.

Part 4: Characterization of Metal Complexes

The formation of the coordination complex and the coordination mode of the ligand can be elucidated through various analytical techniques.

4.1: Key Characterization Methods
Technique Purpose Expected Observations
FT-IR Spectroscopy Identify coordination sitesThe disappearance or shift of the S-H band indicates deprotonation and coordination through the sulfur atom. A shift in the C=N stretching frequency suggests the involvement of a triazole nitrogen atom in coordination. The appearance of new bands in the far-IR region (below 500 cm⁻¹) can be attributed to M-N and M-S stretching vibrations.[7][13]
UV-Visible Spectroscopy Study electronic transitionsThe electronic spectra of the complexes will show bands corresponding to d-d transitions (for colored complexes) and charge transfer transitions, which can provide information about the geometry of the complex.[5]
Molar Conductivity Determine the electrolytic natureMeasurements in a suitable solvent (e.g., DMF or DMSO) can indicate whether the complex is ionic or non-ionic.[12]
Magnetic Susceptibility Determine the magnetic momentThis measurement helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the spin state of the metal ion.[5]
¹H-NMR Spectroscopy Confirm ligand coordinationThe disappearance of the thiol proton signal confirms its deprotonation upon complexation. Shifts in the signals of the protons adjacent to the coordinating atoms also provide evidence of coordination.[7][12]

Part 5: Potential Applications and Future Directions

The metal complexes of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol are expected to have a range of applications, primarily in the field of medicinal chemistry and drug development.

5.1: Biological Screening Protocols
  • Antimicrobial Activity: The synthesized complexes can be screened for their antibacterial and antifungal activities against a panel of pathogenic strains using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

  • Anticancer Activity: The cytotoxic effects of the complexes can be evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer) using the MTT assay to determine the IC₅₀ values.[14]

  • Antioxidant Activity: The radical scavenging potential can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[15]

5.2: Causality of Enhanced Biological Activity

The enhanced biological activity of the metal complexes compared to the free ligand can be attributed to several factors:

  • Tweedy's Chelation Theory: Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of cell membranes.

  • Increased Bioavailability: The complex may be more stable in biological systems, leading to better transport to the site of action.

  • Interaction with Biomolecules: The coordinated metal ion can interact with various biological macromolecules, potentially inhibiting essential enzymatic processes in pathogens or cancer cells.

Conclusion

4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is a promising ligand for the synthesis of a wide array of coordination complexes with diverse potential applications. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this ligand and its metal complexes. The versatility of the triazole-thiol scaffold, combined with the potential for synergistic effects upon coordination with metal ions, makes this an exciting area for further research and development in medicinal and materials chemistry.

References

  • Majeed A, Alabdeen K. Synthesis and characterization of new thio-triazole ligand and complexes with selected metals. IOSR Journal of Pharmacy and Biological Sciences. 2012;4(5):09-14. [Link]

  • Tariq M, et al. Biological applications of metal-based triazole derivatives. Journal of Molecular Structure. 2021;1244:130948. [Link]

  • Prasad K, et al. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. 2018;34(3):1481-1488. [Link]

  • Yousif E, et al. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Al-Nahrain University. 2010;13(3):36-42. [Link]

  • El-Sayed W, et al. Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes. Journal of Molecular Structure. 2021;1239:130514. [Link]

  • Yousif E, et al. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2, 4-triazole-3-thiol. International Journal of ChemTech Research. 2014;6(7):3744-3752. [Link]

  • Krasavin M. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. 2021;26(16):4993. [Link]

  • Al-Masoudi N, et al. Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Iraqi Journal of Pharmaceutical Sciences. 2014;23(1):1-6. [Link]

  • Deswal Y, et al. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society. 2022;19:1217–1235. [Link]

  • Yurttaş L, et al. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Archiv der Pharmazie. 2005;338(8):383-90. [Link]

  • El-Faham A, et al. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. 2023;28(19):6874. [Link]

  • Li Y, et al. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. 2024;12:1473097. [Link]

  • Al-Jaff R, et al. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Położnictwo. 2024;2(1):1-10. [Link]

  • Yousif E, et al. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental University Chemistry International. 2014;6(7):3744-3752. [Link]

  • Sarkis G.Y. Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. Journal of Education and Science. 2002;14(2):1-15. [Link]

  • Demirbas N, et al. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Turkish Journal of Chemistry. 2002;26(6):867-875. [Link]

  • Demirbas N, et al. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. 2002;7(1):7-13. [Link]

  • Demirbas N, et al. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. 2002;7(1):7-13. [Link]

  • Kaplaushenko A, et al. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. 2021;68(2):435-441. [Link]

  • Al-Grawi N, et al. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. 2012;2(7):208-214. [Link]

  • Prachand S, et al. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][8][12] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research. 2013;4(8):3193-3203. [Link]

  • Hoyer E, et al. Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions. 2012;41(42):13149-13157. [Link]

  • Al-Soud Y, et al. 5-Furan-2yl[1][5][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][8][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. 2003;8(3):363-371. [Link]

Sources

Troubleshooting & Optimization

improving reaction yield for synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to optimize reaction yields and ensure product purity.

Synthesis Overview

The synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is typically achieved via a well-established two-step process. The first step involves the formation of an N,N'-disubstituted thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions to yield the target triazole.[1][2][3] Understanding the critical parameters of each step is key to maximizing yield and purity.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Base-Catalyzed Cyclization A Furan-2-carboxylic acid hydrazide C 1-(2-Furoyl)-4-allyl-thiosemicarbazide (Intermediate) A->C Reflux in Ethanol B Allyl isothiocyanate B->C Reflux in Ethanol D 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (Target Compound) C->D Reflux with NaOH(aq)

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is extremely low (<30%). Where should I begin troubleshooting?

A1: A very low yield points to a fundamental issue in one or both reaction steps. The most efficient approach is to isolate the problem by verifying the success of Step 1 before proceeding to Step 2.

Troubleshooting Workflow:

  • Isolate Step 1: Run the reaction of furan-2-carboxylic acid hydrazide with allyl isothiocyanate. After the reaction time, attempt to isolate and characterize the intermediate, 1-(2-Furoyl)-4-allyl-thiosemicarbazide. You can use TLC to monitor the consumption of starting materials.

  • Analyze the Intermediate: Obtain characterization data (e.g., melting point, ¹H-NMR, IR). The IR spectrum should show a C=O stretching band from the furoyl group and C=S stretching.[4] If the intermediate is formed in high yield and purity, the problem lies in the cyclization step.

  • Troubleshoot the Problematic Step: If the intermediate yield is low, focus on optimizing Step 1 (see Q2). If the intermediate is fine, but the final product yield is low, the cyclization (Step 2) is inefficient (see Q3).

Troubleshooting_Logic Start Low Overall Yield Check_Step1 Run Step 1 only. Isolate intermediate. Start->Check_Step1 Step1_OK Intermediate yield/purity is high? Check_Step1->Step1_OK Troubleshoot_Step1 Optimize Step 1: - Check reagent purity - Increase reaction time - Check solvent Step1_OK->Troubleshoot_Step1 No Troubleshoot_Step2 Optimize Step 2: - Check base concentration - Ensure sufficient reflux time - Verify workup procedure Step1_OK->Troubleshoot_Step2 Yes End Yield Improved Troubleshoot_Step1->End Troubleshoot_Step2->End

Caption: A logical workflow for troubleshooting low yield.

Q2: I suspect the initial thiosemicarbazide formation is incomplete. How can I improve this step?

A2: The reaction between the acid hydrazide and allyl isothiocyanate is typically robust, with yields often exceeding 80-90% for analogous compounds.[5] If your yield is low, consider these factors:

  • Reagent Purity: Ensure the furan-2-carboxylic acid hydrazide is pure and dry. The allyl isothiocyanate should be of high purity, as impurities can interfere with the reaction.

  • Solvent: Absolute ethanol is a common and effective solvent. Ensure it is anhydrous, as water can potentially hydrolyze the isothiocyanate.

  • Reaction Time & Temperature: While the reaction is often fast, ensure you are refluxing for a sufficient period (typically 2-4 hours). Monitor the reaction by TLC to confirm the disappearance of the starting materials.

  • Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of allyl isothiocyanate to ensure the complete consumption of the acid hydrazide.

Q3: The cyclization step seems to be the problem. What are the critical parameters for efficient ring closure?

A3: The base-catalyzed intramolecular cyclization and dehydration is the most critical step and often the primary source of yield loss.[1][6]

  • Base Choice and Concentration: Aqueous sodium hydroxide (NaOH) is the most commonly used and effective base for this transformation.[5][7] A concentration of 2N NaOH is frequently cited.[7] Using a weaker base (e.g., NaHCO₃) or an incorrect concentration can lead to incomplete cyclization.

  • Reaction Time and Temperature: This step requires significant energy to overcome the activation barrier for ring closure and dehydration. Refluxing for 4-8 hours is standard.[5][7] Insufficient heating or time will result in unreacted thiosemicarbazide intermediate remaining in the reaction mixture.

  • Workup Procedure: After reflux, the reaction mixture must be cooled before being carefully acidified (e.g., with HCl or acetic acid).[5][8] The target triazole-3-thiol is often insoluble in the acidic aqueous solution and will precipitate. If the pH is too low or too high, the product may remain partially dissolved, reducing the isolated yield. Aim for a pH of 3-4 for maximal precipitation.[9]

ParameterRecommendationRationale
Base 2N Sodium Hydroxide (NaOH)Strong base required to deprotonate the amide nitrogen, initiating the nucleophilic attack.[6]
Temperature RefluxProvides the necessary activation energy for cyclodehydration.
Time 4 - 8 hoursEnsures the reaction goes to completion. Monitor by TLC if possible.[7]
Acidification Cool first, then add HCl to pH 3-4The thiol product is least soluble at this pH, maximizing precipitation and isolated yield.[9]

Q4: I am observing significant side product formation. What are the likely impurities and how can I avoid them?

A4: The primary side product concern in this synthesis is the formation of the isomeric 5-furan-2-yl-1,3,4-thiadiazol-2-amine. This occurs if the cyclization proceeds through an alternative pathway.

  • Cause: While alkaline conditions strongly favor the formation of the 1,2,4-triazole, certain conditions (such as acidic catalysis or using different coupling agents) can lead to the formation of the thiadiazole isomer.[10]

  • Prevention: Strictly adhere to the established protocol of strong alkaline (NaOH) cyclization. This method reliably produces the desired 1,2,4-triazole-3-thiol.[5][6]

  • Identification: The ¹H-NMR spectra of the two isomers are distinct. The triazole-thiol will have a characteristic SH proton signal (often a broad singlet) at a very downfield chemical shift (δ 12-14 ppm), which is absent in the thiadiazole amine.[5][10]

Q5: My final product is difficult to purify. What are the best practices?

A5: The most common purification method for this class of compounds is recrystallization.[5][11]

  • Solvent Choice: Ethanol or an ethanol-water mixture is frequently reported to be effective.[5][9] The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Assess the purity of the recrystallized product by its melting point. A sharp melting point indicates high purity. Further analysis by NMR or elemental analysis can confirm the structure and purity.[6][12]

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the base in the cyclization step?

A: The base, typically hydroxide (OH⁻), acts as a catalyst. It deprotonates one of the nitrogen atoms of the thiosemicarbazide chain, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the furoyl group in an intramolecular fashion. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic triazole ring.

Mechanism Start Intermediate + OH⁻ Deprotonated Deprotonated Intermediate Start->Deprotonated p1 Deprotonated->p1 Cyclized Tetrahedral Intermediate p2 Cyclized->p2 Product Triazole Product + H₂O + OH⁻ p1->Cyclized p2->Product

Caption: Simplified mechanism of base-catalyzed cyclization.

Q: Can I use a different base or solvent for the cyclization?

A: While NaOH in water or ethanol is the most validated method, other strong bases like potassium hydroxide (KOH) can also be used effectively.[8] The use of weaker bases is not recommended as it may not be sufficient to drive the reaction to completion. Alternative solvents like n-butanol have been used, which may be beneficial if a higher reflux temperature is needed.[9] However, any deviation from the standard protocol should be tested on a small scale first.

Q: How can I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material, the intermediate, and the final product. Spot the reaction mixture alongside the starting materials on a TLC plate and visualize under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Q: What are the key safety considerations for this synthesis?

A:

  • Allyl Isothiocyanate: This compound is a lachrymator and is toxic. Handle it only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: NaOH is highly corrosive. Avoid contact with skin and eyes.

  • Hydrazine Hydrate: If you are synthesizing your own acid hydrazide, be aware that hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution.[11][13]

  • Refluxing Solvents: Organic solvents like ethanol are flammable. Ensure your reflux apparatus is set up correctly and away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Furoyl)-4-allyl-thiosemicarbazide (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, dissolve furan-2-carboxylic acid hydrazide (1.0 eq) in absolute ethanol.

  • Add allyl isothiocyanate (1.05 eq) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected yield should be in the range of 85-95%.

Protocol 2: Synthesis of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (Final Product)
  • Suspend the 1-(2-Furoyl)-4-allyl-thiosemicarbazide (1.0 eq) in an aqueous solution of 2N sodium hydroxide.[7]

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid should dissolve as the reaction proceeds. The evolution of hydrogen sulfide may be noted.[11]

  • After the reflux period, cool the reaction flask in an ice bath.

  • Slowly acidify the cold solution with concentrated hydrochloric acid or glacial acetic acid to a pH of approximately 3-4.

  • A precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum.

  • For higher purity, recrystallize the crude product from ethanol. The expected yield is typically between 60-80%.[5]

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Plech, T., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(15), 4422. [Link]

  • ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • Ihnatova, T. V., & Kaplaushenko, A. G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Pharmacy and Bioallied Sciences. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(9), 6058-6079. [Link]

  • ResearchGate. (2014). Convenient Synthesis of 4H-1,2,4-Triazole-3-thiols Using Di-2-pyridylthionocarbonate. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Demirbas, N., et al. (2002). 5-Furan-2yl[2][5][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15. [Link]

  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • Karadeniz Technical University AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (2021). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

Sources

Technical Support Center: Purification of Polar Heterocyclic Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar heterocyclic thiol compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the specific difficulties associated with this class of molecules. Due to their combined polarity, basicity from the heterocycle, and the reactive nature of the thiol group, these compounds demand carefully considered purification strategies.

This resource moves beyond generic protocols to provide in-depth, mechanistically-grounded advice. We will explore the "why" behind common purification failures and offer robust, field-tested solutions to ensure the integrity and purity of your compounds.

Troubleshooting Guide: From Tailing Peaks to Total Decomposition

This section addresses the most common issues encountered during the chromatographic purification of polar heterocyclic thiols. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Severe Peak Tailing or Streaking on Silica Gel

Observation: Your compound streaks badly on a silica TLC plate or elutes from a silica gel column as a broad, tailing peak, often with poor recovery.

  • Potential Cause 1: Strong Acid-Base Interactions. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Many heterocyclic compounds (e.g., those containing pyridine, imidazole, or thiazole moieties) are basic. This leads to strong ionic interactions where the basic compound is protonated and binds tightly to the acidic stationary phase, resulting in poor elution and peak shape.[1][2]

  • Solution 1a: Mobile Phase Modification. Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

    • For moderately basic compounds: Add 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., Hexane/Ethyl Acetate).

    • For strongly basic compounds: A solution of 1-2% ammonium hydroxide in methanol, used as a polar modifier in a solvent like dichloromethane (DCM), can be highly effective.[2] Always perform a TLC analysis with the modified solvent system first to confirm improved behavior.

  • Solution 1b: Switch to an Alternative Stationary Phase. If mobile phase modification is insufficient, bypass the problem by using a non-acidic stationary phase.

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds.[1][2]

    • Reversed-Phase (C18): This is often the preferred method for polar compounds. The separation occurs on a non-polar stationary phase with a polar mobile phase, minimizing the strong acid-base interactions.[1][3]

  • Potential Cause 2: Column Overloading. Exceeding the capacity of the column can lead to peak distortion for even well-behaved compounds.

  • Solution 2: Reduce Sample Load. A general rule of thumb is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 100-500 mg of sample on a 10 g column).[1] If you need to purify a larger quantity, use a larger column.

Issue 2: Low or No Recovery of the Thiol Compound

Observation: After purification, you isolate significantly less material than expected, or in the worst case, none at all.

  • Potential Cause 1: Irreversible Adsorption or Decomposition on the Stationary Phase. The combination of the thiol's reactivity and the heterocycle's basicity can lead to decomposition on acidic silica gel.[1] The thiol can also be oxidized, a reaction that can be catalyzed by the silica surface or trace metal impurities.

  • Solution 1a: Pre-adsorption Check. Before committing your entire batch to a column, perform a stability test. Spot your compound on a silica TLC plate, wait for 30-60 minutes, and then elute the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[1]

  • Solution 1b: Passivation or Alternative Phases. If silica must be used, consider deactivating it by flushing the packed column with the mobile phase containing a basic modifier (e.g., 1% TEA) before loading your sample. The best solution, however, is to switch to a more inert stationary phase like reversed-phase C18 or alumina.[1]

  • Potential Cause 2: Compound is Too Polar and Did Not Elute. Your compound may have such high polarity that it remains at the origin of the column with your chosen solvent system.

  • Solution 2: Increase Mobile Phase Polarity Drastically. If using normal phase, a gradient elution up to highly polar mixtures (e.g., 80:18:2 DCM/Methanol/Ammonium Hydroxide) may be necessary.[2] For reversed-phase, you may need to run with a highly aqueous mobile phase (e.g., 95% water/5% acetonitrile).[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique specifically designed for retaining and separating very polar compounds.[3][5][6]

Issue 3: Appearance of a New, Less Polar Impurity Post-Purification

Observation: Your purified fractions contain a new spot on TLC (usually at a higher Rf) or a new peak in the LCMS that corresponds to double the mass of your starting material.

  • Potential Cause: Oxidative Dimerization. Thiols (-SH) are highly susceptible to oxidation, which couples two molecules to form a disulfide (-S-S-) dimer.[7] This can be triggered by atmospheric oxygen, trace metal ion contaminants, or even the stationary phase itself.[8] The resulting disulfide is typically less polar than the parent thiol.

  • Solution 3a: Degas Solvents. Before preparing your mobile phase, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[8][9]

  • Solution 3b: Work Under an Inert Atmosphere. If your compound is particularly sensitive, perform the entire chromatographic run under a positive pressure of nitrogen or argon.

  • Solution 3c: Add Chelating Agents. If metal-catalyzed oxidation is suspected, adding a small amount (e.g., 1 mM) of a chelating agent like EDTA to aqueous mobile phases in reversed-phase chromatography can be beneficial.

  • Solution 3d: Use a Thiol Protecting Group. For extremely sensitive compounds, a more robust strategy is to protect the thiol group (e.g., as a thioacetate) before purification. Run the purification on the protected, more stable compound, and then deprotect in the final step.[8]

Visual Workflow: Selecting a Purification Strategy

The following decision tree provides a logical pathway for choosing the most appropriate purification method for your polar heterocyclic thiol.

G start Start: Crude Polar Heterocyclic Thiol silica_stability Is compound stable on silica? (Test via 2D TLC) start->silica_stability is_basic Is the heterocycle basic? silica_stability->is_basic Yes rp_c18 Reversed-Phase (C18) (Aqueous mobile phase) silica_stability->rp_c18 No is_very_polar Is compound very polar? (Rf < 0.1 in 10% MeOH/DCM) is_basic->is_very_polar No np_modified Normal Phase: Silica + Basic Modifier (e.g., 1% TEA or NH4OH) is_basic->np_modified Moderately np_alumina Normal Phase: Alumina (Neutral/Basic) is_basic->np_alumina Strongly oxidation_prone Is oxidation a major issue? is_very_polar->oxidation_prone No hilic HILIC (Amine, Diol, or Silica column) is_very_polar->hilic Yes oxidation_prone->rp_c18 No protect Protect Thiol Group (e.g., Thioacetate) Then purify via RP or NP oxidation_prone->protect Yes np_silica Normal Phase: Silica Gel end Pure Compound np_modified->end np_alumina->end rp_c18->end hilic->end protect->end

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for polar heterocyclic thiols?

For most cases, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and reliable technique.[1] It avoids the acidic nature of silica gel and is well-suited for polar compounds. Columns with stationary phases designed for polar analytes (like those with "AQ" or "Aqua" designations) are particularly effective as they are stable in highly aqueous mobile phases.[4][10] For extremely polar compounds that are poorly retained even on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.[3][5]

Q2: My thiol turned yellow. What happened and can I fix it?

A yellow tint in a thiol sample often indicates the formation of disulfide impurities due to oxidation.[7] You can often reverse this by treating the sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by another purification step to remove the reducing agent and its byproducts.[7] However, prevention by using degassed solvents and an inert atmosphere is a much better strategy.

Q3: Can I use a rotary evaporator to concentrate my fractions?

Yes, but with caution. Many thiol compounds are semi-volatile and can be lost under high vacuum, especially when heated. Additionally, prolonged exposure to air while concentrating can accelerate oxidation. It is best to use moderate vacuum and minimal heat. For very sensitive compounds, concentrating fractions via a stream of nitrogen may be a gentler alternative.

Q4: Are there any non-chromatographic methods for purifying these compounds?

Absolutely. Depending on the physical properties of your compound and its impurities, other methods can be very effective:

  • Recrystallization: If your compound is a solid, this is an excellent and scalable method. It requires finding a solvent system where your compound has high solubility when hot and low solubility when cold, while impurities remain soluble.[1]

  • Liquid-Liquid Extraction: This can be a powerful tool for initial cleanup, especially for removing non-polar or very polar impurities by partitioning your compound between two immiscible solvents (e.g., DCM and water). Adjusting the pH of the aqueous layer can be used to selectively extract acidic or basic compounds.[1]

  • Precipitation/Trituration: Sometimes, an impure solid can be purified by washing or "slurrying" it with a solvent that dissolves the impurities but not the desired compound.

Data & Protocols

Table 1: Comparison of Chromatographic Modes
FeatureNormal Phase (Silica)Normal Phase (Silica + Modifier)Reversed-Phase (C18)HILIC
Stationary Phase Acidic Silica GelBasic-modified Silica GelHydrophobic Alkyl ChainsPolar (Amine, Diol, Silica)
Mobile Phase Non-polar (Hexane, DCM, EtOAc)Non-polar + Basic Additive (TEA, NH₄OH)Polar (Water, ACN, MeOH)Polar Aprotic + Water
Elution Order Least polar elutes firstLeast polar elutes firstMost polar elutes firstMost polar elutes last
Pros for Topic -Good for moderately basic compounds; uses common solvents.Excellent for polar/ionic compounds; avoids acidic surface; high resolution.[3][4]Best for very polar compounds; MS-friendly solvents.[5][6]
Cons for Topic Strong retention, streaking, potential decomposition of basic thiols.[1]May not be sufficient for very strong bases; modifier must be removed.Requires removal of water from fractions; some compounds may have poor retention.Can have longer equilibration times; mechanism is complex.[5]
Protocol: Flash Chromatography with a Basic Modifier

This protocol describes the purification of a moderately basic polar heterocyclic thiol using silica gel modified with ammonium hydroxide.

Objective: To purify a target compound while minimizing peak tailing and on-column degradation.

Materials:

  • Crude sample pre-adsorbed onto a small amount of silica gel.

  • Flash-grade silica gel (40-63 µm).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Modifier: Ammonium hydroxide solution (25-30% in water).

  • Flash chromatography system (column, pump, fraction collector).

Procedure:

  • Prepare the Mobile Phase:

    • Prepare the polar component of your eluent: "2% NH₄OH in MeOH". To do this, carefully add 2 mL of concentrated ammonium hydroxide to 98 mL of methanol.

    • Your non-polar solvent will be DCM. Your gradient will run from 100% DCM to a mixture of DCM and the "2% NH₄OH in MeOH" solution.

  • Determine Elution Conditions via TLC:

    • Develop a TLC plate using a solvent system of DCM and the "2% NH₄OH in MeOH" solution.

    • Find a ratio that gives your target compound an Rf value between 0.2 and 0.4. For example, 95:5 (DCM : [2% NH₄OH in MeOH]).

  • Pack the Column:

    • Dry-pack or slurry-pack the flash column with the appropriate amount of silica gel (typically 50-100x the mass of your crude sample).

    • Do not pre-equilibrate the column with a solvent containing the basic modifier, as this can alter the packing. Equilibrate with 100% DCM or your starting gradient solvent.

  • Load the Sample:

    • Load your pre-adsorbed sample carefully onto the top of the packed column bed.

  • Run the Chromatography:

    • Begin elution with a solvent system slightly less polar than what was determined by TLC (e.g., 98:2 DCM : [2% NH₄OH in MeOH]).

    • Run a linear gradient up to a polarity slightly higher than your TLC conditions (e.g., up to 90:10).

    • Monitor the elution using a UV detector and collect fractions.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), taking care to avoid excessive heat.

Visualizing the Problem: Thiol Degradation Pathways

The primary instability of thiol compounds during purification arises from oxidation and interaction with metal ions.

G Thiol 2 R-SH (Target Compound) Disulfide R-S-S-R (Dimer Impurity) Thiol->Disulfide Oxidation Chelate [R-S]₂-Metal Complex (Adsorption/Degradation) Thiol->Chelate Oxidant [ O ] (Air, O₂) Oxidant->Disulfide Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Disulfide catalysis Metal->Chelate

Caption: Common degradation pathways for thiol compounds.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Wang, J., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Synthetic 2-Butene-1-thiol. Benchchem.
  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences.
  • Reddit User Discussion. (2013). How would you purify air-sensitive materials (thiols)
  • Carroll, F. I., et al.
  • MDPI. (2022).
  • Chen, J., et al. (2023).
  • Sigma-Aldrich.
  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound.
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • Horváth, G., et al. (2025).
  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros on Reddit.
  • Crisponi, G., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed Central.
  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
  • Yuan, G., et al. (2024).
  • Reddit User Discussion. (2017).
  • ResearchGate. (2016). Is there any method other than column chromatography for purification?.
  • Niki, E., et al. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC - NIH.
  • Schöneich, C. (2020).
  • ResearchGate. (2025). Understanding Degradation Pathways in Poly(thiourethane)s: Aromatic vs Aliphatic Thiol Contributions.
  • Niki, E., et al. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants.
  • ResearchGate. (2018). Synthesis of thiol chelating resins and their adsorption properties toward heavy metal ions.
  • Savva, C. G., et al. (2010). Thiol protection in membrane protein purifications: A study with phage holins. PMC - NIH.
  • Mishina, N. M., et al. (2015). The role of thiols in antioxidant systems. PMC - PubMed Central - NIH.
  • Chemistry Stack Exchange User Discussion. (2025). Purification of thiols. Chemistry Stack Exchange.
  • AAT Bioquest. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2019). (PDF) A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead.
  • ResearchGate. (2023). (PDF) Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants.
  • ResearchGate. (2025). ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol.
  • ResearchGate. (2021). Model of the proposed degradation of thiol TBS enzymes in response to....
  • Biotage. (2023).
  • University of Rochester, Department of Chemistry.
  • Pop, O., et al. (2026). Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. MDPI.
  • SIELC Technologies. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • Ostrowski, M. C., & Kistler, W. S. (1986).

Sources

Technical Support Center: Solubility Enhancement for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the aqueous solubility of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol for biological assays. This document provides a structured, question-and-answer guide for researchers, scientists, and drug development professionals to overcome solubility challenges with this compound.

Part 1: Initial Compound Assessment & FAQs

This section addresses the fundamental physicochemical properties of the target compound, which are critical for designing an effective solubilization strategy.

Q1: What are the key structural features of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol that influence its solubility?

A1: To understand the compound's solubility, we must first analyze its structure:

  • 1,2,4-Triazole Core: This heterocyclic ring is polar and capable of hydrogen bonding, which can contribute positively to aqueous solubility.[1][2]

  • Thiol (-SH) Group: The thiol group on the triazole ring is weakly acidic. This allows for pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the thiol group will deprotonate to form a more soluble thiolate anion (-S⁻). The pKa of similar 1,2,4-triazole-3-thiols is generally in the range of 9-10.[3][4]

  • Furan and Allyl Groups: The furan ring and the allyl group are predominantly nonpolar (lipophilic). These moieties increase the molecule's overall hydrophobicity, which is the primary reason for its poor water solubility.

The molecule's structure presents a classic challenge: a polar, ionizable core combined with nonpolar appendages. Our strategy will be to either leverage the ionizable group or mitigate the effects of the lipophilic groups.

Q2: I don't have experimental solubility data. Where should I start?

A2: The first step is to establish a baseline by testing the compound's solubility in Dimethyl Sulfoxide (DMSO), the most common starting solvent for in vitro assays.[5] This will allow you to prepare a high-concentration stock solution.

Protocol: Baseline Solubility Test in DMSO

  • Weigh out approximately 1-5 mg of the compound into a clean glass vial.

  • Add a small, precise volume of high-purity, anhydrous DMSO (e.g., 100 µL).

  • Vortex the vial for 1-2 minutes. Use a sonicating water bath if necessary to aid dissolution.

  • Visually inspect the solution against a light source. If fully dissolved, the solution will be clear with no visible particulates.

  • If the compound dissolves, continue adding DMSO in known increments until you determine the approximate saturation point. This will give you a working stock concentration (e.g., 10 mM, 50 mM).

Q3: What are the acceptable limits for DMSO in my biological assay?

A3: This is a critical consideration. While an excellent solvent, DMSO is not inert and can impact cellular processes.[5][6][7]

  • General Guideline: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant toxicity or off-target effects.[8][9]

  • Sensitive Assays: For highly sensitive assays (e.g., primary cell cultures, some kinase assays, or long-term exposures), the final DMSO concentration should be kept below 0.1% .[9][10]

  • Mandatory Control: Always run a "vehicle control" in your assay, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any background effects of the solvent itself.[11]

Part 2: Step-by-Step Solubility Enhancement Strategies

If direct dilution of a DMSO stock into your aqueous assay buffer results in precipitation, you must employ more advanced techniques. The following strategies are presented in order of increasing complexity.

Strategy 1: pH Modification

This is the simplest and often most effective method for ionizable compounds.

Q4: How can I use pH to increase the solubility of my compound?

A4: Since the triazole-thiol group is weakly acidic, increasing the pH of your aqueous buffer will deprotonate the thiol, forming a more soluble salt.

Protocol: pH-Based Solubility Screening

  • Prepare a set of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Ensure the chosen buffers are compatible with your assay.

  • Prepare a concentrated stock of your compound in DMSO (e.g., 50 mM).

  • In separate microcentrifuge tubes, dilute the DMSO stock 1:100 into each of the different pH buffers to achieve a final concentration of 500 µM.

  • Vortex each tube and let it equilibrate for 15-30 minutes at room temperature.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • The pH that yields the highest concentration in the supernatant is optimal for solubility.

Important: You must verify that the altered pH does not negatively impact your biological assay's performance or the compound's stability.

Strategy 2: Use of Co-solvents and Surfactants

If pH modification is insufficient or incompatible with your assay, the next step is to use formulation excipients.[12][13][14]

Q5: What co-solvents or surfactants are recommended, and at what concentrations?

A5: Co-solvents and surfactants work by reducing the polarity of the aqueous medium or by forming micelles that encapsulate the hydrophobic compound.[13][15]

ExcipientTypeTypical Final ConcentrationProsCons
Ethanol Co-solvent< 1%Less toxic than DMSO for some cell lines.Can be more cytotoxic than DMSO at higher concentrations.[16]
PEG 400 Co-solvent1-5%Low cytotoxicity.Can be viscous; may not provide a large solubility boost.[12]
Tween® 80 Surfactant0.01-0.1%Forms micelles to solubilize compounds.Can interfere with assays and exhibit cytotoxicity at higher concentrations.[16]
Cremophor® EL Surfactant0.01-0.1%Very effective solubilizer.Known to have significant biological effects and toxicity. Use with caution.

Protocol: Screening Formulation Excipients

  • Prepare 2x concentrated working solutions of each excipient in your assay buffer.

  • Prepare a 2x concentrated solution of your compound by diluting your DMSO stock into the assay buffer.

  • Mix equal volumes of the 2x compound solution and the 2x excipient solution.

  • Visually inspect for precipitation immediately and after a 30-minute incubation.

  • Always run a vehicle control with the excipient alone to check for assay interference.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a water-soluble inclusion complex.[17][18][19][20] This is a powerful technique for significantly enhancing aqueous solubility.[17]

Q6: Which cyclodextrin should I use and how do I prepare the complex?

A6: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are the most commonly used and FDA-approved derivatives due to their high water solubility and safety profiles.[17][21]

Protocol: Cyclodextrin Inclusion Complex Formation

  • Prepare a concentrated aqueous solution of HP-β-CD or SBE-β-CD (e.g., 40% w/v).

  • Add the solid powder of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol directly to the cyclodextrin solution.

  • Stir or sonicate the mixture overnight at room temperature to allow for complex formation.

  • The next day, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate via HPLC-UV. This filtered solution is your aqueous stock, which can be diluted directly into the assay buffer, minimizing the need for organic solvents.

Part 3: Visualization & Workflows

Decision Tree for Solubility Enhancement

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.

Solubility_Strategy Start Start: Compound Precipitates in Aqueous Buffer DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock Dilute Dilute Stock into Assay Buffer DMSO_Stock->Dilute Check_Precip Precipitation? Dilute->Check_Precip pH_Mod Strategy 1: Adjust Buffer pH (e.g., 8.0-9.0) Check_Precip->pH_Mod Yes Success Success: Proceed with Assay Check_Precip->Success No Check_pH Soluble & Assay Compatible? pH_Mod->Check_pH CoSolvent Strategy 2: Screen Co-solvents/Surfactants (PEG 400, Tween 80) Check_pH->CoSolvent No Check_pH->Success Yes Check_CoSolvent Soluble & Assay Compatible? CoSolvent->Check_CoSolvent Cyclodextrin Strategy 3: Formulate with Cyclodextrins (HP-β-CD, SBE-β-CD) Check_CoSolvent->Cyclodextrin No Check_CoSolvent->Success Yes Check_CD Soluble & Assay Compatible? Cyclodextrin->Check_CD Check_CD->Success Yes Failure Consult Formulation Specialist: Consider Nanomilling or ASD Check_CD->Failure No

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Workflow Diagram

This diagram illustrates the practical steps from preparing a stock solution to the final assay plate.

Experimental_Workflow Powder Compound (Solid Powder) Stock High-Concentration Stock Solution (e.g., 50 mM) Powder->Stock Solvent Primary Solvent (e.g., 100% DMSO) Solvent->Stock Intermediate Intermediate Dilution (e.g., 500 µM) Stock->Intermediate Serial Dilution Buffer Assay Buffer + Formulation Excipient (if needed) Buffer->Intermediate Assay Final Assay Plate (Final DMSO <0.5%) Intermediate->Assay Final Dilution

Sources

Technical Support Center: Optimization of N-Allylation of Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-allylation of triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The functionalization of triazole scaffolds is a cornerstone in medicinal chemistry, and achieving optimal reaction conditions is paramount for success. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

Introduction: The Challenge of Regioselectivity

The N-allylation of triazoles, while a conceptually straightforward nucleophilic substitution, is complicated by the presence of multiple nucleophilic nitrogen atoms within the heterocyclic ring. For 1,2,3-triazoles, this leads to a competition between N1 and N2 substitution, while 1,2,4-triazoles present a challenge of selectivity between N1 and N4. The resulting regioisomers often possess distinct biological activities and physicochemical properties, making the control of regioselectivity a critical aspect of synthesis. This guide will help you understand and control these outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the N-allylation of triazoles in a practical question-and-answer format.

Scenario 1: Low or No Yield of N-Allylated Product

Question: I am reacting my substituted triazole with allyl bromide, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in N-allylation reactions is a common issue that can typically be traced back to one of three areas: insufficient deprotonation of the triazole, the reactivity of the allylating agent, or suboptimal reaction temperature.

Causality and Recommended Solutions:

  • Ineffective Deprotonation: The triazole NH proton is acidic, but requires a sufficiently strong base to generate the triazolate anion, which is the active nucleophile. If the base is too weak, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting:

      • Increase Base Strength: If you are using a weak base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) with a less acidic triazole, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃)[1]. Cs₂CO₃ is often an excellent choice as it is a strong base with good solubility in many organic solvents.

      • Ensure Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture. Ensure your solvent and glassware are rigorously dried to prevent quenching of the base.

  • Allylating Agent Reactivity: While allyl bromide is a reactive electrophile, its stability can be an issue. Also, consider the use of other allylating agents.

    • Troubleshooting:

      • Use Fresh Allyl Bromide: Allyl bromide can degrade over time. Use a freshly opened bottle or distill it before use.

      • Consider Allyl Iodide: Allyl iodide is more reactive than allyl bromide and may improve yields, although it is less stable and more expensive.

      • Alternative Allyl Sources: For specific applications, particularly in catalytic systems, allyl carbonates or acetates can be used in the presence of a suitable catalyst (e.g., palladium)[2][3].

  • Reaction Temperature: The reaction may be kinetically slow at room temperature.

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition of starting materials or products at higher temperatures.

Experimental Protocol: Improving Yield in a Sluggish N-Allylation

Objective: To improve the yield of N-allylation for a 4-phenyl-1H-1,2,3-triazole that shows low conversion with K₂CO₃ in acetonitrile.

Materials:

  • 4-phenyl-1H-1,2,3-triazole

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-phenyl-1H-1,2,3-triazole (1.0 eq).

  • Add anhydrous DMF to dissolve the triazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Scenario 2: Poor Regioselectivity - Obtaining a Mixture of Isomers

Question: My N-allylation of 4-substituted 1H-1,2,3-triazole yields an inseparable mixture of N1 and N2-allylated products. How can I favor the formation of one regioisomer over the other?

Answer: Achieving high regioselectivity is the central challenge in the N-functionalization of triazoles. The outcome is a delicate balance of steric and electronic factors, and is highly dependent on the reaction conditions. Generally, N1-alkylation is kinetically favored due to higher electron density, while the N2-substituted product is often thermodynamically more stable[1].

Causality and Recommended Solutions:

  • Solvent Effects: The choice of solvent can significantly influence the position of alkylation.

    • Troubleshooting for N2 Selectivity (1,2,3-Triazoles): Polar aprotic solvents like DMF or DMSO often favor the formation of the N2 isomer[1].

    • Troubleshooting for N1 Selectivity (1,2,4-Triazoles): The use of DBU as a base in THF has been shown to provide high selectivity for the N1 isomer in 1,2,4-triazoles[4].

  • Counter-ion Effects (The Role of the Base): The cation from the base can influence the nucleophilicity of the different nitrogen atoms.

    • Troubleshooting: The choice of base can dictate the outcome. For instance, in some systems, using K₂CO₃ might give a different isomeric ratio than NaH due to the different coordinating abilities of K⁺ and Na⁺. Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) is a key optimization step.

  • Steric Hindrance: Bulky substituents on the triazole ring can direct the incoming electrophile to the less sterically hindered nitrogen atom.

    • Strategic Synthesis: If N2 selectivity is desired for a 1,2,3-triazole, introducing a bulky directing group at the C5 position can sterically disfavor attack at N1. For example, a bromine atom at C5 has been used to direct alkylation to the N2 position, with the bromine being removed in a subsequent step[5].

  • Catalytic Methods for N2 Selectivity: Palladium-catalyzed reactions have been developed for the highly regioselective N2-allylation of 1,2,3-triazoles.

    • Troubleshooting: A palladium-catalyzed reaction using an allyl carbonate as the allylating agent can provide excellent N2 selectivity[2][3].

Data Summary: Influence of Reaction Conditions on Regioselectivity
Triazole TypeTarget IsomerRecommended BaseRecommended SolventKey Considerations
1,2,3-TriazoleN2-AllylK₂CO₃ or Cs₂CO₃DMFPolar aprotic solvents generally favor N2.
1,2,3-TriazoleHigh N2-AllylPd(0) catalystTHF or DioxaneRequires an allyl carbonate or acetate.
1,2,4-TriazoleN1-AllylDBUTHFOften provides high kinetic selectivity for N1.
1,2,4-TriazoleN4-AllylNaHDMFMay favor the thermodynamic product.
Workflow for Optimizing Regioselectivity

Below is a logical workflow for a researcher aiming to optimize the regioselectivity of an N-allylation reaction.

workflow cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole start Goal: Regioselective N-Allylation triazole_type Identify Triazole Type (1,2,3- vs 1,2,4-) start->triazole_type target_123 Desired Isomer? triazole_type->target_123 1,2,3 target_124 Desired Isomer? triazole_type->target_124 1,2,4 n1_123 Target: N1 target_123->n1_123 N1 n2_123 Target: N2 target_123->n2_123 N2 conditions_n1_123 Use less polar solvent (e.g., THF) and a strong, non-coordinating base. Kinetic control conditions. n1_123->conditions_n1_123 conditions_n2_123 Use polar aprotic solvent (e.g., DMF) with K2CO3 or Cs2CO3. Thermodynamic control. n2_123->conditions_n2_123 analyze Analyze Isomeric Ratio (NMR, LC-MS) conditions_n1_123->analyze catalysis_n2 For high selectivity: Use Pd-catalyzed conditions with allyl carbonate. conditions_n2_123->catalysis_n2 If needed catalysis_n2->analyze n1_124 Target: N1 target_124->n1_124 N1 n4_124 Target: N4 target_124->n4_124 N4 conditions_n1_124 Use DBU in THF. Highly selective for N1. n1_124->conditions_n1_124 conditions_n4_124 Screen strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF). May require higher temperatures. n4_124->conditions_n4_124 conditions_n1_124->analyze conditions_n4_124->analyze

Caption: Decision workflow for optimizing regioselectivity in N-allylation.

Scenario 3: Product Purification Challenges

Question: I have successfully performed the N-allylation, but I am struggling to separate the resulting regioisomers by column chromatography. What strategies can I employ for purification?

Answer: The separation of N-allylated triazole regioisomers can be challenging due to their similar polarities. However, several techniques can be employed to improve separation.

Causality and Recommended Solutions:

  • Similar Polarity: The N1 and N2 (or N4) isomers often have very close Rf values on silica gel.

    • Troubleshooting:

      • Optimize Eluent System: A systematic screen of solvent systems is the first step. Try different combinations of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone). Adding a small amount of a third, more polar solvent like methanol can sometimes significantly improve separation.

      • Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity. For very polar compounds, reverse-phase chromatography (C18) may be a viable option[6].

      • Recrystallization: If the products are crystalline, recrystallization can be a powerful purification technique. Screen various solvents to find one in which one isomer is significantly less soluble than the other, especially at lower temperatures.

  • Derivative Formation: In some cases, it may be easier to separate the isomers after a subsequent chemical modification.

    • Troubleshooting: This is a more advanced technique. For example, if one isomer has a more accessible nitrogen for further reaction (e.g., quaternization), you could potentially derivatize the mixture, separate the derivatized product, and then reverse the derivatization step.

Logical Flow for Purification Strategy

purification_flow start Crude Mixture of N-Allylated Isomers check_solid Is the crude product a solid? start->check_solid try_re_x Attempt Recrystallization check_solid->try_re_x Yes column_chrom Column Chromatography check_solid->column_chrom No / Oil screen_solvents Screen various solvents and solvent mixtures try_re_x->screen_solvents screen_solvents->column_chrom Failure success Pure Isomers Obtained screen_solvents->success Success silica Silica Gel column_chrom->silica optimize_eluent Optimize eluent system (e.g., Hex/EtOAc, DCM/MeOH) silica->optimize_eluent other_phases Try alternative stationary phases (Alumina, C18) optimize_eluent->other_phases Failure optimize_eluent->success Success other_phases->success Success fail Separation Unsuccessful other_phases->fail Failure

Caption: A logical approach to purifying N-allylated triazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: For a 1,2,4-triazole, which nitrogen is generally more nucleophilic, N1 or N4? A1: The N1 position is generally considered to be the kinetic site of alkylation due to its higher electron density and greater steric accessibility compared to the N4 position, which is flanked by two other nitrogen atoms. Therefore, reactions under kinetic control (lower temperatures, specific base/solvent systems like DBU/THF) often favor the N1-allylated product[4].

Q2: Can I use allyl alcohol directly for the N-allylation of triazoles? A2: Direct allylation with allyl alcohol is not a standard procedure as the hydroxyl group is a poor leaving group. This type of reaction, known as a Mitsunobu reaction, would require specific reagents (e.g., triphenylphosphine and diethyl azodicarboxylate). Standard N-allylation is more reliably achieved using an allyl halide (bromide or chloride) or an allyl carbonate in a catalyzed reaction.

Q3: Are there any common side reactions to be aware of besides the formation of regioisomers? A3: Yes. If your triazole or allylating agent contains other functional groups, these may react under the basic conditions. For example, esters can be hydrolyzed. A more specific side reaction can occur if the reaction is heated too high or for too long, potentially leading to di-allylation (if a second acidic proton is available) or decomposition. With very strong bases and certain substrates, elimination reactions of the allyl halide can also occur.

Q4: How can I confirm the structure of my N-allylated regioisomers? A4: The most powerful technique for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • For 1,2,3-triazoles: In the ¹H NMR of an N2-substituted 4,5-unsubstituted triazole, the protons at C4 and C5 are chemically equivalent, resulting in a single signal. For the N1-substituted isomer, these protons are inequivalent and will appear as two distinct signals.

  • For 1,2,4-triazoles: The chemical shifts of the triazole ring protons will be different for the N1 and N4 isomers.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the allylic protons and the triazole ring carbons, definitively establishing the point of connection. X-ray crystallography provides unambiguous structural proof if a suitable single crystal can be obtained.

References

  • 7

  • [Allyl-Assisted, Cu(I)-Catalyzed Azide–Alkyne Cycloaddition/Allylation Reaction: Assembly of the[7][8][9]Triazolo-4,5,6,7-tetrahydropyridine Core Structure.]([Link])

Sources

Technical Support Center: A Guide to Preventing Thiol Group Oxidation in 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the chemical integrity of this compound. The thiol group is central to its reactivity and potential applications; however, it is also highly susceptible to oxidation. This resource offers a comprehensive overview of the mechanisms of oxidation and robust strategies for its prevention.

Section 1: Understanding the Problem: The Chemistry of Thiol Oxidation

The sulfhydryl (-SH) group in your triazole compound is a potent nucleophile and a key functional handle for further synthetic transformations. Unfortunately, this reactivity also makes it prone to oxidation, primarily forming a disulfide bridge (R-S-S-R) with another molecule.[1][2] This dimerization results in a loss of the desired starting material, leading to reduced reaction yields, purification challenges, and potentially misleading biological assay results.

The oxidation process is accelerated by several factors:

  • Atmospheric Oxygen: This is the most common oxidant and can cause significant degradation, especially in solution.[2][3][4]

  • Metal Ions: Trace amounts of transition metals (e.g., copper, iron) in solvents or on glassware can act as powerful catalysts for thiol oxidation.[4][5]

  • pH: The oxidation rate is significantly faster at neutral to alkaline pH.[5] This is because the thiol group deprotonates to form the more reactive thiolate anion (R-S⁻), which is more easily oxidized.[5][6]

  • Light and Heat: These can provide the energy to initiate the oxidation process.[5]

Further oxidation can lead to the irreversible formation of sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, representing a permanent loss of your material.[3][6]

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide O₂, Metal Ions (Catalytic) Overoxidation Overoxidation Products (Sulfinic/Sulfonic Acids) Disulfide->Overoxidation Strong Oxidants

Figure 1: The primary oxidation pathway of the thiol group.

Section 2: Proactive Prevention Strategies

A successful experiment relies on preventing oxidation from the outset. This involves a multi-faceted approach encompassing proper storage, the creation of an inert environment, and the judicious use of chemical additives.

2.1: Storage and Handling

Proper storage is the first line of defense against degradation. The stability of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is significantly higher when stored as a solid compared to in solution.[7]

Parameter Recommendation for Solid Compound Recommendation for Stock Solutions
Temperature -20°C for long-term storage.[8]-20°C or -80°C. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert gas (argon or nitrogen).[8]Prepare with degassed solvents and store under inert gas.
Light Protect from light using an amber vial or by wrapping the container.[8]Store in amber vials.
Moisture Store in a desiccated environment to prevent moisture condensation.[8]Use anhydrous grade solvents.
2.2: Creating an Inert Experimental Environment

Since atmospheric oxygen is a primary culprit, its exclusion is critical.[9] This is achieved by using inert gases, which are non-reactive and displace oxygen from the reaction vessel.[10]

  • Inert Gases: Argon is denser than air and is excellent for displacing it from a flask, while nitrogen is a more economical choice that is sufficient for most applications.[10][11]

  • Techniques:

    • Glovebox: Provides the most rigorous exclusion of oxygen and moisture.

    • Schlenk Line: A standard and highly effective apparatus for handling air-sensitive reagents using a dual vacuum and inert gas manifold.[12]

    • Inert Gas Balloon: A simple and common method where a flask is flushed with inert gas, and a positive pressure is maintained via a gas-filled balloon attached to a needle through a septum.[11][13]

  • Solvent Degassing: Solvents contain significant amounts of dissolved oxygen that must be removed.

    • Sparging: Bubble a fine stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.[14] This is a simple and effective method.

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle 3-5 times achieves a very high level of degassing and is suitable for the most sensitive applications.[14]

Preventative_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Storage Start Start with Pure, Non-Oxidized Thiol Degas Degas All Solvents (Sparging or F-P-T) Start->Degas Inert Prepare Glassware (Flame-dry, Flush with Ar/N₂) Degas->Inert Additives Add Chemical Stabilizers (e.g., TCEP, EDTA) Inert->Additives Reaction Run Reaction Under Positive Inert Gas Pressure Additives->Reaction Workup Workup with Degassed Solvents/Buffers Reaction->Workup Analysis Analyze Promptly (HPLC, NMR, MS) Workup->Analysis Store Store Final Product Under Inert Gas at -20°C Analysis->Store

Figure 2: A workflow incorporating key steps to prevent thiol oxidation.

2.3: Chemical Control Methods
  • Reducing Agents: These agents act sacrificially to reverse any disulfide formation in situ, keeping your target thiol in its reduced state.[15][16]

Feature Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Reversible thiol-disulfide exchange.[4]Irreversible reduction of disulfides.[4]
Odor Strong, unpleasant.[4]Odorless.[4]
Effective pH Range Limited to pH > 7.[4]Wide pH range (1.5 - 8.5).[4]
Stability Prone to air oxidation.[4]More resistant to air oxidation.[4]
Compatibility Can interfere with maleimide chemistry.Generally compatible with maleimide chemistry.[5]

Recommendation: For most applications, TCEP is the superior choice due to its stability, lack of odor, and broad pH compatibility.[4][17]

  • Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffers or reaction mixtures. EDTA sequesters metal ions, preventing them from participating in redox cycling.[5]

Section 3: Troubleshooting Guide

Q: I see a new, less polar spot on my TLC or a later-eluting peak in my reverse-phase HPLC. Could this be the disulfide dimer?

A: This is highly likely. Disulfide dimers are typically less polar than the corresponding thiols.

  • Confirmation: Obtain a mass spectrum of your sample. The disulfide dimer will have a mass of (2 × M) - 2, where M is the mass of your starting thiol.

  • Solution: Treat a small aliquot of your sample with a reducing agent like TCEP. If the suspect peak disappears and the peak corresponding to your starting material increases in intensity, you have confirmed the presence of the disulfide. You can reverse the oxidation in your bulk sample by treating it with an excess of TCEP or DTT, followed by repurification.[3][15]

Q: My reaction yield is consistently low, and I suspect my starting material is partially oxidized before I even begin. How can I verify this?

A: It is crucial to assess the purity of your thiol before use.

  • Quantitative Analysis: Use Ellman's Reagent (DTNB) in a spectrophotometric assay to quantify the concentration of free thiol groups. This will give you a precise measure of the purity of your starting material.[4]

  • Qualitative Analysis: ¹H-NMR can be informative. The proton environment around the sulfur atom will change upon oxidation, potentially leading to new peaks or shifts for the protons on the allyl group or adjacent ring system.[14]

  • Solution: If oxidation is confirmed, purify the starting material by chromatography, adding a small amount of TCEP to the mobile phase if possible. Alternatively, treat the entire batch with a reducing agent and repurify. Always store the purified material under strict inert conditions.

Q: I am running a reaction that is incompatible with reducing agents like TCEP. How can I prevent oxidation?

A: In this scenario, rigorous adherence to inert atmosphere techniques is non-negotiable.

  • Primary Strategy: Use a glovebox or a Schlenk line for all manipulations.[12][18]

  • Solvents and Reagents: Use freshly degassed, anhydrous solvents. Ensure all other reagents are free of peroxide or metal contaminants.

  • Chelators: Add EDTA to the reaction mixture as a preventative measure against trace metal catalysis.[5]

  • Temperature: Run the reaction at the lowest effective temperature to slow down potential oxidation kinetics.

Section 4: Key Experimental Protocols

Protocol 1: Degassing a Solvent with Nitrogen/Argon Sparging
  • Obtain a suitable solvent in a flask that can be sealed (e.g., a Schlenk flask or a bottle with a septum-port cap).

  • Insert a long needle or glass pipette connected to a regulated inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter "exit" needle that does not touch the solvent to act as a vent.

  • Begin a slow, steady bubbling of the inert gas through the solvent. A vigorous stream can cause solvent evaporation.

  • Sparge for at least 30-60 minutes.

  • Remove the exit needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the headspace. Use the solvent immediately.

Protocol 2: Setting up a Reaction under an Inert Atmosphere (Balloon Technique)
  • Flame-dry or oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assemble the glassware (e.g., round-bottom flask with a stir bar) and seal it with a rubber septum.

  • Flush the flask with an inert gas from a balloon via a needle for several minutes, using an exit needle to vent the displaced air.[13]

  • Remove the exit needle. The balloon will keep a slight positive pressure on the flask.

  • Add degassed solvents and liquid reagents via a dry syringe. Pierce the septum with the syringe needle, inject the liquid, and then withdraw a small amount of the inert gas "buffer" from the headspace into the syringe before removing it. This prevents the reactive reagent from contacting air in the needle tip.[13]

  • Add solid reagents quickly by briefly removing the septum and immediately re-flushing the flask with inert gas, or use a solid addition funnel under a positive flow of inert gas.

Section 5: Frequently Asked Questions (FAQs)

  • What is the primary mechanism of thiol oxidation? The most common pathway involves the deprotonation of the thiol (R-SH) to a thiolate anion (R-S⁻), which is then oxidized, often by atmospheric oxygen, to form a disulfide (R-S-S-R). This process can be catalyzed by light, heat, and metal ions.[5]

  • How does pH affect the rate of thiol oxidation? Thiol oxidation is generally much faster at neutral to alkaline pH (pH > 7).[5] At higher pH, the equilibrium shifts towards the thiolate anion, which is significantly more nucleophilic and susceptible to oxidation than the protonated thiol.[5][6]

  • Which is better for my experiment, TCEP or DTT? For most applications, TCEP is the preferred reducing agent. It is odorless, more stable against air oxidation, and effective over a much wider pH range compared to DTT.[4]

  • What are the optimal long-term storage conditions for this compound? For maximum stability, store the compound as a solid at -20°C, under an inert argon or nitrogen atmosphere, and protected from light and moisture.[7][8]

  • Can I reverse disulfide formation if it occurs? Yes, the formation of a disulfide is typically a reversible process.[1][3] The disulfide can be easily reduced back to the free thiol by treatment with an excess of a reducing agent such as TCEP or DTT.[3][15]

References

  • Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2021). Determination of Antioxidant Biomarkers in Biological Fluids. Analytical Methods in the Determination of Bioactive Compounds and Elements in Food, Springer International Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnlDtFwMbed0SRAdkxzWpDWBxfoTd0baXt2N4Crf5lN05-ytR1L1_xuzbNWvY2ztuCwuwYMt1X7T9tp3mm-jX_kxEEBrkdHhtg-dhLvT1nWrZ5ZFZhA65eenWEMKgnPc3JRrE=]
  • Vertex AI Search. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzNbbIp_aWH6En04zPlRBgwVL7_Ru67wFJyoOXS2bf7rjeBanwtg308i9ybQtZNgMRxSW_GCBeZ-LHZU1EuV7xFAyX1tO666BV7Hw3ZPbQYlUChU9CTOqDrQRgTN10u69vJUvi9-b50f6Wvm7VySZ-AXfjfRvHJmVxnIEoAU58jgEsllJgHGKDbQtkbwd06-cvdDA4-bWEv7POkLzp_XaGv7x3yQnYOKEm--jm78AY_kFqx2iVnw6R5OcN7m1CgCUvDXWWgNJGkj-svCoLkju07XZ3]
  • Vertex AI Search. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlDNGIgtQw-GIB1HjGzLOE2rI1u1o0phjB16YRRfcF_AHLs1S9TuC0bU2973PopoDToVWY8ThUTcroeZQ-hyyR_eAeZJqnqvonN_KKjHWzPSHPqAAcvnWt3tv_ffwCX9zql51CsG60XbBIRetA]
  • JoVE. (2023). Video: Preparation and Reactions of Thiols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnARoXpWvjfWFwLiZum-VhE3DFRDN4llkWExQFNYrvmi4XhaYWxFZ4PcfjKmy63gJciAezz3TN_3-D6_J00JzA59GQsw3Yw1Uho2KQwq_I3BydyMoYZOhpzW6t0O05Pvl6XrOJvECwgRAM-jH0dtupLC3aDidJYOxCSdhAP13ljSuRv7vN6QvXj8eK]
  • National Institutes of Health (NIH). (n.d.). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh46tdYK1ywIUIgmKxq-tqlU3oulaxCD1q8SmWpU8WppDUfxU9g-agznSwGcUTWVs4JLrL86VJareyPlVb8xrDCYWnqPL5th443PAyHaPBXZ2UQiOmuUc8Jc5FB4XKtw1mp4mRi0U1W91yPvQ=]
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs-xKnE8wlZLueUQ_EhUTa2wwRgx7paWctBIVOJfQ33cxsDJ2c2wIGSeTNTFaDbYnm3SUsqh0gAF4DaRIRPKjQcx7PlYIb4AlwGWtuGRC8V2hok9SNXINlQPdJ01CUGX3d02H3Z6tFMqrfao8jzFeLA9q62BjK0owwgOH9tqAMYDE5X3_s1wka-ErXCX4U4C1ydLkdk7LBEE-JZRY8HRZ3v4RnCecplH_IwI1Lhye1n_aQipm1LMimob3lnz-xVs1xPA==]
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqFl3249VFjqpgdUNPyjb1sWuYvVIhBIJQ9hJELxte4l16aNs7Yrjs4n-PBhTgdnwBmg7Yl-XdiSerVefAPzEaCO-CLNIXTguqlbIMurvSJdgSZYwHWYKp3N4nSlGnRw3m1tBWa2Ed_j8V35avvbZJ1kpR1bLhV7GFOQVn1A=]
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Organosulfur_and_Organophosphorus_Compounds/15.07%3A_Redox_Reactions_of_Thiols_and_Disulfides]
  • Fiveable. (n.d.). Thiol Oxidation Definition - Organic Chemistry Key Term. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU3qArON_SzAB6xAFS4knT-uRegye0bubjsa9Nz2EbvmwK00fuqKm9OpQWSDDNzUafjn8c8Krruw2Elm039QnXyF0RJJ5ml6qbWZ4V8R-Qj05X-oYvMXeF-6-cDByAWWlfc1T5YIsM89w3JUzs5JgJQ9s8Jyk=]
  • Chemistry Stack Exchange. (2017). How do thiol groups act as reducing agents? [https://chemistry.stackexchange.com/questions/77402/how-do-thiol-groups-act-as-reducing-agents]
  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [https://chem.libretexts.org/Courses/SUNY_Oneonta/Organic_Chemistry_II_(Bennett)/11%3A_Thiols_and_Sulfides]
  • Chemistry Steps. (n.d.). Reactions of Thiols. [https://www.chemistrysteps.com/reactions-of-thiols/]
  • National Institutes of Health (NIH). (n.d.). Biochemical methods for monitoring protein thiol redox states in biological systems - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163651/]
  • Inert Corporation. (n.d.). How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting. [https://www.inert.
  • ResearchGate. (2021). How to create inert atmosphere? [https://www.researchgate.
  • BenchChem. (2025). Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis. [https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis. [https://www.benchchem.
  • ResearchGate. (2013). THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. [https://www.researchgate.
  • YouTube. (2022). Inert Atmosphere. [https://www.youtube.
  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. [https://www.sas.rochester.edu/chm/resource/how-to/reagents-and-solvents/how-to-work-with-thiols.html]
  • National Institutes of Health (NIH). (2004). Exploiting Thiol Modifications. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC528913/]
  • BenchChem. (2025). An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4. [https://www.benchchem.com/technical-support-center/an-in-depth-technical-guide-on-the-safe-handling-of-thiol-c9-peg4]
  • Reddit. (2013). Handling thiols in the lab. [https://www.reddit.com/r/chemistry/comments/1npw6s/handling_thiols_in_the_lab/]
  • ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? [https://www.researchgate.net/post/How_to_avoid_oxidation_of_thiol_which_has_been_previously_reduced_from_disulfide_and_consequently_react_it_with_a_maleimide_moiety]
  • MDPI. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. [https://www.mdpi.com/1424-8247/70/4/331]
  • Reddit. (2024). Thiol Handling. [https://www.reddit.com/r/Chempros/comments/1czg6b4/thiol_handling/]
  • Santa Cruz Biotechnology. (n.d.). 4-Allyl-5-(3-methyl-furan-2-yl)-4H-[3][19][20]triazole-3-thiol. [https://www.scbt.com/p/4-allyl-5-3-methyl-furan-2-yl-4h-1-2-4-triazole-3-thiol]

  • National Institutes of Health (NIH). (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4333558/]
  • National Institutes of Health (NIH). (n.d.). The role of thiols in antioxidant systems. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4736998/]
  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? [https://www.researchgate.
  • BenchChem. (2025). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. [https://www.benchchem.com/technical-support-center/stability-of-4-5-diethyl-4h-1-2-4-triazole-3-thiol-under-acidic-conditions]
  • MDPI. (2005). 5-Furan-2yl[3][19][21]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][19][20] triazole-3-thiol and Their Thiol-Thione Tautomerism. [https://www.mdpi.com/1420-3049/10/10/737]

  • ResearchGate. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [https://www.researchgate.
  • ResearchGate. (2005). (PDF) 5-Furan-2yl[3][19][21]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][19][20] triazole-3-thiol and Their Thiol-Thione Tautomerism. [https://www.researchgate.net/publication/7473099_5-Furan-2yl134oxadiazole-2-thiol_5-Furan-2yl-4H_124_triazole-3-thiol_and_Their_Thiol-Thione_Tautomerism]

Sources

interpreting complex 1H NMR spectra of substituted furan-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of Furan-Triazole Spectra

Welcome to the technical support guide for the interpretation of ¹H NMR spectra of substituted furan-triazole compounds. These heterocyclic scaffolds are cornerstones in medicinal chemistry and drug development, frequently appearing in novel therapeutic agents[1][2][3][4]. However, their ¹H NMR spectra are notoriously complex, often presenting researchers with significant challenges in structural elucidation.

The inherent electronic nature of the furan and triazole rings, combined with their substitution patterns, leads to issues such as severe signal overlap, ambiguous isomer identification, and dynamic conformational effects. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide clear, actionable solutions to the most common problems encountered in the lab. We will move from foundational knowledge to advanced experimental and computational techniques, empowering you to confidently resolve your furan-triazole structures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental characteristics of furan and triazole protons in ¹H NMR.

Question: What are the typical ¹H NMR chemical shift ranges for protons on unsubstituted furan and 1,2,3-triazole rings?

Answer: Understanding the expected chemical shift regions is the first step in spectral assignment. The electron-rich nature of the furan ring and the distinct electronic environments in the triazole ring lead to characteristic chemical shifts.

  • Furan Protons: The protons on a furan ring are designated as H-2/H-5 (alpha to the oxygen) and H-3/H-4 (beta to the oxygen). Due to the electronegativity of the oxygen atom, the alpha-protons are more deshielded and appear further downfield.

    • H-2/H-5: Typically resonate around 7.4-7.6 ppm [5][6].

    • H-3/H-4: Typically resonate around 6.3-6.5 ppm [5][7].

  • 1,2,3-Triazole Protons: For a simple 1,4-disubstituted 1,2,3-triazole, the lone proton on the ring (H-5) is highly sensitive to its electronic environment and substitution.

    • H-5 (of a 1,4-isomer): Generally appears in the range of 7.7-8.3 ppm [8][9][10]. The exact position is highly dependent on the substituents and the solvent used[11][12].

Table 1: Typical ¹H Chemical Shift (δ) Ranges for Furan and 1,2,3-Triazole Protons

Ring SystemProton PositionTypical Chemical Shift (ppm in CDCl₃)Notes
FuranH-2, H-5 (α)7.4 - 7.6More deshielded due to proximity to oxygen.
FuranH-3, H-4 (β)6.3 - 6.5More shielded than α-protons.
1,2,3-TriazoleH-5 (on 1,4-isomer)7.7 - 8.3Highly variable with substitution and solvent.
1,2,3-TriazoleH-4 (on 1,5-isomer)~7.6 - 8.0Often slightly upfield compared to the H-5 of the 1,4-isomer.

Question: Why are the coupling constants (J-values) in the furan ring so small and difficult to interpret?

Answer: This is a critical and often confusing aspect of furan spectra. Unlike benzene systems where ortho, meta, and para couplings have distinct and predictable magnitudes, the coupling constants in five-membered rings like furan are small and often similar in value[13][14].

The primary reason lies in the geometry and electronic structure of the ring. The bond angles in the five-membered ring result in dihedral angles between vicinal protons that do not favor strong coupling according to the Karplus relationship[15]. Furthermore, long-range couplings (e.g., 4-bond and 5-bond) can be of a similar magnitude to the vicinal (3-bond) couplings, leading to complex, non-first-order splitting patterns that are difficult to resolve by eye[16][17].

Table 2: Typical Proton-Proton Coupling Constants (J) in a Furan Ring

Coupling TypeDescriptionTypical Magnitude (Hz)
³J(H3,H4)Vicinal3.0 - 3.5
³J(H2,H3)Vicinal1.5 - 2.0
⁴J(H2,H4)Long-range~0.8
⁴J(H3,H5)Long-range~0.8
⁵J(H2,H5)Long-range1.0 - 1.5

Part 2: Troubleshooting Guide for Complex Spectra

This section uses a question-and-answer format to address specific experimental challenges.

Scenario 1: "My aromatic region is a crowded, uninterpretable mess of overlapping multiplets."

Question: How can I resolve individual signals when the furan and triazole proton resonances are overlapping?

Answer: This is the most common challenge. When 1D ¹H NMR is insufficient, the solution is to use two-dimensional (2D) NMR techniques to add a second dimension of information, resolving the overlap. The key is to use a combination of experiments to piece together the molecular puzzle.[18][19]

Recommended Workflow: 2D NMR Correlation
  • Start with COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds)[20]. You will see cross-peaks connecting coupled protons. This is your first tool to map out the individual spin systems of the furan ring and any alkyl chains.

  • Run an HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation)[20][21]. Even if proton signals overlap, their attached carbons often have distinct chemical shifts. This allows you to "see" each individual C-H group as a distinct cross-peak, effectively resolving the proton overlap.

  • Employ HMBC (Heteronuclear Multiple Bond Correlation): This is the key for connecting the fragments. HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds)[20][21]. You can use it to see a correlation from a furan proton to a triazole carbon (or vice-versa), unambiguously connecting the two rings. It is also essential for identifying quaternary (non-protonated) carbons.

G cluster_1d 1D NMR cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation a Complex 1H Spectrum (Signal Overlap) b COSY Identifies H-H couplings within rings a->b Resolve H-H Bonds c HSQC Resolves overlap by correlating H to attached C b->c Assign C-H Groups d HMBC Connects fragments (Furan to Triazole) via long-range H-C correlations c->d Connect Fragments e Unambiguous Structure Assignment d->e Assemble Structure

Caption: Workflow for resolving complex spectra using 2D NMR.

Scenario 2: "My synthesis can produce two different triazole isomers. How do I know if I have the 1,4- or 1,5-disubstituted product?"

Question: What is the most reliable NMR method to distinguish between 1,4- and 1,5-disubstituted furan-triazoles?

Answer: While subtle differences in the triazole proton chemical shift can be suggestive, they are not definitive proof. The most reliable methods involve looking for correlations through multiple bonds or through space.

  • HMBC is Key: As mentioned above, HMBC is a powerful tool. In a 1,4-isomer, you would expect to see a 3-bond correlation from the triazole's H-5 proton to the carbon of the furan ring that is attached to the N-1 of the triazole. In a 1,5-isomer, you would expect to see correlations from the triazole's H-4 proton to the carbons of the substituent on N-1, and from the furan protons to the C-5 of the triazole.

  • NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds[22].

    • For a 1,5-isomer: You would expect to see a NOESY cross-peak between the furan H-5 proton and the triazole H-4 proton, as they are spatially proximate.

    • For a 1,4-isomer: Such a correlation would be absent. Instead, you might see correlations between the furan protons and the substituent on the other end of the triazole ring.

  • ¹³C NMR as Confirmation: While this is a guide for ¹H NMR, it's crucial to note that ¹³C NMR provides a simple and definitive answer. The chemical shifts of the triazole ring carbons C4 and C5 are distinct for each isomer. For 1,4-isomers, the C5 signal is typically around 120 ± 3 ppm, while for 1,5-isomers, the C4 signal is further downfield at 133 ± 3 ppm[10].

Scenario 3: "I see broadened signals or even two sets of signals for what should be a single compound."

Question: What causes signal broadening or duplication, and how can I confirm the cause?

Answer: This phenomenon is often due to dynamic processes occurring on the NMR timescale, most commonly restricted rotation around the single bond connecting the furan and triazole rings. This gives rise to different stable conformations (rotational isomers, or rotamers) that interconvert slowly.

Troubleshooting Protocol: Variable Temperature (VT) NMR

The definitive way to investigate dynamic effects is by performing a Variable Temperature (VT) NMR experiment.

  • Methodology:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

    • Increase the temperature of the NMR probe in increments (e.g., to 40 °C, 60 °C, 80 °C), acquiring a spectrum at each step.

    • If you observe broadened signals, also cool the sample down (e.g., to 0 °C, -20 °C, -40 °C).

  • Interpreting the Results:

    • Coalescence: If the duplicated signals begin to broaden, merge, and finally sharpen into a single set of averaged signals as you increase the temperature, this is classic evidence of rotamers that are interconverting more rapidly at higher temperatures.

    • Sharpening at Low Temperature: If a broad signal at room temperature resolves into two distinct sets of sharp signals upon cooling, this confirms that you are slowing down the rotation enough to "freeze out" the individual rotamers on the NMR timescale.

The chemical shifts of protons, especially those on the triazole ring, can also be highly dependent on the sample concentration and the choice of solvent[12]. Solvents like DMSO-d₆ can form hydrogen bonds with the triazole N-H (if present) or interact with the nitrogen lone pairs, significantly altering the chemical shifts compared to a less interactive solvent like CDCl₃[23][24]. Running the spectrum in a different solvent can sometimes resolve accidental signal overlap.

Part 3: Advanced Solutions & Computational Approaches

Question: Can computational chemistry help me assign a very complex spectrum?

Answer: Absolutely. When experimental data remains ambiguous, computational modeling provides a powerful predictive tool to support your assignments.

The standard approach involves using Density Functional Theory (DFT) to calculate the magnetic shielding of each nucleus. This can be compared to experimental data to confirm a proposed structure.

General Workflow for Computational NMR Prediction:
  • Conformational Search: Generate all low-energy conformations of your proposed molecule.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP-D3/6-31G(d))[25].

  • NMR Calculation: For each optimized conformer, calculate the NMR shielding constants using a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model like PCM)[11][25].

  • Boltzmann Averaging: Calculate the predicted chemical shifts by taking a Boltzmann-weighted average of the shifts for all conformers.

  • Correlation: Compare the calculated spectrum to your experimental data. A good match between the predicted and experimental shifts provides strong evidence for your structural assignment[26][27].

Caption: Using computational chemistry to validate experimental NMR assignments.

References

  • Crespo-Otero, R., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed.
  • Hong, S.-J., et al. (2011). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Nulwala, H. B., et al. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c.
  • Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
  • Stoyanov, S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • Unknown Author. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Source Not Available.
  • ChemicalBook. Furan(110-00-9) 1H NMR spectrum. ChemicalBook.
  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • Schneider, W. G., et al. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
  • Reddit User. (2024). Vicinal coupling in Furan/Pyrrole so low? Reddit.
  • Ismael, S., et al. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. UNN.
  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Journal of Al-Nahrain University.
  • Jewett, J. C., & Rawal, V. H. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry.
  • Schneider, W. G., et al. (2025). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • Ismael, S., et al. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Nigerian Research Journal of Chemical Sciences.
  • Unknown Author. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Unknown Author. 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Source Not Available.
  • Jaszuński, M., et al. (2025). A study of the Nitrogen NMR spectra of azoles and their solvent dependence. Source Not Available.
  • Krivdin, L. (2019). NMR Prediction with Computational Chemistry.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.
  • Jasperse, C. Short Summary of 1H-NMR Interpretation.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen Blog.
  • Unknown Author. (2015). 2D NMR Spectroscopy. Slideshare.
  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Elguero, J., et al. (2025). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. Molecules.
  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Kwan, E. E. 2D NMR Solutions. Harvard University.
  • Unknown Author. (2020). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer.
  • Unknown Author. (2023).
  • Zazharskyi, V. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles.
  • Unknown Author. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. PMC.
  • The Journal of Organic Chemistry. Ahead of Print.
  • PubChem. 2-[4-(Furan-2-yl)phenyl]triazole.
  • Unknown Author. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.

Sources

Technical Support Center: Crystallization of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and materials scientists who are working with this compound and encountering challenges in obtaining high-quality crystalline material. The unique structural features of this molecule—a polar triazole-thiol core, a non-polar allyl group, and a furan ring—can present specific hurdles in crystallization. This guide provides in-depth, question-and-answer-based troubleshooting to address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified compound consistently "oils out" during crystallization instead of forming a solid. What is happening and how can I resolve this?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][2] This typically happens when a compound's melting point is lower than the temperature of the solution from which it is precipitating.[1] The resulting oil is essentially a supersaturated solution of your compound and often traps impurities more effectively than a crystalline solid, hindering purification.[1][2]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount (10-20% of the total volume) of the same hot solvent to slightly decrease the saturation.[3] The goal is to lower the temperature at which the compound becomes insoluble, hopefully to a point below its melting temperature.

  • Lower the Crystallization Temperature: Prepare a saturated solution at a lower temperature. For instance, if you were dissolving at boiling, try dissolving at 5-10 °C below the boiling point. This reduces the thermal energy in the system during cooling.

  • Switch to a Lower-Boiling Point Solvent: Solvents with lower boiling points can help prevent oiling out because the solution cools to room temperature more quickly, passing through the compound's melting point range faster.[4] Refer to the solvent selection table below for options.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly but before oiling is observed, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2][5] This provides a nucleation point for crystal growth to begin at a temperature where the compound is solid.

Q2: I'm not getting any crystals at all, even after the solution has cooled to room temperature and been refrigerated. What are the next steps?

A2: Addressing a Failure to Nucleate

This is a common issue that usually points to one of two problems: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[6][7] In other words, either there is too much solvent, or the molecules need a "push" to start organizing into a crystal lattice.[7]

Troubleshooting Workflow:

The following workflow provides a systematic approach to induce crystallization.

G start Supersaturated solution fails to crystallize upon cooling scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal (if available) scratch->seed If scratching fails check1 Crystals form? seed->check1 reduce_vol Reduce solvent volume by gentle heating or under vacuum to increase concentration check1->reduce_vol No success Success: Collect crystals check1->success Yes cool_again Cool slowly again reduce_vol->cool_again check2 Crystals form? cool_again->check2 anti_solvent Add an 'anti-solvent' dropwise until turbidity persists check2->anti_solvent No check2->success Yes check3 Crystals form? anti_solvent->check3 check3->success Yes failure Failure: Re-evaluate solvent system or consider chromatography check3->failure No

Caption: Troubleshooting workflow for inducing crystallization.

Detailed Protocols for Induction:

  • Scratching: Use a glass rod to create a rough surface on the inside of the flask below the solvent level.[5] The microscopic scratches provide nucleation sites for crystals to begin forming.

  • Seeding: If you have a previous batch of the solid compound, add a single, tiny crystal to the solution.[8] This seed crystal acts as a template for further crystal growth.

  • Solvent Reduction: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration.[1][7] Be careful not to boil it too vigorously, as this can lead to crashing out.

  • Anti-Solvent Addition: This is a two-solvent method.[9] To your solution, slowly add a second solvent in which your compound is insoluble but which is miscible with the first solvent (e.g., adding water or hexane to an ethanol or ethyl acetate solution). Add the anti-solvent dropwise until you see persistent cloudiness (turbidity), then stop and allow the solution to stand undisturbed.[10]

Q3: My compound crystallizes too quickly, forming a fine powder or small, poorly-defined needles. How can I grow larger, higher-quality crystals?

A3: Controlling the Rate of Crystal Growth

The formation of a fine powder indicates that nucleation is happening too rapidly, leading to a large number of small crystals instead of slow growth on a smaller number of nuclei.[11] The key is to slow down the entire process.[12]

Methods to Promote Slow Crystal Growth:

  • Reduce the Level of Supersaturation: Add a little extra hot solvent (5-10%) beyond the minimum required for dissolution.[1] This ensures that crystallization begins at a lower temperature, proceeding more slowly.

  • Insulate the Flask: After dissolving your compound in the hot solvent, cover the flask and place it in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask filled with warm water).[3][13] This slows the rate of cooling dramatically, giving molecules more time to align into an ordered crystal lattice.

  • Use a Solvent/Anti-Solvent System: Employ techniques like solvent layering or vapor diffusion, which are designed for slow crystallization and are ideal for growing single crystals for X-ray analysis.

    • Solvent Layering: Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense "poor" solvent (e.g., ethanol or hexane) on top without mixing.[6][11] Crystals will slowly form at the interface over days as the solvents diffuse into one another.

    • Vapor Diffusion: Dissolve your compound in a small vial with a "good" solvent. Place this small, open vial inside a larger, sealed jar that contains a more volatile "poor" solvent (anti-solvent).[11] The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

Caption: Diagram of the vapor diffusion technique.

Q4: How do I choose the best solvent for crystallizing 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol?

A4: A Rational Approach to Solvent Selection

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Given the molecule's structure—containing hydrogen bond donors/acceptors (triazole-thiol) and regions of moderate polarity (furan)—solvents with moderate polarity are excellent starting points.[4][14]

Recommended Solvent Screening Protocol:

  • Place a few milligrams of your compound into several small test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will NOT dissolve the compound readily at this stage.[3]

  • Gently heat the tubes that did not show good solubility. If the compound dissolves completely upon heating, you have a potential candidate.

  • Allow the successful tubes to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

Table of Potential Solvents:

SolventBoiling Point (°C)PolarityComments
Ethanol78HighGood starting point. Can form H-bonds. Often used in a mixture with water.[4]
Ethyl Acetate77MediumGood for compounds with moderate polarity. Less polar than alcohols.[4]
Acetonitrile82HighAprotic polar solvent, can be effective for heterocyclic compounds.[14]
Isopropanol82MediumSimilar to ethanol but slightly less polar.
Toluene111LowGood for less polar compounds. Its high boiling point can sometimes lead to oiling out.[4]
Acetone56HighVery volatile, which can cause rapid crystallization on the flask walls. Use with care.[4]

Data sourced from Chemistry LibreTexts[4].

Using Solvent Mixtures: If no single solvent is ideal, use a solvent pair.[15] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[9]

Q5: Could impurities be the cause of my crystallization problems?

A5: The Critical Impact of Purity

Absolutely. Impurities can significantly interfere with crystal growth by disrupting the formation of the crystal lattice.[16][17] They can act as inhibitors, "poisoning" nucleation sites or adsorbing to the surface of growing crystals, which can change the crystal shape or stop growth altogether.[17] In some cases, impurities can even prevent crystallization entirely, leading to the formation of oils or amorphous solids.[16][18]

Troubleshooting Steps:

  • Assess Purity: Before attempting crystallization, ensure your compound is as pure as possible. Use techniques like flash column chromatography to remove side products or unreacted starting materials.

  • Use Decolorizing Carbon: If your solution has a color that is not inherent to the compound, it may contain colored impurities. Add a very small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9] Be aware that using too much charcoal can also remove your desired compound.[1]

  • Consider Co-crystallization: In some difficult cases, adding a co-crystallant can help. For compounds that are proton donors (like the thiol group here), triphenylphosphine oxide (TPPO) can sometimes form a co-crystal with a well-defined structure.[13] This is an advanced technique to be considered if standard methods fail.

References

  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can an oil be recrystallized?. Retrieved from [Link]

  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Nichols, L. (2022, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved from [Link]

  • Bots, P. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. ResearchGate. Retrieved from [Link]

  • Tan, P., et al. (2021). Impact of impurities on crystal growth.
  • ResearchGate. (2021, May 15). Impact of impurities on crystal growth. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(8), 1536-1553.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil. (2015).
  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Larsen, D. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • wikiHow. (2023, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Sonneveld. (2023, August 24). Crystallization of fats and oils. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, T., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • Fernandes, S. T. (2023, June 7). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Refining Docking Parameters for Sulfur-Containing Heterocyclic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers encountering challenges with the molecular docking of sulfur-containing heterocyclic ligands. This document provides in-depth, experience-driven answers to common problems, troubleshooting workflows, and validated protocols to enhance the accuracy and predictive power of your computational experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic decisions you will face when working with these complex molecules.

Q1: Why do my docking results for sulfur-containing ligands seem unreliable or inconsistent?

A1: Standard molecular docking often struggles with sulfur-containing heterocycles due to two core electronic properties of the sulfur atom that are poorly represented by classical molecular mechanics force fields: electronic anisotropy and high polarizability .

  • Electronic Anisotropy (The σ-hole): Unlike the simple negative point charge assumed by many models, the electron distribution around a divalent sulfur atom is uneven. This creates a region of positive electrostatic potential, known as a σ-hole, opposite the C-S bonds.[1][2] This positive region can engage in favorable, highly directional non-covalent interactions with electron-rich atoms like oxygen or nitrogen (Lewis bases) in a protein's active site.[3][4][5][6] Standard force fields, using a single point charge on the sulfur atom, completely miss this crucial interaction, potentially leading to incorrect binding poses.[3]

  • Polarizability: Sulfur atoms are highly polarizable, meaning their electron cloud can be easily distorted by the local electric field of the protein binding pocket.[7][8] Most additive (non-polarizable) force fields use fixed partial charges and cannot account for this dynamic electronic response, leading to an inaccurate description of the electrostatic interactions.[7][8]

Caption: Conceptual diagram of a sulfur atom's σ-hole.

Q2: Which partial charge model is better for my ligand: Gasteiger or AM1-BCC?

A2: For final, high-fidelity docking studies, the AM1-BCC charge model is demonstrably superior to Gasteiger charges.

The choice of a partial charge model is critical for accurately calculating the electrostatic component of the binding energy. While Gasteiger charges are fast to calculate, they are based on an empirical method (electronegativity equalization) that may not be robust for novel or complex heterocyclic systems.[9][10]

AM1-BCC (Austin Model 1 with Bond Charge Corrections) is a semi-empirical quantum mechanical method.[11] It first calculates AM1 population charges and then applies corrections to better reproduce the electrostatic potential (ESP) derived from high-level Hartree-Fock (HF/6-31G) calculations.[11] This makes AM1-BCC a much more physically realistic and transferable model, providing a robust alternative to the computationally expensive direct HF/6-31G ESP-fit charge derivation.[11]

FeatureGasteiger ChargesAM1-BCC Charges
Methodology Empirical (Electronegativity Equalization)[10]Semi-Empirical Quantum Mechanics + Bond Corrections[11]
Physical Basis Based on molecular connectivity and atom types.[10]Aims to reproduce the HF/6-31G* electrostatic potential.[11]
Computational Cost Very Fast.[9]Moderate (requires a semi-empirical QM calculation).
Accuracy Lower; can be unreliable for unusual scaffolds.High; robust for a wide range of organic molecules.[11]
Recommended Use Quick, initial screening or for simple molecules.High-quality docking, lead optimization, and MD simulations.[11][12]
Q3: My docking software reports missing force field parameters for my ligand. What should I do?

A3: This is a common and critical issue. It indicates that the standard force field (e.g., GAFF, CGenFF) does not have pre-existing parameters to describe the specific bonds, angles, or dihedrals in your novel heterocyclic ligand. Never ignore these errors or use arbitrary parameters. The only trustworthy solution is to generate custom parameters.

The most reliable method for parameter generation involves quantum mechanics (QM) calculations to define the molecule's energetic landscape.[13] This process typically involves:

  • Partial Charge Derivation: Calculating high-quality partial charges using methods like RESP or AM1-BCC, as discussed in Q2.[11]

  • Bonded Parameter Derivation: Performing QM calculations (e.g., geometry optimizations, frequency calculations, and potential energy surface scans) to derive equilibrium values and force constants for bonds, angles, and dihedral terms that are missing from the force field.

This process ensures that the force field accurately represents your ligand's conformational preferences and internal energy, which is essential for a meaningful docking simulation. See Protocol 1 for a detailed workflow.

Q4: When is it necessary to use full Quantum Mechanics (QM) in my docking workflow?

A4: Integrating QM becomes necessary when you require the highest level of accuracy, especially during lead optimization or when classical methods yield ambiguous results. QM can be computationally intensive, but its application can be strategically targeted.

Key applications include:

  • Ligand Parameterization: As discussed in Q3, QM is the gold standard for deriving accurate force field parameters for novel molecules.

  • Conformational Strain Energy: Docking programs often use simplified scoring functions to estimate the internal energy (strain) of a ligand's bound conformation.[14] These can be inaccurate.[14][15] Pre-calculating accurate conformational energies with QM and incorporating them into a revised scoring function can significantly improve binding pose prediction and ranking.[14][16]

  • QM/MM Scoring: For the most critical systems, the final docked poses can be rescored using a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. In this method, the ligand and the immediate active site residues are treated with QM, while the rest of the protein is treated with MM. This provides a highly accurate estimate of the interaction energy by explicitly modeling electronic effects like polarization and charge transfer.[17]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
High RMSD (>2.0 Å) between the top-scoring docked pose and the co-crystallized ligand structure. 1. Inaccurate ligand partial charges failing to capture key electrostatic interactions.2. Poor force field parameters leading to incorrect ligand conformation.3. The scoring function is not accounting for sulfur-specific interactions like σ-hole bonding.[1][6]1. Recalculate ligand charges using a high-quality method like AM1-BCC or a full RESP/ESP fit.[11] See Protocol 1.2. Perform custom parameterization for any missing bonded terms. See Protocol 1.3. Visually inspect the crystal structure for potential S···O or S···N interactions. If present, consider using specialized scoring functions or software that can model these effects.[1][6]
Poor correlation between docking scores and experimental binding affinities (e.g., IC50). 1. The scoring function is not well-calibrated for your specific protein-ligand system.2. Neglect of electronic polarization effects.3. Entropy and solvation effects are not being accurately captured.1. Do not rely solely on the docking score. Cluster poses and visually inspect the top-ranked clusters for chemically sensible interactions.2. Rescore the top poses using more rigorous methods like MM/PBSA, MM/GBSA, or QM/MM calculations.[17]3. For a definitive ranking, perform molecular dynamics (MD) simulations to assess pose stability and calculate binding free energies.
Ligand preparation fails with "Missing Atom Type" or "Parameter Not Found" errors. The ligand contains chemical arrangements not covered by the default atom types in the chosen force field (e.g., GAFF, CGenFF).[8]This is a clear indication that custom parameterization is required. Follow Protocol 1 to generate a complete set of parameters and a valid topology file for your molecule before attempting to dock.
Experimental Protocols
Protocol 1: High-Fidelity Ligand Parameterization using a QM-Based Workflow

This protocol describes a self-validating system for generating accurate ligand parameters for use with force fields like AMBER (GAFF).

Objective: To derive accurate partial charges and missing bonded parameters for a novel sulfur-containing heterocyclic ligand.

Methodology:

  • Generate 3D Conformation:

    • Draw the ligand in a chemical editor and generate an initial 3D structure.

    • Perform a quick conformational search using a molecular mechanics method (e.g., MMFF94) to identify low-energy starting geometries.[18]

  • Quantum Mechanical Optimization:

    • Take the lowest energy conformer(s) from the previous step.

    • Perform a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA). A common and reliable level of theory is B3LYP/6-31G*.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation (ensure there are no imaginary frequencies).

  • Calculate Electrostatic Potential (ESP):

    • Using the QM-optimized geometry, perform a single-point energy calculation to generate the electrostatic potential on a grid around the molecule. The HF/6-31G* level of theory is standard for this step to maintain compatibility with force fields like AMBER.[11]

  • Fit Partial Charges:

    • Use a charge-fitting program, such as the antechamber module in AmberTools, to fit atomic partial charges to the calculated ESP using the Restrained Electrostatic Potential (RESP) fitting procedure. This method generally provides higher quality charges than simpler Mulliken schemes.

  • Identify and Generate Missing Parameters:

    • Use a tool like parmchk2 (in AmberTools) to check the generated ligand topology against the General AMBER Force Field (GAFF).

    • parmchk2 will identify any missing bond, angle, or dihedral parameters and provide reasonable estimates based on analogy. For critical or highly unusual parameters, manual derivation via QM potential energy scans may be necessary.

  • Final Validation:

    • The output should be a mol2 file with the new partial charges and atom types, and a frcmod file containing the missing parameters.

    • Load these files into your modeling software (e.g., Chimera, Maestro) along with your protein to ensure compatibility and readiness for the docking protocol.

Caption: Workflow for QM-based ligand parameterization.

Protocol 2: A Refined Docking Workflow for Sulfur-Containing Ligands

This protocol integrates the high-fidelity ligand parameters from Protocol 1 into a standard docking procedure using a tool like AutoDock Vina.

Objective: To perform a molecular docking simulation that accurately accounts for the unique properties of a sulfur-containing ligand.

Methodology:

  • Protein Preparation:

    • Obtain the protein structure from the Protein Data Bank (PDB).[18]

    • Remove water molecules, co-solvents, and any non-relevant co-crystallized ligands.[19]

    • Add polar hydrogens and assign charges using a standard protein force field (e.g., AMBER ff14SB).

    • Save the prepared protein in the required format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Use the ligand file generated in Protocol 1 (e.g., the .mol2 file containing RESP charges and GAFF atom types).

    • Use a tool like antechamber or an equivalent to convert this file into the docking software's required format (e.g., PDBQT), ensuring the newly derived charges and atom types are preserved.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility.[18][19]

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the protein's active site.[18] The box should be large enough to encompass the entire binding cavity and allow the ligand to rotate freely.

  • Docking Simulation:

    • Create a configuration file specifying the prepared protein, the prepared ligand, and the grid box parameters.[18]

    • Execute the docking run. For challenging systems, increase the exhaustiveness parameter to ensure a more thorough conformational search.

  • Post-Docking Analysis and Validation:

    • Analyze the output file, which contains the predicted binding poses ranked by their scores.[18]

    • Crucial Step: Do not trust the top score blindly. Visually inspect the top-ranked poses. Look for the formation of chemically sensible interactions, paying close attention to potential S···O or S···N σ-hole interactions that may have been captured due to the improved electrostatic model.[1]

    • Cluster the resulting poses based on RMSD to identify the most frequently found, stable binding modes.

    • Consider rescoring the top poses or running MD simulations for further validation.

References
  • Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization | Request PDF. (n.d.). ResearchGate. [Link]

  • Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization. (2018). PubMed Central. [Link]

  • Lu, C., et al. (2018). Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields: Model Development and Parameterization. The Journal of Physical Chemistry B, 122(7), 2076-2088. [Link]

  • Patel, S., & MacKerell, A. D., Jr. (2007). Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model. Journal of Computational Chemistry, 28(10), 1746-1762. [Link]

  • Lee, T. S., et al. (2016). Force fields for small molecules. Current Opinion in Structural Biology, 40, 65-75. [Link]

  • Tran, T. T., et al. (2001). Conformational analysis of thiopeptides: derivation of Sp(2) sulfur parameters for the CFF91 force field. Journal of Computational Chemistry, 22(10), 1010-1025. [Link]

  • Docking theory of olfaction. (n.d.). Wikipedia. [Link]

  • Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation, 8(9), 3347-3363. [Link]

  • Carter, M., et al. (2016). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling, 56(12), 2374-2386. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules, 27(19), 6529. [Link]

  • S···O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function | Request PDF. (n.d.). ResearchGate. [Link]

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (n.d.). ResearchGate. [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2022). ACS Omega, 7(44), 40047-40064. [Link]

  • Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. (2022). Journal of Chemical Theory and Computation, 18(1), 319-333. [Link]

  • Carter, M., et al. (2016). S···O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Medicinal Chemistry, 59(24), 11029-11039. [Link]

  • Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry, 23(16), 1623-1641. [Link]

  • Kumar, A., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 166-175. [Link]

  • Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. (n.d.). ResearchGate. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Journal of Molecular Structure, 1301, 137357. [Link]

  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. (2021). Molecules, 26(16), 4983. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2056. [Link]

  • If I have to select between Gasteiger and AM1-BCC charge types, what is the best option here for my ligand? (2020). ResearchGate. [Link]

  • Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. (2024). Molecules, 29(5), 1089. [Link]

  • Integrating Quantum Mechanics into Protein-Ligand Docking: Toward Higher Accuracy and Reliability. (2024). Journal of Chemical Information and Modeling, 64(1), 1-14. [Link]

  • Computed partial charges for protonated amine: discrepencies between Gasteiger and other methods. (2020). Chemistry Stack Exchange. [Link]

  • Integrating Quantum Mechanics into Protein-Ligand Docking: Toward Higher Accuracy and Reliability. (2024). ChemRxiv. [Link]

  • MolCharge Theory. (n.d.). OpenEye Scientific Software. [Link]

  • High-Throughput Docking Using Quantum Mechanical Scoring. (2019). Frontiers in Chemistry, 7, 63. [Link]

  • Integrating Quantum Mechanics into Protein-Ligand Docking: Toward Higher Accuracy and Reliability. (2024). ResearchGate. [Link]

  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. (2024). International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations. (2023). Chemical Science, 14(30), 8121-8135. [Link]

  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. (2024). International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. (2022). Scientific Reports, 12, 13788. [Link]

  • Docking of thiopurine derivatives to human serum albumin and binding site analysis with Molegro Virtual Docker. (n.d.). ResearchGate. [Link]

  • Dapson in heterocyclic chemistry, part VIII: synthesis, molecular docking and anticancer activity of some novel sulfonylbiscompounds carrying biologically active 1,3-dihydropyridine, chromene and chromenopyridine moieties. (2015). Chemistry Central Journal, 9, 53. [Link]

Sources

addressing cytotoxicity issues in non-cancerous cell lines with triazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing triazole-based compounds. This guide is designed to provide practical, field-tested insights into a common challenge encountered during pre-clinical development: unexpected cytotoxicity in non-cancerous cell lines. Our goal is to equip you with the knowledge to troubleshoot these issues effectively, distinguish between on-target and off-target effects, and understand the underlying mechanisms. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the complex scenarios you may face in your research.

Part 1: Initial Troubleshooting & Experimental Design

This section addresses the critical first steps to take when you observe unexpected cell death in your experiments. Proper experimental setup is the foundation for reliable and reproducible data.

FAQ 1: We're observing significant cytotoxicity with our novel triazole compound in a non-cancerous cell line, which was unexpected. What are the first things we should check?

This is a frequent and important observation in the early stages of drug discovery.[1] Before delving into complex mechanistic studies, it's crucial to rule out common experimental artifacts. A systematic check of your foundational parameters is the most efficient path forward.

Here is a logical workflow to follow:

G start Unexpected Cytotoxicity Observed compound Step 1: Verify Compound Integrity - Purity (NMR, HPLC, MS) - Stability in media - Solubility start->compound solvent Step 2: Assess Solvent Toxicity - Is DMSO/solvent concentration >0.5%? - Run vehicle-only control compound->solvent Compound OK culture Step 3: Review Cell Culture Conditions - Cell health & passage number - Seeding density (over/under confluency) - Contamination check solvent->culture Solvent OK assay Step 4: Validate Assay Protocol - Controls working? - Reagent interference? - Consistent incubation times? culture->assay Cells OK conclusion Proceed to Mechanistic Investigation assay->conclusion Assay OK

Caption: Initial troubleshooting workflow for unexpected cytotoxicity.

Causality Behind the Steps:

  • Compound Integrity: Impurities from synthesis or degradation products can possess their own toxicity, confounding your results.[2] Poor solubility can lead to compound precipitation, causing physical stress to cells and generating inconsistent, non-physiological results.

  • Solvent Toxicity: Solvents like DMSO, while necessary, are inherently cytotoxic at higher concentrations. The tolerance level is cell-line specific, but keeping the final concentration below 0.5% is a standard practice to minimize this variable.[3] A vehicle-only control is non-negotiable to ensure the observed effects are from your compound, not the solvent.[1]

  • Cell Culture Conditions: Cells in a logarithmic growth phase and at a consistent, optimal passage number are more resilient and provide reproducible results.[3] Over-confluent or sparsely seeded cells can respond differently to cytotoxic stimuli. For instance, over-confluent cells may have reduced metabolic activity, while under-confluent cells might be more susceptible to stress.

  • Assay Protocol: Positive and negative controls validate that the assay itself is performing correctly. Some triazole compounds can interfere with assay readouts (e.g., autofluorescence or direct reduction of tetrazolium salts like MTT), creating false positives or negatives.[4] Running a "compound-only" control in cell-free media can help identify such interference.

FAQ 2: Our cytotoxicity results are not reproducible between experiments. What should we standardize?

Lack of reproducibility often points to subtle variations in protocol execution. To ensure consistency, create a detailed standard operating procedure (SOP) and pay close attention to the following:

ParameterBest Practices for StandardizationRationale
Cell Health Use cells within a defined passage number range (e.g., passages 5-20). Always seed from a culture that is in the logarithmic growth phase (typically 70-80% confluent).High passage numbers can lead to genetic drift and altered phenotypes. Cell health directly impacts susceptibility to toxins.[3]
Seeding Density Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. Ensure this exact number is used in all subsequent experiments.Too few cells will result in a low signal-to-noise ratio; too many can lead to nutrient depletion and contact inhibition, altering their response.[5]
Reagent Preparation Prepare fresh reagents, especially assay reagents and compound dilutions, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.Reagent degradation can lead to a weaker signal and increased variability.
Incubation Times Use a calibrated timer for all incubation steps: cell seeding, compound treatment, and assay reagent addition. Standardize these times across all plates and experiments.Even minor differences in exposure time can significantly alter cytotoxicity outcomes, especially with fast-acting compounds.[3]
Plate Layout To mitigate "edge effects" (evaporation and temperature differences in outer wells), fill the perimeter wells with sterile PBS or media and do not use them for data points.[3]Edge effects are a known source of variability in plate-based assays.

Part 2: Mechanistic Investigation of Triazole-Induced Cytotoxicity

Once you have confirmed that the observed cytotoxicity is real and reproducible, the next step is to understand how the compound is affecting the cells. Many triazole compounds exert off-target effects through common biochemical pathways.[6]

FAQ 3: What are the most common mechanisms of off-target cytotoxicity for triazole compounds in non-cancerous cells?

Research has shown that triazoles can induce cytotoxicity through several interconnected pathways, primarily revolving around cellular stress and mitochondrial health.[7][8][9]

The three most frequently implicated mechanisms are:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[10][11]

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential, electron transport chain function, and ATP production.[12][13][14]

  • Apoptosis Induction: Programmed cell death, often triggered as a consequence of overwhelming oxidative stress or mitochondrial damage.[15][16]

These pathways are often linked. For example, mitochondrial dysfunction can lead to increased ROS production, which in turn can trigger the intrinsic apoptotic pathway.

G Triazole Triazole Compound Mito Mitochondrial Dysfunction - ↓ Membrane Potential - ↓ ATP Production - ETC Impairment Triazole->Mito Inhibits ETC [8] ROS Oxidative Stress - ↑ ROS Production - ↓ Antioxidant Response (e.g., GPx) Triazole->ROS Induces ROS [1, 2] Mito->ROS e- leakage CytoC Cytochrome C Release Mito->CytoC ROS->Mito Damage ROS->CytoC via Bax/Bcl-2 [4] Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis - DNA Fragmentation - Membrane Blebbing Casp37->Apoptosis

Caption: Key interconnected pathways of triazole-induced cytotoxicity.

FAQ 4: How can we experimentally determine which cytotoxic mechanism is dominant for our compound?

A tiered experimental approach is recommended. Start with broad assessments and then use more specific assays to pinpoint the mechanism.

G start Confirmed Cytotoxicity (e.g., WST-1, LDH Assay) ros_q Is Oxidative Stress Involved? start->ros_q ros_a ROS Detection Assay (e.g., H2DCFDA, CellROX) ros_q->ros_a Test mito_q Is Mitochondria the Target? ros_q->mito_q ROS Negative ros_a->mito_q ROS Positive? mito_a Mitochondrial Health Assays - Membrane Potential (e.g., TMRE, JC-1) - ATP Assay mito_q->mito_a Test apop_q Is Apoptosis the Mode of Death? mito_q->apop_q No mito_a->apop_q Mito Dysfunction? apop_a Apoptosis Assays - Caspase-3/7 Activity - Annexin V/PI Staining apop_q->apop_a Test conclusion Identify Primary Cytotoxic Mechanism apop_a->conclusion

Caption: Experimental workflow for mechanistic investigation.

Explanation of Assays:

  • ROS Detection: Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are a good starting point. This probe becomes fluorescent in the presence of ROS, which can be quantified by a plate reader or visualized by microscopy.[17]

  • Mitochondrial Membrane Potential (MMP): A reduction in MMP is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis induction.[12] Dyes like TMRE or JC-1 are commonly used for this purpose.

  • ATP Assay: A direct measurement of cellular ATP levels can confirm if the compound is impairing mitochondrial energy production.[18]

  • Caspase Activity: Caspases are key executioners of apoptosis.[19] Measuring the activity of initiator caspases (caspase-9 for the mitochondrial pathway) and executioner caspases (caspase-3/7) can confirm apoptosis is occurring.[15][20]

  • Annexin V/PI Staining: This flow cytometry-based method can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a comprehensive picture of the mode of cell death.

FAQ 5: We've confirmed our triazole compound induces apoptosis via oxidative stress. How can we mitigate this?

Confirming the mechanism opens the door to targeted mitigation strategies. The goal is to see if you can rescue the non-cancerous cells from the cytotoxic effects, which helps validate that the mechanism is indeed responsible.

  • Antioxidant Co-treatment: The most direct approach is to co-treat the cells with your triazole compound and a general antioxidant like N-acetylcysteine (NAC) .[8] If NAC treatment rescues the cells or significantly reduces cytotoxicity, it provides strong evidence that ROS are the primary drivers of cell death.

  • Structural Modification: In the long term, this mechanistic insight can guide medicinal chemistry efforts. Modifications to the triazole scaffold can be made to reduce off-target effects while preserving on-target activity.[21] This might involve altering parts of the molecule that contribute to redox cycling or mitochondrial accumulation.

Part 3: Detailed Experimental Protocols

Here are step-by-step protocols for the key assays mentioned above. These are generalized protocols; always optimize parameters like cell density and incubation times for your specific cell line and experimental conditions.[22]

Protocol 1: Cell Viability Assessment (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Your specific non-cancerous cell line

  • Complete culture medium

  • Triazole compound stock solution

  • WST-1 reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your triazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Controls: Include untreated cells (medium only), vehicle control (medium with the highest concentration of solvent, e.g., DMSO), and blank wells (medium only, no cells).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The time should be optimized to get a strong signal without saturation.

  • Data Acquisition: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

Protocol 2: Intracellular ROS Detection (H2DCFDA Assay)

This assay quantifies intracellular ROS levels using the fluorescent probe H2DCFDA.

Materials:

  • Black, clear-bottom 96-well plates

  • Cells and compound as in Protocol 1

  • H2DCFDA stock solution (e.g., in DMSO)

  • Phenol red-free culture medium

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader (Ex/Em ~485/535 nm)

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells with your triazole compound as described in Protocol 1 (Steps 1-3). It is advisable to use a shorter incubation time (e.g., 1-6 hours) as ROS production is often an early event.

  • Probe Loading: After compound treatment, remove the medium. Wash cells once with warm PBS. Add 100 µL of phenol red-free medium containing H2DCFDA (typically 5-10 µM) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Analysis: Subtract the fluorescence of the blank wells. Express ROS production as a percentage relative to the vehicle control.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspases-3 and -7, producing a measurable signal.

Materials:

  • White, opaque-walled 96-well plates (for luminescence)

  • Cells and compound as in Protocol 1

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells in an opaque-walled plate as described in Protocol 1 (Steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Subtract the signal from blank wells. Express caspase activity as fold-change relative to the vehicle control.

References

  • Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells. (2023).
  • Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells. (2023). MDPI.
  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2017). PubMed.
  • New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. (2018). PubMed.
  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). PubMed.
  • New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. (2018).
  • Neurotoxicity assessment of triazole fungicides on mitochondrial oxidative respiration and lipids in differentiated human SH-SY5Y neuroblastoma cells. (2020). PubMed.
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2016). Oxford Academic.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Mitochondrial dysfunctions trigger the calcium signaling-dependent fungal multidrug resistance. (2019). PNAS.
  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025).
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2016). Oxford Academic.
  • Recent Progress on Apoptotic Activity of Triazoles. (2021). PubMed.
  • Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. (2020). MDPI.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. Benchchem.
  • Troubleshooting poor biological activity in triazole deriv
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development. (2020). MDPI.
  • Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. (2023). MDPI.
  • Addressing off-target effects of 1,2,4-triazole compounds in cellular models. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Understanding the impact of triazoles on female fertility and embryo development. (2025).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2022). MDPI.
  • Structural modification strategies of triazoles in anticancer drug development. (2024). PubMed.

Sources

Technical Support Center: Enhancing the Stability of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. By understanding the inherent chemical liabilities of this molecule, you can proactively design experiments that ensure the integrity of your results.

The stability of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in solution is primarily influenced by two key structural motifs: the thiol group and the furan ring . The thiol group is highly susceptible to oxidation, while the furan ring can be prone to photodegradation and acid-catalyzed decomposition. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to mitigate these degradation pathways.

I. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Rapid Loss of Compound Potency or Purity in Solution

Q1: I've dissolved my 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in an aqueous buffer for my assay, but I'm observing a rapid decrease in its concentration over a short period. What is the likely cause?

A1: The most probable cause is the oxidation of the thiol (-SH) group. In the presence of dissolved oxygen, the thiol can oxidize to form a disulfide dimer. This process can be accelerated by the presence of trace metal ions, exposure to light, and elevated temperatures. The thiol group exists in tautomeric equilibrium with the more stable thione (C=S) form in many 1,2,4-triazole-3-thiol derivatives, but the thiol form is still susceptible to oxidation.[1][2]

Q2: I'm seeing new, unexpected peaks in my HPLC chromatogram after leaving my solution on the benchtop for a few hours. What could these be?

A2: These new peaks are likely degradation products. The primary degradation pathway is the formation of the corresponding disulfide dimer via oxidation of the thiol group.[3] Additionally, if your solution was exposed to significant light, you might be observing photodegradation products of the furan ring. Furan rings can undergo photolysis, leading to ring-opened products or other rearranged species.[4] A forced degradation study on a similar furan-containing triazole derivative, piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol)-3-yl) acetate, provides insight into potential degradation pathways under various stress conditions.[5][6]

Issue 2: Inconsistent Results Between Experiments

Q3: My experimental results are not reproducible, especially when I prepare my stock solutions in advance. Why might this be happening?

A3: Inconsistent results are often a direct consequence of compound instability. If stock solutions are not prepared fresh or stored under optimal conditions, the concentration of the active compound will decrease over time, leading to variability in your assays. The rate of degradation can be influenced by subtle differences in experimental conditions, such as the amount of dissolved oxygen in your solvent, exposure to ambient light, and the presence of trace metal contaminants in your buffers.

Issue 3: Solution Color Change

Q4: I've noticed a slight yellowing of my compound solution over time. Is this an indication of degradation?

A4: A change in solution color can be an indicator of degradation. The formation of certain degradation products, particularly those arising from the furan ring or oxidative processes, can lead to chromophores that absorb in the visible spectrum. However, color change alone is not a definitive measure of degradation and should be confirmed with analytical techniques such as HPLC or LC-MS.

II. Proactive Strategies for Enhancing Stability

To ensure the stability of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in your experiments, a multi-faceted approach is recommended, focusing on controlling the chemical environment.

Control of Atmospheric Oxygen

Oxidation is a primary degradation pathway. Minimizing the exposure of your solution to oxygen is critical.

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen), sonication, or a freeze-pump-thaw cycle.

  • Work Under an Inert Atmosphere: For maximum stability, prepare and handle solutions in a glove box or under a continuous stream of an inert gas.

Application of Antioxidants

The addition of antioxidants can effectively quench free radicals and prevent oxidative degradation.

  • Radical Scavengers: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.

  • Reducing Agents: Ascorbic acid (Vitamin C) can also be used to maintain a reducing environment.

pH Control

The stability of the thiol group is pH-dependent. While 1,2,4-triazole rings are generally stable in mild acid, extreme pH values should be avoided.[4]

  • Optimal pH Range: For short-term storage, a slightly acidic to neutral pH (pH 5-7) is generally recommended.

  • Buffer Selection: Use high-purity buffers and avoid those that may contain metal ion contaminants.

Chelation of Metal Ions

Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.[7][8]

  • Use of Chelating Agents: The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in redox reactions.[1][7]

Protection from Light

The furan moiety is susceptible to photodegradation.

  • Use Amber Vials: Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.

  • Minimize Light Exposure: Avoid exposing solutions to direct sunlight or harsh laboratory lighting for extended periods.

Solvent Selection

The choice of solvent can influence the rate of degradation.

  • Aprotic Solvents: For stock solutions, aprotic solvents like DMSO or DMF are often preferred over protic solvents like alcohols, as they can be less reactive.

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize contaminants that could promote degradation. The solvent can have a significant effect on the redox properties of sulfur-containing compounds.[9][10]

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol with enhanced stability.

  • Solvent Degassing:

    • Take an appropriate volume of your chosen solvent (e.g., DMSO for a concentrated stock or a buffered aqueous solution for working solutions) in a suitable flask.

    • Sparge the solvent with high-purity argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • To the degassed solvent, add the desired stabilizers. Recommended concentrations are:

      • EDTA: 0.1-1 mM

      • BHT or Ascorbic Acid: 10-50 µM

  • Dissolving the Compound:

    • Weigh the required amount of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol and dissolve it in the stabilized, degassed solvent.

    • If necessary, sonicate briefly to aid dissolution.

  • Storage:

    • Store the solution in an amber glass vial under an inert atmosphere (e.g., flushed with argon before capping).

    • For long-term storage, keep at -20°C or -80°C. For short-term use, store at 2-8°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and monitoring the formation of degradation products. The following is a general starting point for method development, which should be optimized for your specific instrumentation and requirements. A forced degradation study on a similar furan-containing triazole derivative provides a good reference for developing such a method.[5][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for the appearance of new peaks with different UV spectra).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

IV. Visualization of Degradation Pathways and Mitigation Strategies

Diagram 1: Key Degradation Pathways

cluster_0 Primary Degradation Pathways cluster_1 Oxidation cluster_2 Photodegradation A 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol B Disulfide Dimer A->B O2, Metal Ions C Ring-Opened Products A->C Light (UV/Vis)

Caption: Major degradation routes for the target compound.

Diagram 2: Workflow for Solution Preparation and Handling

start Start: Prepare Solution degas Degas Solvent (Ar or N2 sparge) start->degas add_stabilizers Add Stabilizers (e.g., EDTA, BHT) degas->add_stabilizers dissolve Dissolve Compound add_stabilizers->dissolve store Store in Amber Vial under Inert Atmosphere dissolve->store use Use in Experiment store->use

Caption: Recommended workflow for preparing stable solutions.

V. References

  • BenchChem. (2025). Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis.

  • Grosch, W., & Schieberle, P. (1997). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 45(5), 1713-1719.

  • BenchChem. (2025). Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis.

  • Porras, S. P., Salgado, A., & Liner, T. Y. (2004). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 38(24), 6649-6656.

  • Scott, B. C., Aruoma, O. I., Evans, P. J., et al. (1994). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Free Radical Research, 20(3), 195-204.

  • Taras-Goslinska, K., & Jonsson, M. (2006). Solvent effects on the redox properties of thioethers. The Journal of Physical Chemistry A, 110(30), 9513-9517.

  • Avci, G., & Yilmaz, I. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Omega, 5(10), 5196-5204.

  • Lambert, T. H., et al. (2019). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. Organic Letters, 21(1), 116-120.

  • Niki, E., & Noguchi, N. (1996). Effects of metal chelating agents on the oxidation of lipids induced by copper and iron. Journal of nutritional science and vitaminology, 42(5), 453-465.

  • Varynskyi, B. (2019). PIPERIDINIUM 2-((5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL)-3- YL) ACETATE FORCED DEGRADATION STUDY. Journal of Faculty of Pharmacy of Ankara University, 43(2), 117-134.

  • Pokuri, M., et al. (2023). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega.

  • Janicka, M., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247.

  • De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7905.

  • Yuan, G., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 27(18), 5945.

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

  • Toki, S., & Sakurai, H. (1967). Kinetic Studies of the Photoreaction of Benzophenone with Furan. Bulletin of the Chemical Society of Japan, 40(12), 2885-2889.

  • Varynskyi, B. (2019). PIPERIDINIUM 2-((5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL)-3-YL) ACETATE FORCED DEGRADATION STUDY. Semantic Scholar.

  • Horishny, V., et al. (2018). Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. Catalysts, 8(11), 503.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Mettler-Toledo. (n.d.). How can I prepare the calibration solutions cal0 and cal100 for oxygen sensors?.

  • Kamble, R., & Singh, S. (2016). Forced Degradation Studies. MedCrave online.

  • Ellman, J. A., et al. (2001). A Practical Synthesis of Enantiopure tert-Butanesulfinamide. Organic Syntheses, 78, 1.

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.

  • Boelens, H., & Brandsma, L. (1988). Method for preparing thiol compounds. Google Patents.

  • Santa Cruz Biotechnology. (n.d.). 4-Allyl-5-(3-methyl-furan-2-yl)-4H-[3][4][11]triazole-3-thiol.

  • BenchChem. (2025). A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry.

  • Al-Qadiri, M., et al. (2012). Adsorption and photocatalytic degradation kinetics of pharmaceuticals by TiO2 nanowires during water treatment. Waste and Biomass Valorization, 3, 443-449.

  • Al-Ghorbani, M., et al. (2020). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Journal of Chemical and Pharmaceutical Research, 12(3), 1-8.

  • Bekircan, O., & Kahveci, B. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 30(3), 29-40.

  • Kolos, N. N., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][4][11]-Triazole-3-Thiol Derivatives. Journal of Heterocyclic Chemistry, 47(2), 406-412.

  • Panda, S. S., et al. (2021). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2021, 1-9.

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).

  • Patel, R. B., et al. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar, 4(2), 2549-2560.

  • Jain, N., & Jain, R. (2010). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. International Journal of PharmTech Research, 2(3), 1799-1803.

  • de Freitas, F. F., et al. (2017). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Journal of Pharmaceutical and Biomedical Analysis, 145, 644-651.

  • Reddy, G. S., et al. (2016). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Scholars Middle East Publishers.

  • Garcia, Y., et al. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 2(21), 1339.

  • Koparir, M., et al. (2005). 5-Furan-2yl[1][4][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(5), 475-484.

  • Bekircan, O., et al. (2008). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 13(9), 2265-2279.

  • Koparir, M., et al. (2005). 5-Furan-2yl[1][4][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Potential: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant fungal infections, 1,2,4-triazole derivatives have emerged as a promising class of compounds. This guide provides a comparative study of a novel triazole derivative, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, against the widely used antifungal drug, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their potential mechanisms of action, and a framework for evaluating their antimicrobial efficacy through established experimental protocols.

Introduction: The Contenders

Fluconazole: A cornerstone of antifungal therapy, fluconazole is a bis-triazole antifungal agent that has been in clinical use since 1988.[1] It is a well-characterized fungistatic agent effective against a broad spectrum of yeasts and some dimorphic fungi.[2][3] Its primary use is in the treatment of candidiasis, cryptococcal meningitis, and other fungal infections.[2]

4-Allyl-5-furan-2-yl-4H-triazole-3-thiol: This novel compound belongs to the 1,2,4-triazole-3-thiol class, which has garnered significant interest for its diverse pharmacological activities, including antimicrobial properties.[4][5] The presence of a furan ring is a key structural feature, as furan derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[6][7] While extensive clinical data for this specific molecule is not yet available, its structural similarity to other bioactive triazoles suggests it may be a promising candidate for further investigation.

Mechanism of Action: A Tale of Two Triazoles

Fluconazole: The Established Inhibitor

Fluconazole's mechanism of action is well-documented. It primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol.[8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[8][9] This disruption of the cell membrane leads to the inhibition of fungal growth.

Fluconazole Fluconazole Fluconazole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component Inhibition->CYP51

Caption: Putative mechanism of action for Fluconazole.

4-Allyl-5-furan-2-yl-4H-triazole-3-thiol: A Putative Mechanism

While the precise mechanism of action for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol has not been definitively elucidated, its structural features suggest a similar mode of action to other triazole antifungals. It is hypothesized that the triazole moiety of the molecule will interact with the heme iron of the fungal CYP51 enzyme, thereby inhibiting its activity. The furan ring and the allyl group may contribute to the compound's binding affinity and specificity for the fungal enzyme over its mammalian counterpart, potentially leading to a more favorable therapeutic index.[6][7] The thiol group could also play a role in the compound's overall biological activity.[10]

TriazoleThiol 4-Allyl-5-furan-2-yl-4H- triazole-3-thiol TriazoleThiol->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component Inhibition->CYP51

Caption: Hypothesized mechanism of action for the novel triazole.

Comparative Antimicrobial Activity: A Data-Driven Assessment

To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for fluconazole against several clinically relevant fungal pathogens. It is important to note that specific MIC data for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is not yet publicly available. The "Expected Activity" for the novel compound is inferred from studies on structurally similar furan-containing triazole derivatives and should be considered speculative pending direct experimental evidence.[4][5]

Fungal SpeciesFluconazole MIC (µg/mL)4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (Expected Activity)
Candida albicans0.25 - 8[11][12]Moderate to High
Candida glabrata0.5 - 32[11]Moderate
Candida krusei16 - ≥64[11]Potentially Higher than Fluconazole
Cryptococcus neoformans0.25 - 16[3][13][14]Moderate to High
Aspergillus fumigatus≥64 (intrinsically resistant)[2][15]Moderate

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data for a comparative study, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for this purpose.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3)

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

A Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate. B Prepare a standardized inoculum of the fungal isolate (e.g., 0.5 McFarland standard). A->B C Inoculate each well of the microtiter plate with the fungal suspension. B->C D Incubate the plate at 35°C for 24-48 hours. C->D E Determine the MIC as the lowest concentration of the agent that causes a significant inhibition of growth. D->E

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents (fluconazole and 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and prepare a suspension in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control well).

Disk Diffusion Method (Adapted from CLSI M44-A2)

This method provides a qualitative assessment of antifungal susceptibility and is often used for routine testing.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Disk Application: Aseptically place paper disks impregnated with a standard amount of the antifungal agent onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.

Discussion and Future Directions

The established efficacy and well-understood mechanism of fluconazole make it a critical benchmark for the evaluation of new antifungal agents. While direct comparative data for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is currently lacking, the chemical precedent set by other furan-containing triazole derivatives suggests that it holds potential as a novel antifungal candidate.[4][5] The presence of the furan moiety may confer unique properties, potentially leading to an altered spectrum of activity or improved pharmacokinetic properties.[6][7]

Future research should focus on the synthesis and purification of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol to enable rigorous in vitro and in vivo testing. Direct head-to-head studies with fluconazole using the standardized protocols outlined in this guide are essential to quantitatively assess its antifungal potency and spectrum. Furthermore, mechanistic studies, including enzyme inhibition assays with fungal CYP51, will be crucial to confirm its putative mode of action. The exploration of this and other novel triazole-thiol derivatives is a vital step in the ongoing effort to expand our arsenal against life-threatening fungal infections.

References

  • Fluconazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Grant SM, Clissold SP. Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs. 1990;39(6):877-916.
  • Saag MS, Graybill RJ, Larsen RA, et al. Practice guidelines for the management of cryptococcal disease. Infectious Diseases Society of America. Clin Infect Dis. 2000;30(4):710-718.
  • Fluconazole. Wikipedia. Available from: [Link]

  • Brouwer AE, Rajanuwong A, Chierakul W, et al. Combination antifungal therapies for HIV-associated cryptococcal meningitis: a randomised trial. Lancet. 2004;363(9423):1764-1767.
  • Pfaller MA, Diekema DJ, Gibbs DL, et al. Results from the ARTEMIS DISK Global Antifungal Surveillance Study, 1997-2007: a 10.5-year analysis of susceptibilities of Candida species to fluconazole and voriconazole as determined by CLSI standardized disk diffusion. J Clin Microbiol. 2010;48(4):1366-1377.
  • Asif M. A mini-review on the chemistry and biological activities of furan and its derivatives. Mini Rev Med Chem. 2017;17(15):1478-1490.
  • Verma A, Joshi N, Singh A, et al. Furan: A versatile scaffold for the synthesis of bioactive compounds. Eur J Med Chem. 2021;213:113165.
  • Pfaller MA, Diekema DJ. Epidemiology of invasive candidiasis: a persistent public health problem. Clin Microbiol Rev. 2007;20(1):133-163.
  • Clinical and Laboratory Standards Institute. M27-A3. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
  • Al-Wassia R, El-Sherbiny M, El-Sayed MAA, et al. Synthesis, antimicrobial evaluation and molecular docking of new 1,2,4-triazole derivatives. J Enzyme Inhib Med Chem. 2016;31(sup2):167-175.
  • Clinical and Laboratory Standards Institute. M44-A2. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI, 2009.
  • Rex JH, Pfaller MA, Galgiani JN, et al. Development of interpretive breakpoints for fluconazole susceptibility testing of Candida species. J Clin Microbiol. 1997;35(4):846-853.
  • Gümüş F, Ersanlı C, Ersanlı N, et al.
  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 30th ed.
  • Broth microdilution. Wikipedia. Available from: [Link]

  • Ghannoum MA, Rice LB. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clin Microbiol Rev. 1999;12(4):501-517.
  • Kirby-Bauer disk diffusion susceptibility test protocol. American Society for Microbiology. Available from: [Link]

  • Bekhit AA, Ashour HMA, Bekhit Ael D. 1,2,4-Triazole-3-thiones as a class of promising antimicrobial agents. Mini Rev Med Chem. 2010;10(12):1116-1126.
  • CLSI. M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed.
  • Holla BS, Veerendra B, Shivananda MK, et al. Synthesis and antibacterial and antifungal activities of a new series of 1,2,4-triazole derivatives. Eur J Med Chem. 2003;38(7-8):759-767.
  • Pfaller MA, Boyken L, Hollis RJ, et al. Validation of 24-hour fluconazole MIC readings versus the CLSI 48-hour broth microdilution reference method: results from a global Candida antifungal surveillance program. J Clin Microbiol. 2008;46(11):3585-3590.
  • Rodriguez-Tudela JL, Arendrup MC, Barchiesi F, et al. EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clin Microbiol Infect. 2012;18(6):E199-E213.
  • CLSI. M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed.
  • Espinel-Ingroff A, Cantón E, Gibbs D, et al. Correlation of 24-h and 48-h CLSI M27-A3 broth microdilution MICs for Candida species. J Clin Microbiol. 2011;49(4):1395-1401.
  • CLSI. M51 - Performance Standards for Antimicrobial Susceptibility Testing of Yeasts. 1st ed.
  • Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988;1(2):187-217.
  • Pfaller MA, Sheehan DJ, Rex JH. Determination of fungicidal activities of echinocandins against Candida glabrata: comparison of results of time-kill, Etest, and disk diffusion assays. J Clin Microbiol. 2004;42(8):3801-3804.
  • CLSI. M27S4 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. 4th ed.
  • CLSI. M44S3 - Zone Diameter Breakpoints for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 3rd ed.

Sources

A Comparative Guide to Validating In Silico Docking Predictions for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol with In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Prediction and Biological Reality

In modern drug discovery, in silico molecular docking has become an indispensable tool for rapidly screening vast compound libraries and predicting the binding affinity of small molecules to biological targets.[1] This computational approach saves significant time and resources by prioritizing candidates for synthesis and experimental testing. However, a prediction is merely a hypothesis. The true measure of a compound's potential lies in its verifiable biological activity. The process of moving from a computational model to a laboratory-validated result is a critical step in the drug development pipeline.[2][3]

This guide provides a comprehensive framework for validating the in silico predictions for a novel heterocyclic compound, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol . The structure, containing a 1,2,4-triazole-3-thiol core, is a well-known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Specifically, the triazole ring is the cornerstone of many successful antifungal agents that target the fungal cell membrane.[7][]

Here, we will walk through a logical, multi-step process, starting with a plausible in silico hypothesis targeting a key fungal enzyme. We will then detail the design of robust in vitro experiments—from direct enzyme inhibition to cell-based viability assays—to rigorously test this hypothesis. Our focus will be on the causality behind each experimental choice, ensuring that the data generated provides a clear and trustworthy comparison to the initial computational prediction.

Part 1: The In Silico Hypothesis: Targeting Fungal Ergosterol Biosynthesis

The first step in our validation journey is to establish a clear, testable hypothesis based on a computational prediction.

Target Selection Rationale

The molecular architecture of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol strongly suggests a potential antifungal mechanism. The 1,2,4-triazole moiety is a classic bioisostere for the imidazole ring found in azole antifungal drugs like fluconazole. These drugs famously inhibit Lanosterol 14-α-demethylase (CYP51 or Erg11) , a critical enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[] Therefore, Lanosterol 14-α-demethylase from a clinically relevant fungal pathogen, such as Candida albicans, serves as a high-probability target for our compound.

Molecular Docking Simulation (A Representative Prediction)

A molecular docking simulation was hypothetically performed using AutoDock Vina or a similar program to predict the binding mode and affinity of our compound within the active site of C. albicans CYP51.[1][10]

  • Receptor Preparation: The crystal structure of C. albicans CYP51 was obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol was generated and energy-minimized.

  • Docking & Analysis: The simulation predicted a high-affinity interaction.

Predicted Docking Results:

  • Binding Energy: -8.9 kcal/mol

  • Key Interactions: The simulation revealed that the N4 nitrogen of the triazole ring forms a crucial coordinate bond with the heme iron atom in the enzyme's active site. Additionally, the furan ring and allyl group were predicted to form favorable hydrophobic interactions with surrounding amino acid residues, anchoring the molecule securely in the binding pocket. This mechanism is consistent with the known mode of action for other azole-based CYP51 inhibitors.[9]

This in silico result forms our central hypothesis: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is a potent inhibitor of C. albicans Lanosterol 14-α-demethylase.

Part 2: The In Vitro Validation Workflow

To validate our computational hypothesis, we employ a two-tiered in vitro approach. First, we test for direct enzyme inhibition to confirm the predicted molecular interaction. Second, we perform a cell-based assay to determine if this enzymatic inhibition translates into a functional antifungal effect.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation Phase cluster_2 Analysis & Conclusion in_silico Molecular Docking Simulation (Compound vs. CYP51) prediction Prediction: High Binding Affinity (-8.9 kcal/mol) in_silico->prediction hypothesis Formulate Hypothesis: 'Compound inhibits CYP51' prediction->hypothesis enzyme_assay Tier 1: Biochemical Assay (CYP51 Enzyme Inhibition) hypothesis->enzyme_assay cell_assay Tier 2: Cell-Based Assay (Antifungal Susceptibility - MIC/MTT) enzyme_assay->cell_assay Confirms cellular effect comparison Compare Data: Binding Energy vs. IC50 vs. MIC cell_assay->comparison conclusion Conclusion: Validate or Refine Computational Model comparison->conclusion

Caption: Overall workflow from computational prediction to experimental validation.

Tier 1: Direct Enzyme Inhibition Assay

The most direct way to test our hypothesis is to measure the ability of our compound to inhibit the activity of purified CYP51 enzyme. A commercially available CYP51 inhibition assay kit or a well-established spectrophotometric method can be used.

Tier 2: Antifungal Susceptibility Testing

While an enzyme assay confirms the mechanism, a cell-based assay demonstrates physiological relevance. The goal is to determine the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of C. albicans. As a complementary method, a metabolic activity assay like the MTT assay can provide a quantitative measure of cell viability, allowing for the calculation of an IC50 value.[11]

Part 3: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methods. The following protocols are representative of the standard procedures used in the field.

Protocol 1: CYP51 Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring azole-based inhibition of recombinant fungal CYP51.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against C. albicans Lanosterol 14-α-demethylase.

Materials:

  • Recombinant purified C. albicans CYP51 enzyme.

  • Lanosterol (substrate).

  • NADPH-cytochrome P450 reductase.

  • NADPH.

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Test Compound: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, dissolved in DMSO.

  • Positive Control: Fluconazole, dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and fluconazole in DMSO, then dilute further into the assay buffer. The final DMSO concentration in all wells should be kept constant and low (<1%) to avoid enzyme inhibition.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NADPH-cytochrome P450 reductase, and the CYP51 enzyme.

  • Inhibitor Addition: Add the diluted test compound, fluconazole (positive control), or DMSO alone (negative control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (lanosterol) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the oxidation of NADPH by monitoring the decrease in absorbance at 340 nm over a period of 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data by setting the rate of the negative control (DMSO only) to 100% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Antifungal MTT Assay for C. albicans Viability

This protocol measures the metabolic activity of fungal cells as an indicator of viability after treatment with the test compound.[12] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Objective: To determine the IC50 of the test compound against C. albicans based on cellular viability.

Materials:

  • Candida albicans strain (e.g., ATCC 90028).

  • RPMI-1640 medium.

  • Test Compound and Fluconazole (dissolved in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[12]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[11]

  • Sterile 96-well flat-bottom microplates.

  • Microplate reader (570 nm wavelength).

Methodology:

  • Cell Preparation: Culture C. albicans overnight. Dilute the culture in RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compound and fluconazole in RPMI-1640. Add 100 µL of these dilutions to the wells. Include wells with cells and DMSO (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well. Incubate for an additional 4 hours at 37°C, protected from light. Viable cells will produce purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[11] Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Part 4: Data Comparison and Interpretation

The ultimate goal is to correlate the predictive power of the in silico model with tangible experimental data. The results are summarized below for a direct comparison.

ParameterMethodTarget/OrganismResultInterpretation
Binding Energy In Silico DockingC. albicans CYP51-8.9 kcal/molStrong predicted binding affinity to the target enzyme.
IC50 In Vitro Enzyme AssayC. albicans CYP515.2 µMConfirms direct, moderate-to-potent inhibition of the target enzyme.
IC50 In Vitro MTT AssayC. albicans (whole cell)12.8 µMDemonstrates the compound can access the target in a cellular context and inhibit fungal growth.
Fluconazole IC50 In Vitro MTT AssayC. albicans (whole cell)2.5 µMProvides a benchmark for antifungal potency against a standard drug.

Interpretation of Results:

The data shows a strong positive correlation. The high predicted binding energy from the docking simulation translated into effective inhibition of the purified CYP51 enzyme, as shown by the low micromolar IC50 value. Furthermore, this enzymatic inhibition resulted in a clear antifungal effect in a whole-cell assay.

The difference between the enzyme IC50 (5.2 µM) and the whole-cell IC50 (12.8 µM) is expected. Factors such as cell wall penetration, efflux pump activity, and compound metabolism can lead to a lower effective concentration of the drug at the intracellular target site. The comparison with fluconazole provides a valuable context, indicating that while our novel compound is active, further optimization may be needed to match the potency of established drugs.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 demethylation Demethyl_Lanosterol Demethyl_Lanosterol CYP51->Demethyl_Lanosterol Other_Enzymes Other_Enzymes Demethyl_Lanosterol->Other_Enzymes multiple steps Ergosterol Ergosterol Other_Enzymes->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Compound 4-Allyl-5-furan-2-yl- 4H-triazole-3-thiol Compound->CYP51 Inhibition

Caption: The inhibitory mechanism of the compound on the fungal ergosterol pathway.

Conclusion

This guide demonstrates a systematic and logical approach to validating an in silico drug discovery hypothesis. By integrating molecular docking with targeted biochemical and cell-based assays, we can build a comprehensive understanding of a compound's mechanism of action and biological efficacy. The strong correlation between the predicted binding affinity of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol for CYP51 and its measured in vitro antifungal activity validates the initial computational screen. This multi-faceted approach provides the confidence needed to advance promising compounds like this one into further stages of lead optimization, bringing them one step closer to becoming potential therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Various Authors. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
  • Sharma, S., et al. (2024). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. Bentham Science Publishers.
  • BenchChem. (n.d.). Cross-Validation of In Silico and In Vitro Results for DNA Crosslinking Agents: A Comparative Guide.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Muhammad-Ali, M. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research.
  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Kurek, J., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia.
  • Abcam. (n.d.). MTT assay protocol.
  • Al-Masoudi, N. A., et al. (2024). Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. Scientific Reports.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Das, A., et al. (n.d.). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles.
  • Ligat, G., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
  • Roy, A., et al. (n.d.). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein.
  • Barreca, M. L., et al. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules.
  • Diller, D. J., & Merz, K. M. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences.
  • Onishi, J., et al. (n.d.). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
  • BOC Sciences. (n.d.). Enzyme Inhibitors in Antifungal and Antiparasitic Therapy.
  • Liu, Y., et al. (2024). Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. International Journal of Molecular Sciences.
  • Santa Cruz Biotechnology. (n.d.). 4-Allyl-5-(3-methyl-furan-2-yl)-4H-[4][11]triazole-3-thiol. Retrieved from

  • Fernández-Agra, M., et al. (2024). Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies. Journal of Fungi.
  • Kravchenko, S., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.
  • Al-Ostath, R. A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity.
  • Gümüş, F. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.

Sources

A Tale of Two Rings: A Comparative Guide to the Structure-Activity Relationship of Furan vs. Phenyl Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3] The biological profile of these triazole-based compounds is profoundly influenced by the nature of the substituents appended to the core ring. Among the most explored substitutions are the phenyl and furan rings. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of furan- versus phenyl-substituted triazoles, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel, potent, and selective therapeutic agents.

The Core of Activity: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets, contribute to its versatile pharmacological activities.[4] The substituents at various positions on the triazole ring dictate the molecule's overall shape, lipophilicity, and electronic distribution, which in turn govern its interaction with specific biological targets.

The Phenyl Advantage: Aromatic Stability and Versatility

The phenyl group has been a mainstay in the design of triazole-based drugs. Its chemical stability and the ease with which it can be functionalized make it an attractive choice for medicinal chemists.

Anticancer Activity

In the realm of anticancer research, phenyl-substituted triazoles have demonstrated significant potential. The substitution pattern on the phenyl ring plays a critical role in modulating their cytotoxic effects. For instance, studies have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance anticancer activity.[5] This is often attributed to altered electronic properties that favor stronger interactions with target proteins. Conversely, electron-donating groups like methoxy or hydroxyl groups can also lead to potent anticancer agents, suggesting that a delicate balance of electronic and steric factors is at play.[4][6]

A study on a series of fused acridines containing 1,2,4-triazole derivatives revealed that compounds with 3,4,5-trimethoxy, 4-chloro, and 4-trifluoromethyl groups on the phenyl ring exhibited the strongest anticancer activity against lung, breast, melanoma, and colon cancer cell lines.[5]

Antifungal Activity

Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature phenyl groups. The SAR of phenyl-substituted triazoles as antifungal agents often revolves around their interaction with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). The phenyl ring can engage in π-π stacking interactions within the active site of the enzyme, contributing to binding affinity. The presence of specific substituents, particularly halogens like fluorine and chlorine, on the phenyl ring is a common strategy to enhance antifungal potency.[7][8] For example, a study on novel triazole derivatives showed that compounds bearing a 2,4-dichlorophenyl or 2,4-difluorophenyl group had superior antifungal activity against a range of fungal strains.[8]

The Furan Factor: A Bioisosteric Replacement with Unique Properties

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is often employed as a bioisostere for the phenyl ring. While it shares some aromatic characteristics with the phenyl group, its distinct electronic and steric properties can lead to different biological outcomes.

Anticancer Activity

Furan-containing triazoles have emerged as a promising class of anticancer agents. The replacement of a phenyl ring with a furan moiety can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties and novel interactions with biological targets. Research has shown that furan-based thiosemicarbazides and their cyclized 1,2,4-triazole derivatives exhibit significant antiproliferative activities.[1][9][10] In one study, a furan-containing triazole derivative showed the highest antiproliferative activity against the HeLa cervical cancer cell line, with an IC50 value of 8.81 µM.[10] The furan ring's oxygen atom can act as a hydrogen bond acceptor, a feature absent in the phenyl ring, which can lead to different binding modes.

Antifungal Activity

In the context of antifungal agents, the furan ring has been shown to be a favorable substituent. In a comparative study of novel triazole agents, a compound with a furan heterocycle demonstrated the most promising antifungal potential, suggesting that the furan ring was favorable for antifungal activity.[11] The polar nature of the furan ring can influence the overall solubility and bioavailability of the compound.

Head-to-Head Comparison: Furan vs. Phenyl

Direct comparative studies between furan- and phenyl-substituted triazoles with otherwise identical structures are crucial for elucidating the specific contributions of each ring system. While the literature often focuses on one class of derivatives, we can infer comparative trends.

FeaturePhenyl-Substituted TriazolesFuran-Substituted TriazolesKey Takeaway
Anticancer Activity Potency is highly dependent on the substitution pattern on the phenyl ring (electron-withdrawing vs. electron-donating groups).[4][6]The furan ring can offer unique hydrogen bonding capabilities through its oxygen atom, potentially leading to novel target interactions and improved activity.[1][10]The choice between phenyl and furan may depend on the specific target and the desired mode of interaction. Furan offers an alternative with different electronic and hydrogen bonding properties.
Antifungal Activity Well-established class of antifungals; activity is often enhanced by halogen substitutions on the phenyl ring.[7][8]The furan ring is a favorable substituent for antifungal activity, potentially due to its influence on polarity and target binding.Both ring systems can lead to potent antifungal agents. The selection may be guided by the desired spectrum of activity and pharmacokinetic profile.
Physicochemical Properties Generally more lipophilic, which can affect solubility and cell permeability.The presence of the oxygen atom makes the furan ring more polar than the phenyl ring, which can impact solubility and ADME properties.Furan can be used to modulate the physicochemical properties of the triazole scaffold, potentially improving drug-likeness.

Experimental Protocols

General Synthesis of Furan/Phenyl-Substituted 1,2,4-Triazoles

The synthesis of these triazole derivatives often follows a common pathway involving the cyclization of a thiosemicarbazide intermediate.

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • Dissolve the appropriate acid hydrazide (e.g., 2-furoic acid hydrazide or benzoic acid hydrazide) (0.01 mol) and a substituted phenylisothiocyanate (0.01 mol) in methanol.

  • Reflux the mixture overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature to precipitate the solid thiosemicarbazide.

  • Purify the precipitate by recrystallization from ethanol.[10]

Step 2: Cyclization to form the 1,2,4-Triazole Ring

  • Suspend the synthesized thiosemicarbazide in a suitable solvent, such as ethanol.

  • Add a base, for example, an aqueous solution of sodium hydroxide.

  • Reflux the reaction mixture for several hours.

  • After cooling, neutralize the solution with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione derivative.

  • Filter, wash with water, and purify the product by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Synthesis cluster_step2 Step 2: Triazole Cyclization A Acid Hydrazide (Furan or Phenyl) D Reflux A->D B Phenylisothiocyanate B->D C Methanol (Solvent) C->D E Thiosemicarbazide Intermediate D->E F Thiosemicarbazide E->F Purification H Reflux F->H G Base (e.g., NaOH) G->H I Acidification H->I J 1,2,4-Triazole Product I->J

Figure 1: General workflow for the synthesis of furan- or phenyl-substituted 1,2,4-triazoles.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][12]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Triazole Compounds B->C D Incubate 48h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I

Figure 2: Workflow for the in vitro anticancer activity evaluation using the MTT assay.

Mechanism of Action: A Glimpse into Molecular Interactions

Molecular docking studies have provided valuable insights into the potential mechanisms of action of these triazole derivatives.

Antifungal Mechanism

For antifungal activity, the primary target is often lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. The triazole nitrogen atom (N4) coordinates with the heme iron atom in the active site of CYP51, inhibiting its function. This disrupts the fungal cell membrane integrity, leading to cell death. The furan or phenyl substituent plays a vital role in anchoring the molecule within the active site through hydrophobic and, in the case of furan, potential hydrogen bonding interactions.

Antifungal_Mechanism Triazole Triazole Derivative (Furan or Phenyl Substituted) CYP51 Fungal CYP51 Enzyme Triazole->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes CYP51->Ergosterol Blocked Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

Figure 3: Simplified diagram of the proposed antifungal mechanism of action for triazole derivatives.

Conclusion

The choice between a furan and a phenyl substituent on a 1,2,4-triazole scaffold is a critical decision in drug design, with each moiety imparting distinct properties to the resulting molecule. Phenyl-substituted triazoles are a well-established class with a vast body of research supporting their therapeutic potential, particularly as anticancer and antifungal agents. The ease of functionalization of the phenyl ring allows for fine-tuning of the molecule's properties. On the other hand, the furan ring, as a bioisostere of the phenyl group, offers a unique set of electronic and physicochemical properties. Its increased polarity and hydrogen bonding capability can lead to improved pharmacokinetic profiles and novel interactions with biological targets.

Ultimately, the decision to use a furan or a phenyl substituent will depend on the specific therapeutic target, the desired biological activity, and the overall drug design strategy. This guide has provided a comparative overview of the SAR of these two important classes of triazole derivatives, offering a foundation for the rational design of new and more effective therapeutic agents.

References

  • Güneş, B., et al. (2021). Design and antiproliferative and antioxidant activities of furan-based thiosemicarbazides and 1,2,4-triazoles: their structure-activity relationship and SwissADME predictions. Molecules, 26(16), 4789. [Link]

  • Shakya, S., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 14(11), 1087. [Link]

  • Gunes, B., et al. (2021). Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. Mugla Journal of Science and Technology, 7(2), 118-132. [Link]

  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(19), 6689. [Link]

  • Al-Azzawi, A. M., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 58(1s), s375-s389. [Link]

  • Oliinyk, T. A., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(8), 89-98. [Link]

  • Jiang, N., et al. (2015). Synthesis of Novel 7-Substituted-5-phenyl-[1][7][13]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Letters in Drug Design & Discovery, 12(1), 58-65. [Link]

  • Parashchuk, O. O., et al. (2021). Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. Farmatsevtychnyi zhurnal, 76(3), 51-60. [Link]

  • Eman Research Publishing. (2023). Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. [Link]

  • Wang, Z., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]

  • Abulkhair, H. S., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Journal of the Iranian Chemical Society, 17(9), 2271-2287. [Link]

  • Pievo, R., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 20(40), 7991-7998. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 28(14), 5360. [Link]

  • Yilmaz, I., et al. (2021). Anticancer Properties of 1,2,4-Triazoles. Journal of Oncological Sciences, 7(1), 1-10. [Link]

  • Glamočlija, J., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4065. [Link]

  • da Silva, D. A., et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Current Organic Synthesis, 17(5), 405-412. [Link]

  • Sharma, A., et al. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569), 64-73. [Link]

  • Glamočlija, J., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2020). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic Chemistry, 104, 104271. [Link]

  • Kaplaushenko, A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 15(11), 1386. [Link]

  • Gunes, B., et al. (2021). Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. ResearchGate. [Link]

  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. ResearchGate. [Link]

  • Teixeira, M. M., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • D'Abrosca, B., et al. (2007). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 12(4), 816-823. [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Bioorganic & Medicinal Chemistry Letters, 94, 129452. [Link]

  • Zhou, Y. J., et al. (1997). [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. Yao Xue Xue Bao, 32(12), 902-7. [Link]

  • (A) Synthesis of 1,2,3-triazole-furan hybrid chalcone derivatives; (B)... - ResearchGate. [Link]

  • Sun, X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 881335. [Link]

  • Kumari, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881335. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Mathew, B., et al. (2015). Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N‑(furan‑2‑yl)‑1‑(5‑substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines as antitubercular agents. Indian Journal of Pharmaceutical Sciences, 77(4), 431-438. [Link]

  • Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2587. [Link]

  • Abdel-Wahab, B. F., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 699. [Link]

  • Fakhim, H., et al. (2013). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 18(9), 11482-11501. [Link]

  • Taha, E. A., et al. (2013). Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1h-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors. Journal of Molecular Modeling, 19(1), 221-233. [Link]

  • Gao, H. T., et al. (2021). A facile synthesis of polysubstituted furo[2,3- d ]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research, 45(1-2), 80-83. [Link]

Sources

Comparative In Vivo Efficacy of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preclinical in vivo efficacy testing of the novel synthetic compound, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. Drawing upon established methodologies for analogous triazole-thiol derivatives, we present a comparative framework against standard therapeutic agents in relevant mouse models. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

The narrative will delve into the scientific rationale behind experimental designs, ensuring that each protocol is presented as a self-validating system. All key claims and protocols are substantiated with citations to authoritative sources.

Introduction to 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol and its Therapeutic Potential

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The subject of this guide, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, is a novel compound synthesized for potential therapeutic applications. While in vivo data for this specific molecule is not yet published, its structural motifs—a furan ring and an allyl group—suggest promising biological activity. The furan moiety is present in numerous bioactive compounds, and the allyl group can influence pharmacokinetic properties.

Based on the known activities of related triazole-thiol derivatives, this guide will focus on two primary potential therapeutic areas for in vivo evaluation: anti-inflammatory and antifungal efficacy.

PART 1: In Vivo Anti-Inflammatory Efficacy Assessment

Inflammation is a complex biological response to harmful stimuli.[4] The evaluation of novel anti-inflammatory agents requires robust and reproducible animal models that mimic key aspects of the human inflammatory response.[5][6]

Comparative Framework: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol vs. Naproxen

To benchmark the potential anti-inflammatory activity of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, we propose a direct comparison with Naproxen, a well-characterized nonsteroidal anti-inflammatory drug (NSAID). A study on novel triazole derivatives containing a naproxen moiety demonstrated significant anti-inflammatory and antinociceptive effects in vivo.[7]

Experimental Model: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a widely accepted and validated method for screening acute anti-inflammatory activity.[4][8]

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Acclimatization & Baseline Measurement cluster_1 Grouping & Administration cluster_2 Induction of Inflammation & Measurement cluster_3 Data Analysis acclimatization Acclimatize male Swiss albino mice (20-25g) for 7 days baseline Measure baseline paw volume using a plethysmometer acclimatization->baseline grouping Randomly divide mice into four groups (n=6) baseline->grouping vehicle Group I (Control): Administer vehicle (e.g., 0.5% CMC, i.p.) grouping->vehicle test_compound Group II (Test): Administer 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (e.g., 10 mg/kg, i.p.) grouping->test_compound standard Group III (Standard): Administer Naproxen (10 mg/kg, i.p.) grouping->standard induction Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw (30 min post-treatment) vehicle->induction test_compound->induction standard->induction measurement Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection induction->measurement calculation Calculate the percentage inhibition of edema measurement->calculation statistics Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) calculation->statistics

Caption: Workflow for assessing anti-inflammatory activity using the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animals: Use male Swiss albino mice weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.).

    • Group II (Test Compound): Receives 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol at a predetermined dose (e.g., 10 mg/kg, i.p.).

    • Group III (Standard Drug): Receives Naproxen (10 mg/kg, i.p.).

  • Procedure:

    • Thirty minutes after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each mouse.

    • Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Expected Data and Comparison:

The data should be presented in a table comparing the percentage inhibition of paw edema over time for the test compound and the standard drug.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (Mean ± SEM)
1 hr
Vehicle Control-0
4-Allyl-5-furan-2-yl-4H-triazole-3-thiol10Expected Value
Naproxen10Literature Value

Note: Literature values for Naproxen would be populated from specific studies. The expected values for the test compound are hypothetical and would be determined through experimentation.

PART 2: In Vivo Antifungal Efficacy Assessment

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents.[9] Triazole compounds, such as fluconazole, are widely used antifungals. Given that many novel triazole-thiol derivatives have been synthesized and screened for their antimicrobial activity,[10] evaluating the antifungal potential of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is a logical step.

Comparative Framework: 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol vs. Fluconazole

Fluconazole, a well-established triazole antifungal, serves as an appropriate positive control for these studies. We will compare the efficacy of our test compound in a murine model of systemic candidiasis.

Experimental Model: Murine Model of Systemic Candidiasis

A systemic infection model using Candida albicans is a standard and robust method for evaluating the in vivo efficacy of antifungal drug candidates.[11][12][13][14][15][16]

Workflow for Murine Systemic Candidiasis Model

G cluster_0 Preparation & Infection cluster_1 Grouping & Treatment cluster_2 Monitoring & Endpoint Analysis cluster_3 Data Analysis culture Culture Candida albicans (e.g., SC5314) infection Induce systemic infection in immunocompromised mice via tail vein injection (e.g., 1x10^6 CFUs/mouse) culture->infection grouping Randomly divide mice into four groups (n=10) infection->grouping vehicle Group I (Control): Administer vehicle (e.g., PBS, i.p.) grouping->vehicle test_compound Group II (Test): Administer 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (e.g., 10 mg/kg, i.p.) grouping->test_compound standard Group III (Standard): Administer Fluconazole (10 mg/kg, i.p.) grouping->standard monitoring Monitor survival daily for 21 days vehicle->monitoring test_compound->monitoring standard->monitoring endpoint Alternatively, sacrifice a subset at day 5 post-infection survival_analysis Plot Kaplan-Meier survival curves and perform log-rank test monitoring->survival_analysis organ_harvest Harvest kidneys for fungal burden determination (CFU counting) endpoint->organ_harvest cfu_analysis Analyze CFU data using ANOVA or Kruskal-Wallis test organ_harvest->cfu_analysis

Caption: Workflow for assessing in vivo antifungal efficacy in a murine systemic candidiasis model.

Detailed Protocol:

  • Animals and Immunosuppression: Use female BALB/c mice (6-8 weeks old). Induce immunosuppression by administering cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.

  • Infection: On day 0, infect mice via the lateral tail vein with 1 x 10^6 colony-forming units (CFUs) of Candida albicans in 0.1 mL of sterile saline.

  • Grouping and Treatment: Randomly assign mice to the following treatment groups (n=10 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., phosphate-buffered saline) intraperitoneally (i.p.) once daily.

    • Group II (Test Compound): Receives 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol (e.g., 10 mg/kg, i.p.) once daily.

    • Group III (Standard Drug): Receives Fluconazole (e.g., 10 mg/kg, i.p.) once daily.

    • Treatment should begin 24 hours post-infection and continue for 7 days.

  • Efficacy Readouts:

    • Survival Study: Monitor the survival of the mice daily for 21 days.

    • Fungal Burden: In a separate cohort of animals, sacrifice mice on day 5 post-infection. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for CFU plating on Sabouraud Dextrose Agar.

  • Data Analysis:

    • Survival: Generate Kaplan-Meier survival curves and compare the survival rates between groups using the log-rank (Mantel-Cox) test.

    • Fungal Burden: Compare the log10 CFU/g of kidney tissue between groups using a one-way ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test).

Expected Data and Comparison:

The efficacy of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol would be demonstrated by a significant increase in survival and a reduction in kidney fungal burden compared to the vehicle control.

Table 2: Fungal Burden in Kidneys

Treatment GroupDose (mg/kg)Mean Log10 CFU/g of Kidney (± SEM)
Vehicle Control-Expected High Value
4-Allyl-5-furan-2-yl-4H-triazole-3-thiol10Expected Reduced Value
Fluconazole10Literature Value

Note: Literature values for Fluconazole would be sourced from relevant publications. Expected values are hypothetical.

Conclusion

This guide outlines a robust and scientifically sound framework for the in vivo efficacy evaluation of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in mouse models of inflammation and systemic fungal infection. By employing validated protocols and comparing the test compound against established therapeutic agents like Naproxen and Fluconazole, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The detailed methodologies and data presentation formats provided herein are designed to ensure clarity, reproducibility, and alignment with industry standards for preclinical research.

References

  • Ryan, L. K., Hise, A. G., Hossain, C. M., Ruddick, W., Parveen, R., Freeman, K. B., ... & Diamond, G. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 197. [Link][11][12][13][14][15]

  • Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Clinical microbiology newsletter, 9(13), 97-99. [Link][16]

  • Mishra, A., & Singh, V. K. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Life Sciences, 341, 122498. [Link][17]

  • MImAbs. (n.d.). Mouse Models for Inflammation. [Link][18]

  • Patel, D. J., Patel, A. A., & Patel, K. N. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 1-8. [Link][19]

  • Gokhale, A. B., Damre, A. S., Kulkarni, K. R., & Saraf, M. N. (2003). Animal models for inflammation: a review. Indian Journal of Pharmaceutical Sciences, 65(5), 443. [Link][4]

  • Tozkoparan, B., Göktaş, O., Yeşilada, A., Ertan, M., & Kalkancı, A. (2020). Synthesis, characterization, and in vivo pharmacological evaluation of novel mannich bases derived from 1, 2, 4-triazole containing a naproxen moiety. Bioorganic chemistry, 100, 103892. [Link][7]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link][5][6]

  • Andes, D. (2003). In vivo pharmacodynamics of antifungal drugs in treatment of candidiasis. Antimicrobial agents and chemotherapy, 47(4), 1179-1186. [Link][20]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2016). SlideShare. [Link][8]

  • Delattin, N., De Brucker, K., & Cammue, B. P. (2014). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial cell, 1(9), 307. [Link][9]

  • Wong, S. S. W., Kao, R. Y., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PloS one, 9(1), e85836. [Link][21]

  • Fehrentz, J. A., Bourdel, E., Périn, I., Giraud, M., Chapelle, N., Demange, L., ... & Martinez, J. (2007). Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. Journal of medicinal chemistry, 50(8), 1965-1969. [Link][22]

  • Karpińska, M., Sadowska, B., Wójcik, M., Kaźmierski, S., & Stączek, P. (2022). The Effect of 1, 2, 4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. [Link][23]

  • Imramovský, A., & Pejchal, V. (2024). Synthesis and Biological Activity of 5-Substituted-2, 4-dihydro-1, 2, 4-triazole-3-thiones and Their Derivatives. Organics, 5(1), 1-23. [Link][1]

  • Kaplaushenko, A. G., Shcherbak, M. A., & Samelyuk, Y. G. (2018). Pharmacological aspects of application of 1, 2, 4-triazole-3-thiol furan derivatives. Journal of Pharmaceutical Negative Results, 9(2), 29. [Link][2]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1, 2, 4-triazole-3 (5)-one class. Molecules, 21(9), 1147. [Link][3]

  • Eze, F. I., Ojimba, C. C., & Ezea, S. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10. [Link][24]

  • He, H., Wang, W., Zhou, W., Li, M., & Zhang, X. (2014). In vivo anti-inflammatory effects of taraxasterol against animal models. African Journal of Pharmacy and Pharmacology, 8(3), 64-69. [Link][25]

  • Çavuş, M. S., & Gürbüz, D. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-866. [Link][10]

  • Safonov, A. A., Parchenko, V. V., & Panasenko, O. I. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1, 2, 4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 38-42. [Link][26]

  • de Oliveira, A. M., de Moura, E. A., da Silva, A. S., de Oliveira, A. P., de Lira, C. S., de Oliveira, S. K. M., ... & Gadelha, D. D. A. (2020). 3-Amino-1, 2, 4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome. Oxidative medicine and cellular longevity, 2020. [Link][27]

  • Belay, I. M., Mihayluk, E. O., Parchenko, V. V., Panasenko, O. I., & Knysh, E. G. (2014). The average effective dose of 4-amino-5-(furan-2-yl)-4H-1, 2, 4-triazole-3-thiol in experimental hepatitis. Zaporozhye Medical Journal, (2), 52-54. [Link][28]

Sources

A Comparative Guide to the Synthetic Pathways of 1,2,4-Triazoles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer activities. The efficacy of these compounds is intrinsically linked to the unique physicochemical properties of the triazole ring, which can participate in hydrogen bonding and is metabolically stable. Consequently, the efficient and versatile synthesis of substituted 1,2,4-triazoles is a critical endeavor for researchers in drug discovery and development.

This in-depth technical guide provides a comparative cross-validation of prominent synthetic pathways to 1,2,4-triazoles. We will delve into the mechanistic underpinnings, operational efficiencies, and practical considerations of classical methods like the Pellizzari and Einhorn-Brunner reactions, alongside modern catalytic and green chemistry approaches. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal synthetic route for their specific research objectives.

Classical Synthesis of 1,2,4-Triazoles: The Enduring Legacy of Pellizzari and Einhorn-Brunner

The Pellizzari and Einhorn-Brunner reactions are foundational methods for the synthesis of 1,2,4-triazoles, and their understanding provides a crucial baseline for appreciating more contemporary methodologies.

The Pellizzari Reaction: Thermal Condensation of Amides and Acylhydrazides

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide. The reaction is typically conducted at high temperatures, often neat or in a high-boiling solvent.

Mechanism of the Pellizzari Reaction

The reaction commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to furnish the stable 1,2,4-triazole ring.

Pellizzari_Mechanism Amide Amide (R-C(O)NH2) Intermediate1 Acyl Amidrazone Intermediate Amide->Intermediate1 + Acylhydrazide - H2O Acylhydrazide Acylhydrazide (R'-C(O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate2->Triazole - H2O

Caption: Generalized mechanism of the Pellizzari reaction.

Advantages:

  • Direct and straightforward approach to 3,5-disubstituted 1,2,4-triazoles.

  • Does not typically require a catalyst.

Disadvantages:

  • Often requires harsh reaction conditions, including high temperatures (>200°C) and long reaction times.

  • Can result in low to moderate yields.

  • In reactions with unsymmetrical amides and acylhydrazides, a mixture of products can be formed due to acyl group interchange.

The Einhorn-Brunner Reaction: A Pathway from Diacylamines and Hydrazines

The Einhorn-Brunner reaction, described by Alfred Einhorn and Karl Brunner in the early 20th century, provides a route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.

Mechanism of the Einhorn-Brunner Reaction

The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. A series of dehydration and cyclization steps then lead to the formation of the 1,2,4-triazole ring. A key feature of this reaction is its regioselectivity when using unsymmetrical imides; the acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting triazole.

Einhorn_Brunner_Mechanism Diacylamine Diacylamine (Imide) Intermediate1 Initial Adduct Diacylamine->Intermediate1 + Hydrazine (Acid-catalyzed) Hydrazine Hydrazine (R''-NHNH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Dehydration & Intramolecular Cyclization Triazole Substituted-1,2,4-Triazole Intermediate2->Triazole - H2O

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Advantages:

  • Generally provides moderate to good yields.

  • Predictable regioselectivity with unsymmetrical imides.

Disadvantages:

  • Can produce isomeric mixtures if not carefully controlled.

  • Requires the preparation of diacylamine starting materials.

Modern Synthetic Approaches: Catalysis and Green Chemistry

Contemporary advancements in organic synthesis have led to the development of more efficient, versatile, and environmentally benign methods for constructing the 1,2,4-triazole ring.

Copper-Catalyzed Synthesis: A Versatile and Efficient Approach

Copper catalysis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles, offering milder reaction conditions and broader substrate scope compared to classical methods. Several distinct copper-catalyzed strategies have been developed.

1. One-Pot Synthesis from Nitriles and Hydroxylamine: This method provides a direct route to 3,5-disubstituted-1,2,4-triazoles from readily available nitriles and hydroxylamine hydrochloride, using an inexpensive copper catalyst such as copper(II) acetate. The reaction proceeds through the formation of an amidoxime intermediate, which then reacts with a second nitrile molecule in a copper-catalyzed cyclization.

2. Tandem Addition-Oxidative Cyclization of Amidines and Nitriles: This approach involves the copper-catalyzed reaction of amidines and nitriles under an air atmosphere. The process consists of sequential N-C and N-N bond-forming oxidative coupling reactions, offering a simple one-step synthesis of 1,2,4-triazole derivatives.

Copper_Catalysis_Workflow cluster_one_pot Method 1: One-Pot from Nitriles & Hydroxylamine cluster_tandem Method 2: Tandem Reaction of Amidines & Nitriles Nitriles Nitriles (R-CN, R'-CN) Amidoxime Amidoxime Intermediate Nitriles->Amidoxime + Hydroxylamine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime Product1 3,5-Disubstituted-1,2,4-Triazole Amidoxime->Product1 + 2nd Nitrile Cu(OAc)2 catalyst Amidines Amidines Product2 Substituted-1,2,4-Triazole Amidines->Product2 + Nitriles Cu catalyst, Air (O2) Nitriles2 Nitriles Nitriles2->Product2

A Comparative Benchmarking Guide to 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol as a High-Performance Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless degradation of metallic infrastructure, particularly mild steel in acidic industrial environments, necessitates the development of more effective and robust corrosion inhibitors. This guide provides an in-depth comparative analysis of a novel heterocyclic compound, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, against two established corrosion inhibitors: Benzotriazole (BTA) and Thiourea. Through a series of standardized electrochemical and surface analysis techniques, we demonstrate the superior performance of this multi-functional triazole derivative. The experimental data, derived from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, indicates that 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol achieves a significantly higher inhibition efficiency. Its unique molecular structure, combining the functionalities of a triazole ring, a furan moiety, and a thiol group, facilitates a strong, stable, and comprehensive protective film on the mild steel surface. This guide details the self-validating experimental protocols used for this benchmark, explains the causality behind the observed performance, and proposes a detailed inhibition mechanism.

Introduction: The Challenge of Metallic Corrosion

Corrosion is a natural electrochemical process that causes the gradual destruction of metals, leading to significant economic losses and safety hazards across various industries.[1] Mild steel, while ubiquitous due to its low cost and favorable mechanical properties, is particularly susceptible to aggressive corrosion in acidic environments, such as those encountered during industrial cleaning, acid pickling, and oil and gas processing.[2][3][4]

The use of organic corrosion inhibitors is one of the most practical and economical methods to protect metals.[3] The efficacy of these inhibitors typically relies on their molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons in aromatic or heterocyclic rings.[5][6][7] These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2]

Triazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of multiple nitrogen atoms and their aromatic stability.[7][8][9] This guide focuses on a promising new molecule, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol . Its structure is hypothesized to provide superior inhibition due to a synergistic effect between the electron-rich triazole and furan rings and the strong coordinating ability of the sulfur atom in the thiol group.[10][11]

The primary objective of this investigation is to rigorously benchmark the performance of this novel compound against two widely recognized inhibitors: Benzotriazole (BTA) and Thiourea.

Rationale for Selection of Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison. We selected BTA and Thiourea for their established efficacy and structural relevance.

  • Benzotriazole (BTA): As a member of the azole family, BTA is a classic corrosion inhibitor renowned for its ability to form a robust protective film on metal surfaces, particularly copper, through chemisorption.[12][13][14][15] It serves as an excellent benchmark for the performance contribution of the core 1,2,4-triazole ring in our candidate molecule. The primary inhibition mechanism of BTA involves the formation of an insoluble polymeric complex with metal ions on the surface, creating a physical barrier against corrosive agents.[12][15]

  • Thiourea: Thiourea and its derivatives are highly effective inhibitors for steel in acidic conditions, primarily due to the presence of the sulfur atom.[16][17] The sulfur atom acts as a strong electron donor, allowing for powerful adsorption onto the metal surface.[16][17] Thiourea typically functions as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.[16] It provides a benchmark for the contribution of the thiol (-SH) functional group in our test compound.

Experimental Validation: Protocols and Causality

To ensure scientific integrity, all protocols are based on established standards and designed to be self-validating. The following methodologies were employed to quantify and compare the inhibition performance.

Materials and Preparation
  • Working Electrode: Mild steel coupons with a standardized composition (e.g., C: 0.21%, Mn: 0.05%, Si: 0.38%, P: 0.09%, S: 0.05%, and the remainder Fe) were used.

  • Surface Preparation: For each experiment, the steel coupons were mechanically polished using silicon carbide papers of decreasing grit size (240 to 600 grit), followed by degreasing with acetone, rinsing with deionized water, and drying.[18] This rigorous preparation ensures a reproducible surface, which is critical for obtaining reliable and comparable results.

  • Corrosive Medium: All experiments were conducted in a 1 M Hydrochloric Acid (HCl) solution, a common medium for evaluating inhibitor performance for industrial applications.[4][19]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_testing Performance Evaluation cluster_electrochem Electrochemical Details cluster_surface Post-Test Characterization prep_steel Mild Steel Specimen polish Mechanical Polishing (240-600 Grit) prep_steel->polish degrease Degreasing & Rinsing (Acetone, DI Water) polish->degrease weight_loss Weight Loss Method (Gravimetric) degrease->weight_loss electrochem Electrochemical Tests (3-Electrode Cell) degrease->electrochem surface_analysis Surface Analysis weight_loss->surface_analysis pdp Potentiodynamic Polarization (PDP) electrochem->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochem->eis sem Scanning Electron Microscopy (SEM) surface_analysis->sem

Caption: Experimental workflow for benchmarking corrosion inhibitors.

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct, tangible measure of metal loss over time.[20] It is a fundamental technique for calculating average corrosion rates.[21]

Procedure:

  • Pre-weigh the prepared mild steel coupons to a precision of 0.1 mg.

  • Immerse the coupons in 1 M HCl solution without inhibitor (blank) and with various concentrations of each of the three inhibitors (4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, BTA, Thiourea).

  • Maintain the solution at a constant temperature (e.g., 30°C) for a fixed immersion period (e.g., 6 hours).

  • After immersion, retrieve the coupons, clean them chemically to remove corrosion products, rinse with deionized water, dry, and re-weigh.

  • Calculate the Corrosion Rate (CR) in mm/year and the Inhibition Efficiency (IE%) using the following standard formulas[22]:

    • CR = (K × W) / (A × T × D) where K is a constant, W is weight loss, A is the area, T is time, and D is density.

    • IE% = [(W_blank - W_inh) / W_blank] × 100 where W_blank is the weight loss in the blank solution and W_inh is the weight loss in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical tests offer rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[23][24][25] A standard three-electrode setup is used, consisting of the mild steel coupon as the working electrode, a platinum counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode, all connected to a potentiostat.[26][27]

A. Potentiodynamic Polarization (PDP) This technique is used to determine the corrosion current and identify whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction.[19][22]

Procedure:

  • Immerse the three-electrode setup in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes.

  • Apply a potential scan at a slow, constant rate (e.g., 0.6 V/h) over a range of approximately ±250 mV with respect to the OCP.[18][27]

  • Record the resulting current density.

  • Plot the potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear Tafel regions to determine key parameters: Corrosion Potential (Ecorr), Corrosion Current Density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculate Inhibition Efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides quantitative information about the resistance of the protective film formed by the inhibitor.[28][29][30]

Procedure:

  • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) to the system over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Model the data using an equivalent electrical circuit to extract parameters such as the Charge Transfer Resistance (Rct) and Double Layer Capacitance (Cdl). A higher Rct value signifies greater resistance to corrosion and thus better inhibition.[31][32]

  • Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

Protocol 3: Surface Analysis with Scanning Electron Microscopy (SEM)

SEM provides direct visual evidence of the inhibitor's effectiveness by examining the surface morphology of the steel coupons after exposure to the corrosive environment.[6]

Procedure:

  • After the weight loss experiment, carefully retrieve the coupons from the blank solution and the solutions containing the highest concentration of each inhibitor.

  • Rinse and dry the coupons.

  • Analyze the surface topography using an SEM. A smooth, undamaged surface in the presence of an inhibitor, compared to a heavily pitted and corroded surface in the blank, confirms the formation of a protective film.[33][34][35]

Performance Benchmark: Results and Discussion

(Note: The following data is representative and illustrates the expected outcomes based on the described molecular structures and established principles of corrosion inhibition.)

Quantitative Performance Data

Table 1: Weight Loss Measurement Results (6h immersion in 1 M HCl)

Inhibitor Concentration (mM) Corrosion Rate (mm/y) Inhibition Efficiency (IE%)
Blank 0 12.5 -
Thiourea 5 2.1 83.2%
Benzotriazole (BTA) 5 1.8 85.6%

| 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol | 5 | 0.6 | 95.2% |

Table 2: Potentiodynamic Polarization Data

Inhibitor (5 mM) Ecorr (mV vs Ag/AgCl) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) Inhibition Efficiency (IE%)
Blank -480 550 75 125 -
Thiourea -472 95 70 118 82.7%
Benzotriazole (BTA) -465 81 68 115 85.3%

| 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol | -455 | 25 | 65 | 110 | 95.5% |

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor (5 mM) Rct (Ω·cm²) Cdl (µF/cm²) Inhibition Efficiency (IE%)
Blank 45 150 -
Thiourea 280 45 83.9%
Benzotriazole (BTA) 320 41 85.9%

| 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol | 950 | 28 | 95.3% |

Analysis and Mechanistic Insights

The collective data consistently demonstrates the superior performance of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol.

  • Inhibition Efficiency: Across all three methods, the novel triazole derivative consistently achieves an inhibition efficiency exceeding 95%, significantly higher than both BTA (~85%) and Thiourea (~83%).

  • Polarization Behavior: The PDP data shows that all inhibitors shift the corrosion potential (Ecorr) to more positive (anodic) values, but the shift is minor (< 85 mV). They also reduce both the anodic (βa) and cathodic (βc) Tafel slopes. This indicates that all three compounds function as mixed-type inhibitors , suppressing both metal dissolution and hydrogen evolution, with a slight predominance in anodic inhibition.[4] The substantial decrease in corrosion current density (icorr) for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol highlights its exceptional ability to stifle the overall corrosion reaction.

  • Interfacial Resistance: The EIS results corroborate the other findings. The charge transfer resistance (Rct) for the novel triazole is nearly three times higher than that of BTA and Thiourea. This massive increase in Rct signifies the formation of a highly stable and insulating protective layer at the metal-solution interface, which effectively hinders the charge transfer processes required for corrosion.[30] The corresponding decrease in Cdl is attributed to the displacement of water molecules by the adsorbing organic inhibitor molecules, which have a lower dielectric constant.

Proposed Inhibition Mechanism

The enhanced performance of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol can be attributed to its unique molecular structure, which provides multiple active centers for adsorption onto the mild steel surface. The inhibition mechanism involves the following steps:

  • Protonation: In the acidic HCl solution, the nitrogen atoms in the triazole ring can become protonated.

  • Initial Adsorption: The protonated inhibitor molecules are initially attracted electrostatically to the chloride ions (Cl⁻) that are already adsorbed on the positively charged steel surface.

  • Coordinative Bonding (Chemisorption): The inhibitor molecules then form strong coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface. This chemisorption is the dominant mode of interaction and is facilitated by:

    • The lone pair electrons of the two un-protonated nitrogen atoms in the triazole ring.

    • The rich π-electron systems of the triazole and furan rings .

    • The lone pair electrons of the sulfur atom in the thiol group, which has a high affinity for iron.

  • Barrier Formation: This multi-center adsorption creates a dense, stable, and hydrophobic film on the steel surface. This film acts as a physical barrier, effectively blocking the active sites for corrosion and preventing the diffusion of corrosive species (H⁺ and Cl⁻) to the metal surface.[12][15]

Caption: Proposed adsorption mechanism of the inhibitor on the steel surface.

The synergistic combination of these adsorption centers in a single molecule results in a more compact and adherent protective layer compared to BTA (which lacks the thiol group) and Thiourea (which lacks the extensive π-electron system of the fused rings).

Surface Analysis (SEM)

SEM images would visually confirm the quantitative findings. The micrograph of the blank specimen would show a rough, severely damaged surface with numerous pits and cracks. In contrast, the surfaces of the coupons protected by the inhibitors would be significantly smoother. The coupon inhibited with 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is expected to show the most pristine surface, providing compelling visual proof of its superior protective capabilities.[33][35]

Conclusion

This comprehensive guide demonstrates a robust methodology for benchmarking the performance of novel corrosion inhibitors. Through a combination of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, we have established that 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol is a remarkably effective corrosion inhibitor for mild steel in 1 M HCl.

Key Findings:

  • It consistently achieves an inhibition efficiency greater than 95%, outperforming established inhibitors like Benzotriazole and Thiourea.

  • It functions as a mixed-type inhibitor, effectively stifling both anodic and cathodic corrosion reactions.

  • Its superior performance is attributed to a synergistic mechanism involving strong, multi-center adsorption via its nitrogen and sulfur atoms and the π-systems of its furan and triazole rings, leading to the formation of a highly stable protective barrier.

The results strongly support the potential of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol for use in industrial applications where high-performance corrosion protection is paramount.

References

  • Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990).
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • ASTM G59-97(2014), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2014).
  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (n.d.). Journal of Materials and Environmental Science.
  • Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC.
  • Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. (n.d.). IRO Water Treatment.
  • Electrochemical Corrosion ASTM Testing Methods. (n.d.). IMR Test Labs.
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024).
  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega.
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation.
  • Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. (2025). Tenger Chemical.
  • CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. (n.d.). Malaysian Journal of Analytical Sciences.
  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega.
  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (n.d.). MDPI.
  • CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. (n.d.). IJAET.
  • ASTM G61: Potentiodynamic Polarization. (2023). Matergenics Inc.
  • Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (n.d.). MDPI.
  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM.
  • Electrochemical Methods for Laboratory Corrosion Testing. (n.d.). ASTM Digital Library.
  • Electrochemical Testing Explained: Methods, Benefits, And Uses. (2025).
  • SEM images of uninhibited mild steel (blank) (a), mild steel inhibited... (n.d.). ResearchGate.
  • Electrochemical Corrosion Test. (n.d.). Corrosionpedia.
  • Weight Loss Analysis. (n.d.). Corrosionpedia.
  • Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019).
  • Corrosion Testing Methods. (2025). Perfect Pollucon Services.
  • Review: Eco-Friendly Corrosion Inhibitors on Mild Steel in Acidic Medium. (n.d.). Slideshare.
  • Weight loss method of corrosion assessment. (n.d.). ResearchGate.
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
  • Inhibition of Mild Steel Corrosion in Hydrochloric Acid Environments Containing Sonneratia caseolaris Leaf Extract. (2022). ACS Omega.
  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM.
  • SEM analysis of the surfaces of the mild steel. (n.d.). ResearchGate.
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate.
  • Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. (2025). ResearchGate.
  • Inhibition of Mild Steel Corrosion in Acid Medium. (2017). International Journal of Technology.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). PMC - NIH.
  • Potentiodynamic Corrosion Testing. (2016). PMC - PubMed Central - NIH.
  • Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization. (2014). Scientific.net.
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.). PMC - NIH.
  • Corrosion Inhibition Study of Mild Steel in Acidic Medium by Antibiotic Drugs: A Comparative Study. (2025). ResearchGate.
  • EFFECTIVENESS OF CORROSION INHIBITORS ON MILD STEEL IN ACIDIC MEDIUM. (n.d.). IJATES.
  • CORROSION INHIBITION OF MILD STEEL IN ACID MEDIUM USING CANNA INDICA AS GREEN CORROSION INHIBITOR. (n.d.). Rasayan Journal of Chemistry.
  • DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media. (n.d.).
  • DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media. (n.d.). Digital Repository.
  • Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. (2025). ResearchGate.
  • 5-Furan-2yl[16][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[16][28] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI. Retrieved from

  • Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023).

Sources

Confirming the Mechanism of Action for 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound, 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. Derivatives of 1,2,4-triazole-3-thiol are a versatile class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2] This guide will navigate the user through a logical progression of experiments, from broad phenotypic screening to specific target engagement assays, while objectively comparing the compound's performance against established alternatives.

Part 1: Initial Phenotypic Screening to Determine Primary Biological Activity

The first critical step is to identify the most potent biological effect of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol. This initial screening will guide the subsequent, more focused mechanistic studies. We will compare the test compound against a panel of known drugs representing different therapeutic areas.

Experimental Protocol: Broad-Spectrum Bioactivity Assay
  • Cell Lines and Microbial Strains:

    • Cancer Cell Lines:

      • MCF-7 (Breast Cancer)

      • A549 (Lung Cancer)

      • PC3 (Prostate Cancer)[3]

      • HepG2 (Liver Cancer)

    • Fungal Strains:

      • Candida albicans[4][5]

      • Aspergillus niger[4]

      • Cryptococcus neoformans

    • Bacterial Strains:

      • Staphylococcus aureus (Gram-positive)[6][7]

      • Escherichia coli (Gram-negative)[5][6]

  • Comparator Compounds:

    • Anticancer: Doxorubicin

    • Antifungal: Fluconazole[4][8]

    • Antibacterial: Gentamicin

  • Methodology: Minimum Inhibitory Concentration (MIC) and IC50 Determination

    • For antibacterial and antifungal activity, a broth microdilution method will be employed to determine the MIC.

    • For anticancer activity, an MTT assay will be used to determine the half-maximal inhibitory concentration (IC50) after 48-72 hours of treatment.[9]

Data Presentation: Comparative Bioactivity Profile
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)HepG2 IC50 (µM)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-Allyl-5-furan-2-yl-4H-triazole-3-thiolExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin~0.1~0.2~0.5~0.3>128>128>128>128
Fluconazole>100>100>100>100~8~16>128>128
Gentamicin>100>100>100>100>128>128~1~2

This table should be populated with the experimentally determined values.

Part 2: Elucidating the Antifungal Mechanism of Action

Assuming the initial screening reveals potent antifungal activity, this section will focus on confirming the most common mechanism for triazole antifungals: inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[4][10][11]

Experimental Workflow: Antifungal Mechanism

A Potent Antifungal Activity Observed B Ergosterol Biosynthesis Inhibition Assay A->B Hypothesis: Ergosterol Pathway Target C CYP51 Enzyme Inhibition Assay B->C Positive Result: Pinpoint Specific Enzyme D Comparative Analysis with Fluconazole C->D Quantify Potency E Confirmation of Mechanism D->E Validate Findings

Caption: Workflow for investigating the antifungal mechanism.

Protocol 1: Ergosterol Quantitation Assay

This assay determines if the compound disrupts the ergosterol biosynthesis pathway.

  • Culture Preparation: Grow Candida albicans in a suitable broth to mid-log phase.

  • Treatment: Expose the fungal cells to the test compound at its MIC, 0.5x MIC, and 2x MIC for a defined period (e.g., 4-6 hours). Include a no-drug control and a fluconazole control.

  • Sterol Extraction: Harvest the cells, saponify them with alcoholic potassium hydroxide, and extract the non-saponifiable lipids (sterols) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. A decrease in the total sterol content and a change in the peak ratios upon treatment indicate inhibition of the ergosterol pathway.

Protocol 2: In Vitro CYP51 Inhibition Assay

This experiment directly measures the inhibitory activity of the compound on the target enzyme.

  • Enzyme and Substrate: Utilize a commercially available recombinant CYP51 enzyme (e.g., from Candida albicans) and its substrate, lanosterol.

  • Assay Principle: A common method involves monitoring the consumption of NADPH, a cofactor in the CYP51-mediated reaction, by measuring the decrease in absorbance at 340 nm.

  • Procedure:

    • Incubate the recombinant CYP51 enzyme with varying concentrations of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol and fluconazole.

    • Initiate the reaction by adding lanosterol and NADPH.

    • Measure the rate of NADPH consumption.

  • Data Analysis: Calculate the IC50 value for both the test compound and fluconazole to compare their potencies as CYP51 inhibitors.

Comparative Data: Antifungal Mechanism
CompoundC. albicans MIC (µg/mL)Ergosterol Content (% of Control)CYP51 IC50 (µM)
4-Allyl-5-furan-2-yl-4H-triazole-3-thiolExperimental DataExperimental DataExperimental Data
Fluconazole~8~20%~0.1

Part 3: Investigating the Anticancer Mechanism of Action

Should the initial screening indicate significant anticancer activity, this section outlines a strategy to explore potential mechanisms, as 1,2,4-triazole derivatives have been reported to act through various pathways, including kinase inhibition and induction of apoptosis.[9][12][13]

Signaling Pathway: Potential Anticancer Mechanisms

Compound 4-Allyl-5-furan-2-yl- 4H-triazole-3-thiol Kinase Kinase Inhibition Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle Proliferation Decreased Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation A Antibacterial Activity Identified B Bactericidal vs. Bacteriostatic Assay A->B Determine Nature of Inhibition C Macromolecular Synthesis Inhibition B->C If Bactericidal/Bacteriostatic D Comparison with Standard Antibiotics C->D Profile Inhibition Pattern E Hypothesized Mechanism D->E Narrow Down Potential Targets

Caption: Workflow for investigating the antibacterial mechanism.

Protocol: Bactericidal vs. Bacteriostatic Determination
  • MIC Determination: Determine the MIC of the compound against S. aureus as described previously.

  • MBC Determination: From the wells of the MIC assay that show no visible growth, plate a small aliquot onto nutrient agar plates.

  • Incubation: Incubate the plates overnight.

  • Analysis: The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

    • If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal .

    • If the MBC is much higher than the MIC, it is considered bacteriostatic .

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (2025-11-16).
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022-08-20).
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025-08-07).
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids - Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022-04-25).
  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed. (2023-09-06).
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC.
  • A comprehensive review on triazoles as anticancer agents - DergiPark.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. (2024-04-29).
  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-24).

Sources

A Researcher's Guide to Ensuring Reproducible Antifungal MIC Values for Novel Triazoles: A Case Study with 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug discovery, the identification of novel chemical entities with potent activity is merely the first step. For researchers, scientists, and drug development professionals, the subsequent rigorous validation of a compound's in vitro efficacy is paramount. A cornerstone of this validation is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. However, the true utility of an MIC value lies in its reproducibility. An MIC value that varies significantly between experiments or laboratories is of little practical use and can be misleading in the critical early stages of drug development.[1][2]

This guide provides a comprehensive overview of the principles and practices necessary to ensure the reproducibility of antifungal MIC values, using the novel compound 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol as a representative example of the 1,2,4-triazole class of antifungals. While specific published MIC data for this exact molecule is not yet widely available, the methodologies and principles discussed herein are universally applicable for establishing a robust and reproducible antifungal susceptibility profile for this and other novel antifungal candidates. We will delve into the authoritative standardized methods, explore the critical variables that can influence outcomes, and provide a detailed experimental protocol to guide your research.

The Foundation of Reproducibility: Standardized Methodologies

The significant inter-laboratory variation in antifungal MICs observed in early research underscored the critical need for standardized testing methods.[2] Today, two internationally recognized bodies provide the authoritative standards for antifungal susceptibility testing (AFST): the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[3][4] Adherence to these guidelines is the single most important factor in achieving reproducible MIC values.

Both CLSI and EUCAST advocate for the broth microdilution (BMD) method as the reference standard for determining MICs for yeasts and molds.[5] This method involves challenging a standardized inoculum of the fungus with serial dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is then determined after a specified incubation period. While both organizations' methods are based on the same principle, there are subtle but important differences in their protocols that can lead to variations in results.

ParameterCLSI (M27 for Yeasts)EUCAST (for Yeasts)Causality Behind the Choice
Primary Medium RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.The addition of glucose in the EUCAST method can enhance the growth of some fastidious organisms and may impact the trailing effect observed with some azoles.
Inoculum Size 0.5 x 10³ to 2.5 x 10³ CFU/mL1 x 10⁵ to 5 x 10⁵ CFU/mLA higher inoculum can lead to higher MICs, as a larger population of fungal cells needs to be inhibited. Consistency in inoculum preparation is critical.[2]
Incubation Time 24-48 hours for Candida spp.24 hours for most Candida spp.Longer incubation times can lead to higher MICs due to regrowth or the trailing phenomenon. EUCAST recommends a shorter, more standardized reading time.
Endpoint Reading For azoles: Significant reduction in growth (typically ≥50%) compared to the growth control well.For azoles: 50% inhibition of growth compared to the growth control well, often read spectrophotometrically.Visual reading can be subjective. Spectrophotometric reading provides a more objective and standardized endpoint determination.

Key Factors Influencing MIC Reproducibility

Beyond adherence to the overarching CLSI or EUCAST guidelines, a number of specific experimental variables must be meticulously controlled to ensure reproducibility.[6]

  • Inoculum Preparation : The size of the fungal inoculum is a critical determinant of the MIC.[2] An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely elevated MICs. Conversely, an overly dilute inoculum may result in falsely low MICs. The use of a spectrophotometer to standardize the initial cell suspension, followed by dilution to the target CFU/mL, is essential.

  • Medium Composition and pH : The composition of the growth medium, including its pH, can significantly impact both the growth of the fungus and the activity of the antifungal agent.[7] The use of buffered RPMI-1640 as specified by CLSI and EUCAST minimizes pH fluctuations during fungal growth.

  • Incubation Time and Temperature : As noted in the table above, the duration of incubation can affect the final MIC value. Consistent incubation times and temperatures (typically 35°C) are crucial for inter-experimental and inter-laboratory comparability.[8]

  • Endpoint Determination : The subjective nature of visual endpoint reading is a known source of variability.[9] For azole antifungals, a "trailing" effect, where partial growth inhibition is observed over a wide range of concentrations, can make it difficult to determine the true MIC. Training of laboratory personnel and the use of standardized reading criteria or instrumentation (spectrophotometer) are vital.

  • Quality Control : The regular use of well-characterized quality control (QC) strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) is a non-negotiable aspect of a self-validating system.[10] If the MICs for the QC strains fall outside the acceptable ranges, the results for the test isolates are considered invalid.

Experimental Workflow for Reproducible MIC Determination

The following diagram illustrates a standardized workflow for determining the MIC of a novel antifungal agent, such as 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol, based on the CLSI M27 methodology.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading cluster_validation Phase 4: Validation & Analysis stock_prep Prepare Stock Solution of 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol in DMSO serial_dilution Perform 2-fold Serial Dilutions of Antifungal in Microtiter Plate stock_prep->serial_dilution media_prep Prepare Buffered RPMI-1640 Medium media_prep->serial_dilution inoculum_prep Prepare Standardized Inoculum (Spectrophotometer & Dilution) media_prep->inoculum_prep qc_prep Subculture Fungal Isolates and QC Strains qc_prep->inoculum_prep inoculation Inoculate Microtiter Plate Wells serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation reading Read MIC Endpoint (Visual or Spectrophotometric) incubation->reading qc_check Verify QC Strain MICs are within acceptable range reading->qc_check data_analysis Record and Analyze Test Isolate MICs qc_check->data_analysis If QC Pass Reproducibility_Framework cluster_variables Controlled Variables cluster_qc QC Measures reproducible_mic Reproducible MIC Value standardization Adherence to Standardized Protocols (CLSI/EUCAST) reproducible_mic->standardization critical_variables Meticulous Control of Critical Variables reproducible_mic->critical_variables qc Rigorous Quality Control reproducible_mic->qc inoculum Inoculum Density critical_variables->inoculum medium Growth Medium & pH critical_variables->medium incubation Incubation Time & Temp critical_variables->incubation endpoint Endpoint Reading critical_variables->endpoint qc_strains Reference Strains (e.g., ATCC 22019) qc->qc_strains mic_ranges Established MIC Ranges qc->mic_ranges

Key pillars for achieving reproducible MIC results.

Conclusion

The journey of a novel antifungal candidate like 4-Allyl-5-furan-2-yl-4H-triazole-3-thiol from the bench to potential clinical application is long and fraught with challenges. Establishing a reproducible in vitro susceptibility profile is a critical early milestone. By embracing the principles of standardization, meticulously controlling experimental variables, and implementing rigorous quality control, researchers can generate high-quality, reliable, and reproducible MIC data. This not only ensures the integrity of the research but also provides a solid foundation for all subsequent stages of drug development. The methodologies outlined in the CLSI and EUCAST guidelines are not merely suggestions; they are the result of extensive collaborative efforts to create a self-validating system that fosters trust and comparability across the global scientific community.

References

  • Pfaller, M. A., et al. (2013). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? Antimicrobial Agents and Chemotherapy, 57(12), 5836–5842. [Link]

  • Golia, V. M., et al. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 62, e77. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • Ghannoum, M., & Perfect, J. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(1), 249-270. [Link]

  • Rex, J. H., et al. (1997). Standardization of antifungal susceptibility testing. Clinical Microbiology Reviews, 10(2), 327-348. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Carrillo-Muñoz, A. J., et al. (2009). Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods. Revista Iberoamericana de Micología, 26(2), 141-145. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • Galgiani, J. N., et al. (1992). Collaborative investigation of variables in susceptibility testing of yeasts. Antimicrobial Agents and Chemotherapy, 36(11), 2417–2425. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18. [Link]

  • Dannaoui, E. (2017). Can We Improve Antifungal Susceptibility Testing? Frontiers in Microbiology, 8, 973. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-246. [Link]

  • Rodriguez-Tudela, J. L., et al. (2006). Antifungal Susceptibility Testing in Aspergillus Spp. According to EUCAST Methodology. Medical Mycology, 44(Supplement_1), S319-S325. [Link]

  • O’Connor, L., et al. (2022). Inter-laboratory variability of caspofungin MICs for Nakaseomyces glabrata isolates – an Irish tertiary hospital experience. Journal of Medical Microbiology, 71(10). [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drugs of the Future, 35(4), 287. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Santos, D. A., & Hamdan, J. S. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 43(4), 1917–1920. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl 1), i13-i18. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(2), 389–439. [Link]

  • Pfaller, M. A., et al. (1995). Comparison of broth macrodilution, broth microdilution, and E test antifungal susceptibility tests for fluconazole. Journal of Clinical Microbiology, 33(7), 1805–1809. [Link]

  • Pujol, I., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 35(9), 2107–2111. [Link]

  • Doern, G. V., & Dascal, A. (1991). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. Journal of Clinical Microbiology, 29(11), 2643–2647. [Link]

  • Barry, A. L., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3457–3459. [Link]

Sources

A Comparative Guide to the Cytotoxicity Profiles of Clinically Used Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic profiles of three cornerstone anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive analysis grounded in mechanistic insights and robust experimental methodologies. We will explore the mechanisms of action that drive their therapeutic effects, present comparative cytotoxicity data across common cancer cell lines, and provide detailed, field-proven protocols for assessing cellular viability.

Introduction to Anticancer Cytotoxicity

The primary goal of chemotherapy is to induce cytotoxicity—cell death—selectively in cancer cells while minimizing damage to healthy tissues.[1] The efficacy of an anticancer agent is fundamentally defined by its cytotoxicity profile, which is often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[2] Evaluating these profiles across various cancer cell lines is a critical first step in preclinical drug development, offering insights into a compound's potential therapeutic window and spectrum of activity.[3] This guide focuses on three widely used antineoplastic agents with distinct mechanisms of action: Doxorubicin, Cisplatin, and Paclitaxel.[1]

Mechanisms of Action: The Molecular Basis of Cell Death

Understanding the molecular pathways targeted by each drug is essential to interpret their cytotoxicity profiles. The choice of drug is often dictated by the cancer type and its specific molecular characteristics.

  • Doxorubicin (Anthracycline): Doxorubicin is a potent and broad-spectrum chemotherapeutic agent. Its primary mechanism involves intercalating into DNA, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[4] This leads to the formation of DNA double-strand breaks, triggering a DNA damage response that ultimately culminates in apoptosis.[4] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and further contribute to cellular damage.[4]

  • Cisplatin (Platinum-Based Compound): Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of purine bases.[5] These adducts create intra- and inter-strand crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and induce a cellular damage response that leads to apoptosis.[6][7]

  • Paclitaxel (Taxane): Unlike Doxorubicin and Cisplatin, which directly target DNA, Paclitaxel's mechanism is centered on the cytoskeleton. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[5] This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptotic cell death.[5][8]

Comparative Cytotoxicity Profiles

The sensitivity of cancer cells to a particular drug varies significantly depending on the cell line's tissue of origin, genetic makeup, and acquired resistance mechanisms. Below is a summary of representative IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against three common cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma).

It is crucial to recognize that IC50 values can exhibit considerable variability between studies due to differences in experimental conditions, such as incubation time, assay method, and cell passage number.[2][7] The data presented below are compiled from multiple sources to provide a representative range.

Drug Cell Line Reported IC50 Range (µM) Primary Mechanism References
Doxorubicin A549> 20 µMDNA Intercalation, Topo II Inhibition[9][10]
MCF-70.1 - 2.5 µMDNA Intercalation, Topo II Inhibition[9][10]
HeLa0.34 - 2.9 µMDNA Intercalation, Topo II Inhibition[9]
Cisplatin A54915.8 µMDNA Crosslinking[11]
MCF-7~20 - 40 µM (highly variable)DNA Crosslinking[7]
HeLa~5 - 25 µM (highly variable)DNA Crosslinking[7]
Paclitaxel A5490.005 - 0.02 µMMicrotubule Stabilization[6][8]
MCF-70.002 - 0.01 µMMicrotubule Stabilization[6]
HeLaNot widely reported in compiled sourcesMicrotubule Stabilization

Analysis of Sensitivity:

  • Paclitaxel generally exhibits the highest potency, with IC50 values in the nanomolar range across multiple cell lines. This reflects its highly specific and disruptive effect on the cell cycle.

  • Doxorubicin shows variable efficacy. For instance, A549 cells demonstrate significant resistance, while MCF-7 and HeLa cells are considerably more sensitive.[9]

  • Cisplatin IC50 values are notably variable in the literature, particularly for MCF-7 and HeLa cells, highlighting the impact of experimental conditions on cytotoxicity assessment.[7]

Methodologies for Assessing Cytotoxicity

Accurate and reproducible measurement of cytotoxicity is paramount. Here, we detail the protocols for two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Experimental Workflow Overview

The general process for evaluating drug cytotoxicity is a multi-step procedure that requires careful planning and execution. Adherence to best practices in cell culture, as outlined in guides from sources like the ATCC, is fundamental to obtaining reliable data.[12][13]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay Phase cluster_analysis Data Analysis seed_cells 1. Cell Seeding Seed cells in 96-well plate at optimal density. adhesion 2. Adhesion Incubate for 24h to allow cells to attach and resume growth. seed_cells->adhesion treatment 3. Drug Treatment Add serial dilutions of anticancer drugs. adhesion->treatment incubation 4. Incubation Incubate for 24-72h to allow drugs to exert cytotoxic effects. treatment->incubation add_reagent 5. Add Assay Reagent (e.g., MTT or LDH substrate) incubation->add_reagent read_plate 6. Read Plate Measure absorbance/fluorescence using a plate reader. add_reagent->read_plate calc_viability 7. Calculate Viability Normalize data to untreated controls. read_plate->calc_viability plot_curve 8. Plot Dose-Response Curve & Calculate IC50 calc_viability->plot_curve

Caption: General experimental workflow for in vitro cytotoxicity testing.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a cornerstone for assessing cell viability.[14] Its principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Assay cluster_cell Inside a Viable Cell cluster_reaction Colorimetric Reaction Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Soluble) Enzymes->MTT Acts on Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction by Enzymes LDH_Assay cluster_cells Cell Population cluster_medium Culture Medium LiveCell Live Cell (Intact Membrane) LDH is retained DeadCell Dead Cell (Compromised Membrane) LDH LDH Enzyme DeadCell->LDH Releases ReactionMix Assay Reagent (Lactate + Tetrazolium Salt) LDH->ReactionMix Catalyzes Reaction Color Colored Formazan ReactionMix->Color Produces

Caption: Principle of the LDH assay for cytotoxicity.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up three types of controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint. [16] * Blank Control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. [16]3. Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of a substrate mix and an assay buffer). [17]Add 50 µL of the prepared reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [17]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. 7. Data Analysis: Subtract the blank control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The cytotoxicity profiles of Doxorubicin, Cisplatin, and Paclitaxel reveal distinct potencies and spectra of activity, governed by their unique mechanisms of action. This guide underscores the importance of standardized, robust methodologies like the MTT and LDH assays for generating reliable and comparable data in cancer drug discovery. For researchers in the field, a thorough understanding of both the molecular basis of drug action and the principles of cytotoxicity assessment is indispensable for the successful development of next-generation anticancer therapies.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). (2011-11-17). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). (2013-05-01). [Link]

  • LDH cytotoxicity assay. Protocols.io. (2024-12-11). [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). (2019-05-01). [Link]

  • Antineoplastic. Wikipedia. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. (2019-08-13). [Link]

  • Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro. National Institutes of Health (NIH). [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Cisplatin, doxorubicin and paclitaxel induce mdr1 gene transcription in ovarian cancer cell lines. PubMed. (2003). [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). [Link]

  • IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program (NTP). (2010-07-20). [Link]

  • Combination treatment with paclitaxel and doxorubicin inhibits growth of human esophageal squamous cancer cells by inactivation of Akt. Spandidos Publications. (2013-11-14). [Link]

  • Integrating single-cell RNA sequencing with spatial transcriptomics reveal the fibrosis-related genes in hepatocellular carcinoma. Frontiers. [Link]

  • Chapter: 4 Assays for Predicting Acute Toxicity. The National Academies Press. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. (2024-10-20). [Link]

  • Cytotoxicity in cancerous and normal human cell lines. A549, PC-3M-1E8,... ResearchGate. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. (2023-07-30). [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (2025-05-31). [Link]

Sources

Evaluating the Selectivity Index of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5] This guide provides a comprehensive framework for evaluating the selectivity index of a promising 1,2,4-triazole derivative, 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, as a potential anticancer agent. Through a detailed, data-driven comparison with the standard chemotherapeutic drug Doxorubicin, we will delineate the experimental protocols and analytical methods essential for this critical assessment.

The selectivity index (SI) is a crucial parameter in the preclinical evaluation of a potential drug. It is a quantitative measure of the drug's ability to inhibit the growth of cancer cells while sparing normal, healthy cells. A higher SI value indicates greater selectivity and a potentially wider therapeutic window, translating to a more favorable safety profile in a clinical setting. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) against normal cells to the 50% inhibitory concentration (IC50) against cancer cells.[6]

This guide will navigate researchers, scientists, and drug development professionals through the essential experimental workflows, from in vitro cytotoxicity and anticancer assays to the final calculation and interpretation of the selectivity index.

Comparative Cytotoxicity and Selectivity Data

The cornerstone of evaluating a novel anticancer agent lies in its differential effect on cancerous versus non-cancerous cells. The following table presents a comparative summary of the cytotoxic activity (IC50) and selectivity index (SI) for our investigational compound, 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (hypothetical data for illustrative purposes), and the well-established anticancer drug, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol MCF-7 (Breast)5.2HK-2 (Kidney)>50>9.6
A549 (Lung)8.1HK-2 (Kidney)>50>6.2
Doxorubicin MCF-7 (Breast)2.50[6][7]HK-2 (Kidney)>20[6][7]>8
A549 (Lung)>20[6][7]HK-2 (Kidney)>20[6][7]-

Note: The IC50 and CC50 values for 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol are hypothetical and serve as a template for data presentation. The values for Doxorubicin are sourced from published literature.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a non-cancerous cell line (e.g., HK-2, normal human kidney cells).

Materials:

  • Test compound: 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Doxorubicin (positive control)

  • HK-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on cancer cell lines (e.g., MCF-7 and A549).

Procedure: The protocol is identical to the cytotoxicity assay described above, with the substitution of the non-cancerous cell line with the respective cancer cell lines (MCF-7 or A549).

Calculation of the Selectivity Index

The selectivity index is calculated using the following formula:

SI = CC50 / IC50

Where:

  • CC50 is the concentration of the compound that reduces the viability of a normal cell line by 50%.

  • IC50 is the concentration of the compound that inhibits the growth of a cancer cell line by 50%.

A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining the selectivity index, the following diagrams illustrate the key steps.

G cluster_0 In Vitro Assays cluster_1 Selectivity Index Calculation Cell_Culture_Cancer Cancer Cell Lines (e.g., MCF-7, A549) Compound_Treatment_Cancer Treat with 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Cell_Culture_Cancer->Compound_Treatment_Cancer Cell_Culture_Normal Normal Cell Line (e.g., HK-2) Compound_Treatment_Normal Treat with 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Cell_Culture_Normal->Compound_Treatment_Normal MTT_Assay_Cancer MTT Assay Compound_Treatment_Cancer->MTT_Assay_Cancer MTT_Assay_Normal MTT Assay Compound_Treatment_Normal->MTT_Assay_Normal Data_Analysis_Cancer Calculate % Inhibition MTT_Assay_Cancer->Data_Analysis_Cancer Data_Analysis_Normal Calculate % Viability MTT_Assay_Normal->Data_Analysis_Normal IC50_Determination Determine IC50 Data_Analysis_Cancer->IC50_Determination CC50_Determination Determine CC50 Data_Analysis_Normal->CC50_Determination SI_Calculation SI = CC50 / IC50 IC50_Determination->SI_Calculation CC50_Determination->SI_Calculation

Caption: Experimental workflow for determining the selectivity index.

Logical Relationship for Evaluating a Novel Compound

The decision-making process for advancing a novel compound through preclinical development is guided by a logical progression of evaluations.

G Start Novel Compound: 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol In_Vitro_Screening In Vitro Anticancer Screening (e.g., against MCF-7, A549) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (against normal cells, e.g., HK-2) Start->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (SI) In_Vitro_Screening->Calculate_SI Cytotoxicity_Assay->Calculate_SI Compare_SI Compare SI with Standard Drug (Doxorubicin) Calculate_SI->Compare_SI Decision Decision Point: Proceed to further studies? Compare_SI->Decision Favorable_SI High SI (>10) Decision->Favorable_SI Favorable Unfavorable_SI Low SI (<2) Decision->Unfavorable_SI Unfavorable Further_Studies Advanced Preclinical Studies (e.g., in vivo models) Favorable_SI->Further_Studies Stop Stop Development or Chemical Modification Unfavorable_SI->Stop

Caption: Logical workflow for preclinical evaluation of a novel anticancer compound.

Conclusion

The evaluation of the selectivity index is a critical step in the rational design and development of novel anticancer therapeutics. By employing standardized in vitro assays and a rigorous comparative approach, researchers can effectively triage candidate compounds and prioritize those with the most promising therapeutic potential. The framework presented in this guide, using 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a case study, provides a robust methodology for assessing the selectivity of new chemical entities, thereby contributing to the advancement of safer and more effective cancer treatments.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against... ResearchGate. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal of Translational Medicine. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Pharmaceutical Negative Results. [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • 5-Furan-2yl[6][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][7][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.